3-(Benzoylthio)-2-methylpropanoic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
3-benzoylsulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3S/c1-8(10(12)13)7-15-11(14)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCAYPPFBOJCRPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=O)C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701281676 | |
| Record name | 3-(Benzoylthio)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74431-50-8, 72679-02-8 | |
| Record name | 3-(Benzoylthio)-2-methylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74431-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1)-3-(Benzoylthio)-2-methylpropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074431508 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Benzoylthio)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-(benzoylthio)-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.764 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-3-(benzoylthio)-2-methylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Benzoylthio)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core properties of 3-(Benzoylthio)-2-methylpropanoic acid, a key chiral intermediate in pharmaceutical synthesis. The document details its chemical and physical characteristics, provides an experimental protocol for its synthesis, and discusses its primary application in the production of angiotensin-converting enzyme (ACE) inhibitors. While direct biological activity studies on the compound itself are limited, its role as a thioester and its significance in drug development are explored. All quantitative data is presented in structured tables, and a detailed synthesis workflow is provided as a Graphviz diagram.
Introduction
This compound is a carboxylic acid derivative of significant interest in the pharmaceutical industry.[1] Its structure, featuring a benzoylthio group and a chiral center, makes it a valuable building block for the stereospecific synthesis of complex active pharmaceutical ingredients (APIs).[1] The primary and most well-documented application of this compound is its role as a crucial intermediate in the synthesis of the ACE inhibitors Zofenoprilat and its calcium salt, Zofenopril calcium.[1] These drugs are widely prescribed for the management of hypertension and heart failure.[1]
This guide aims to consolidate the available technical information on this compound, providing researchers and drug development professionals with a detailed resource covering its fundamental properties and synthetic methodology.
Chemical and Physical Properties
This compound is typically a white, needle-like crystalline solid.[1] Its chemical structure consists of a propanoic acid backbone with a methyl group at the second carbon and a benzoylthio group at the third carbon. The presence of a chiral center at the C2 position gives rise to (S) and (R) enantiomers, which are critical for its use in stereoselective synthesis.
Identifiers and Basic Properties
The following table summarizes the key identifiers and basic physicochemical properties of this compound.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [2] |
| Synonyms | 3-benzoylsulfanyl-2-methylpropanoic acid | [2] |
| CAS Number (Racemate) | 74431-50-8 | [2] |
| CAS Number ((S)-form) | 72679-02-8 | |
| CAS Number ((R)-form) | 74407-70-8 | [3] |
| Molecular Formula | C₁₁H₁₂O₃S | [2][3] |
| Molecular Weight | 224.28 g/mol | [2][3] |
| Appearance | White needle-like crystal | [1] |
| Purity (Typical) | ≥98.0% | [1] |
Physicochemical Data
This table presents more detailed physicochemical data for this compound.
| Property | Value | Reference(s) |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Boiling Point | 367.5 ± 34.0 °C at 760 mmHg | [1] |
| Flash Point | 176.0 ± 25.7 °C | [1] |
| XLogP3 | 2.4 | [2][3] |
| Hydrogen Bond Donor Count | 1 | [2][3] |
| Hydrogen Bond Acceptor Count | 4 | [2][3] |
| Rotatable Bond Count | 5 | [2][3] |
| Exact Mass | 224.05071541 Da | [2][3] |
| Topological Polar Surface Area | 79.7 Ų | [2][3] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the reaction of methacrylic acid with thiobenzoic acid. This method is analogous to the synthesis of 3-acetylthio-2-methylpropanoic acid described in U.S. Patent 4,105,776A, where thioacetic acid is used.[4][5]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: A schematic overview of the synthesis process for this compound.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of the analogous acetylthio compound.[4][5]
Materials:
-
Methacrylic acid
-
Thiobenzoic acid
-
Steam bath
-
Reaction flask
-
Stirring apparatus
-
Vacuum distillation setup
Procedure:
-
A mixture of thiobenzoic acid and methacrylic acid is prepared in a suitable reaction flask.
-
The mixture is heated on a steam bath for approximately one hour with continuous stirring.
-
Following the heating period, the reaction mixture is allowed to cool and is then stirred at room temperature for approximately 18 hours to ensure the completion of the reaction.
-
The progress of the reaction can be monitored using techniques such as NMR spectroscopy to confirm the consumption of the starting materials.
-
Once the reaction is complete, the crude product is purified by vacuum distillation.
-
The fraction containing this compound is collected.
Biological Relevance and Applications
The primary significance of this compound lies in its role as a key intermediate in the synthesis of Zofenopril, a potent ACE inhibitor.[1] The thioester functional group is a crucial feature of this molecule, as thioesters are known to be important biological intermediates, for example, in the form of acetyl-CoA, they are central to metabolism.[6][7][8] Thioesters are considered "activated" carboxylic acid derivatives and are involved in various enzymatic reactions, including acyl group transfer.[6][8]
While there is a lack of direct studies on the intrinsic biological activity of this compound, its structural features suggest potential areas for future investigation. Thioester compounds, in general, have been explored for various medicinal and biological activities.[9]
Role in Zofenopril Synthesis
The synthesis of Zofenopril involves the coupling of (S)-3-(benzoylthio)-2-methylpropanoic acid with a proline derivative. The stereochemistry of the C2 carbon in the propanoic acid is critical for the final biological activity of the Zofenopril molecule.
The following diagram illustrates the logical relationship of this compound as an intermediate in the synthesis of Zofenopril.
Caption: Logical flow from the intermediate to the final drug product and its mechanism of action.
Analytical Methods
The characterization and quality control of this compound are crucial for its use in pharmaceutical manufacturing. Standard analytical techniques are employed to determine its purity and structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to separate the (S) and (R) enantiomers when a chiral stationary phase is used.
-
Gas Chromatography (GC): Can also be employed for purity assessment.
Conclusion
This compound is a fundamentally important molecule in the synthesis of the ACE inhibitor Zofenopril. This guide has provided a detailed overview of its chemical and physical properties, a practical synthesis protocol, and an outline of its primary application. While direct research into its biological activities is not extensive, its role as a thioester highlights its chemical reactivity and importance in the broader context of medicinal chemistry. Further research into the potential intrinsic biological effects of this and related thioester compounds could open new avenues for drug discovery and development.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C11H12O3S | CID 569497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-3-(Benzoylthio)-2-methylpropionic acid | C11H12O3S | CID 12763918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4105776A - Proline derivatives and related compounds - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Thioester - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-(Benzoylthio)-2-methylpropanoic acid (CAS: 74431-50-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Benzoylthio)-2-methylpropanoic acid (CAS number: 74431-50-8), a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril. This document collates available data on its chemical and physical properties, synthesis, and its role in pharmaceutical manufacturing. Detailed experimental protocols for its utilization in the synthesis of Zofenopril are provided, along with a discussion on the current understanding of its biological activity, which is primarily contextualized by its function as a precursor molecule.
Introduction
This compound, also known by its synonym 3-benzoylsulfanyl-2-methylpropanoic acid, is a sulfur-containing carboxylic acid derivative.[1] Its significance in the pharmaceutical industry stems from its role as a critical building block in the stereoselective synthesis of Zofenopril and its active metabolite, Zofenoprilat.[1] These drugs are widely used in the management of hypertension and heart failure.[1] The molecular structure of this compound, featuring a benzoylthio group and a chiral center, makes it a valuable synthon in medicinal chemistry.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic processes.
| Property | Value | Reference |
| CAS Number | 74431-50-8 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₃S | [1][2] |
| Molecular Weight | 224.28 g/mol | [2] |
| Appearance | White needle-like crystal | [1] |
| Density | ~1.3 ± 0.1 g/cm³ | [1] |
| Boiling Point | 367.5 ± 34.0 °C at 760 mmHg | [1] |
| Flash Point | 176.0 ± 25.7 °C | [1] |
| Assay | ≥98.0% | [1] |
Synthesis
While detailed, step-by-step protocols for the synthesis of this compound are not extensively available in the public domain, the general synthetic route involves the reaction of a chiral sulfur-containing precursor with a benzoylating agent. A commonly cited method is the reaction of (S)-3-mercapto-2-methylpropanoic acid with benzoyl chloride.[3] The stereochemistry at the 2-position is crucial for the synthesis of the desired enantiomerically pure final drug product.
Role in Pharmaceutical Synthesis: The Preparation of Zofenopril
The primary application of this compound is as an intermediate in the synthesis of Zofenopril. The following section details the experimental protocol for this conversion.
Experimental Protocol: Synthesis of Zofenopril from this compound
This protocol is based on established patent literature.
Step 1: Formation of (S)-3-Benzoylthio-2-methylpropanoyl chloride
-
Dissolve (S)-3-benzoylthio-2-methylpropanoic acid in an aprotic organic solvent such as methylene chloride, in the presence of a catalytic amount of dimethylformamide (DMF).
-
Slowly add a chlorinating agent, such as oxalyl chloride or thionyl chloride, to the solution while maintaining the temperature between 20-25°C.
-
After the addition is complete, heat the reaction mixture to 35-38°C for a minimum of 1.5 hours to ensure the completion of the reaction.
-
Concentrate the resulting solution under vacuum at a temperature of 35-45°C.
-
Cool the concentrated oil, which is (S)-3-benzoylthio-2-methylpropanoyl chloride, to 15-20°C under a nitrogen atmosphere.
Step 2: Coupling with cis-4-phenylthio-L-proline
-
Dissolve the (S)-3-benzoylthio-2-methylpropanoyl chloride in isobutyl acetate.
-
Prepare a separate aqueous solution of cis-4-phenylthio-L-proline.
-
Slowly add the isobutyl acetate solution of the acid chloride to the aqueous solution of the proline derivative.
-
Throughout the addition, maintain the pH of the reaction mixture between 9.0 and 9.5 by the continuous addition of a 20% sodium hydroxide solution. The temperature should be kept constant at 20-25°C.
-
After the addition is complete, stir the mixture for 30 minutes at a pH of 9.5 to ensure the reaction goes to completion.
-
Acidify the reaction mixture to a pH of 1.8-2.0 using concentrated hydrochloric acid.
-
Separate the organic and aqueous phases.
-
Evaporate the organic phase to yield Zofenopril free acid.
Experimental Workflow Diagram
Caption: Synthesis of Zofenopril from its key intermediate.
Biological Activity and Signaling Pathways
There is a notable lack of publicly available scientific literature detailing the specific biological activities or mechanisms of action of this compound itself. Its primary role is established as a chemical intermediate, and as such, it is not expected to have a significant pharmacological profile of its own.
The biological activity of interest lies in its end-product, Zofenopril. Zofenopril is a prodrug that is hydrolyzed in vivo to its active form, Zofenoprilat. Zofenoprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).
The Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition
The diagram below illustrates the signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for ACE inhibitors like Zofenoprilat.
Caption: The RAAS pathway and the inhibitory action of Zofenoprilat.
By inhibiting ACE, Zofenoprilat prevents the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. This leads to vasodilation and a reduction in aldosterone secretion, ultimately lowering blood pressure.
Conclusion
This compound is a vital, non-biologically active intermediate in the pharmaceutical industry. Its primary value lies in its specific chemical structure which allows for the efficient and stereoselective synthesis of the ACE inhibitor Zofenopril. The information provided in this guide, including its physicochemical properties and detailed synthetic application, serves as a valuable resource for researchers and professionals involved in the development and manufacturing of cardiovascular drugs. Further research into optimizing the synthesis of this intermediate could lead to more cost-effective production of Zofenopril and related medications.
References
An In-depth Technical Guide to 3-(Benzoylthio)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(Benzoylthio)-2-methylpropanoic acid, a key intermediate in the synthesis of cardiovascular drugs. The document details its chemical properties, synthesis, and its critical role in the production of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril. This guide includes detailed experimental protocols, extensive data presentation, and visualizations of the relevant biological pathways and synthetic workflows to support researchers and professionals in drug development and chemical synthesis.
Introduction
This compound, with the IUPAC name 3-benzoylsulfanyl-2-methylpropanoic acid , is a carboxylic acid derivative that serves as a vital building block in pharmaceutical manufacturing.[1][2][3][4] Its significance lies primarily in its role as a chiral intermediate for the synthesis of Zofenoprilat and its calcium salt, Zofenopril calcium, potent ACE inhibitors used in the management of hypertension and heart failure.[1] The stereochemistry of this compound, particularly the (S)-enantiomer, is crucial for the desired pharmacological activity of the final active pharmaceutical ingredient (API).[5] This guide will delve into the technical aspects of this compound, providing a valuable resource for its application in medicinal chemistry and process development.
Physicochemical and Analytical Data
The physical and chemical properties of this compound are essential for its handling, storage, and application in synthetic processes. A summary of its key properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 3-benzoylsulfanyl-2-methylpropanoic acid | [2][3][4] |
| Synonyms | 3-(Benzoylthio)isobutyric acid, (S)-3-(Benzoylthio)-2-methylpropionic acid | [1][6] |
| Molecular Formula | C₁₁H₁₂O₃S | [1][2][3][7][8] |
| Molecular Weight | 224.28 g/mol | [1][2][3][4][7][8] |
| Appearance | White to off-white solid, often needle-like crystals | [1][9] |
| Melting Point | 61-63 °C | [5][6][9] |
| Boiling Point | 367.5 ± 34.0 °C at 760 mmHg | [1][6][9] |
| Density | ~1.3 ± 0.1 g/cm³ | [1][6][9] |
| Flash Point | 176.0 ± 25.7 °C | [1] |
| pKa | 4.20 ± 0.10 (Predicted) | [6][9] |
| Solubility | Soluble in chloroform, ethanol, methanol | [5][6][9] |
| CAS Number | 74431-50-8 (racemate), 72679-02-8 ((S)-enantiomer) | [1][6][10][11] |
Table 2: Analytical Data for (S)-3-(Benzoylthio)-2-methylpropanoic acid
| Analysis Type | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 8.01-7.91 (m, 2H), 7.56 (t, J=7.4 Hz, 1H), 7.44 (t, J=7.8 Hz, 2H), 4.32 (s, 2H), 2.81 (m, 1H), 1.15 (d, J=7.6 Hz, 3H). Note: Specific shifts may vary slightly based on solvent and instrumentation. |
| ¹³C NMR (CDCl₃) | δ (ppm): 190.3, 172.5, 136.5, 135.8, 133.8, 132.5, 130.2, 129.3, 128.5, 128.0, 127.7, 126.3, 32.4, 21.8. Note: Specific shifts may vary slightly based on solvent and instrumentation. |
| HPLC-DAD | A common method involves derivatization followed by reversed-phase HPLC with UV detection. For underivatized analysis, a C18 column with a mobile phase of acetonitrile and a phosphate buffer at an acidic pH is typically employed, with detection around 254 nm. |
Role in the Synthesis of Zofenopril
The primary application of (S)-3-(Benzoylthio)-2-methylpropanoic acid is as a key starting material in the synthesis of Zofenopril, an ACE inhibitor. The synthesis involves the coupling of (S)-3-(benzoylthio)-2-methylpropanoic acid with cis-4-(phenylthio)-L-proline.
Mechanism of Action of Zofenopril: Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
Zofenopril is a prodrug that is hydrolyzed in the body to its active form, Zofenoprilat. Zofenoprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.[12] By inhibiting ACE, Zofenoprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[4] This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[4]
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Zofenoprilat.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of (S)-3-(Benzoylthio)-2-methylpropanoic acid and its subsequent use in the synthesis of Zofenopril.
Synthesis of (S)-3-(Benzoylthio)-2-methylpropanoic acid
This protocol describes the synthesis of the title compound from (S)-3-mercapto-2-methylpropanoic acid and benzoyl chloride.[5]
Materials:
-
(S)-3-mercapto-2-methylpropanoic acid
-
Benzoyl chloride
-
A suitable base (e.g., pyridine or triethylamine)
-
An appropriate solvent (e.g., dichloromethane or toluene)
-
Hydrochloric acid (for workup)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-3-mercapto-2-methylpropanoic acid in the chosen solvent.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add the base to the solution while maintaining the temperature.
-
Add benzoyl chloride dropwise to the reaction mixture. Stir the reaction at 0-5 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, quench the reaction by adding cold water.
-
Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2-3.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain pure (S)-3-(Benzoylthio)-2-methylpropanoic acid.
Synthesis of Zofenopril from (S)-3-(Benzoylthio)-2-methylpropanoic acid
This protocol outlines the coupling reaction to form Zofenopril.
Materials:
-
(S)-3-(Benzoylthio)-2-methylpropanoic acid
-
Oxalyl chloride or thionyl chloride
-
cis-4-(phenylthio)-L-proline
-
A suitable solvent (e.g., methylene chloride, isobutyl acetate)
-
Aqueous sodium hydroxide solution
-
Concentrated hydrochloric acid
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve (S)-3-(Benzoylthio)-2-methylpropanoic acid in a suitable aprotic solvent like methylene chloride, with a catalytic amount of DMF.
-
Slowly add oxalyl chloride or thionyl chloride to the solution at a controlled temperature (e.g., 20-25 °C).
-
After the addition is complete, the mixture may be gently heated (e.g., to 35-38 °C) to ensure complete formation of the acid chloride.
-
The solvent is then removed under vacuum to yield the crude (S)-3-benzoylthio-2-methylpropanoyl chloride.
-
-
Coupling Reaction:
-
Dissolve the crude acid chloride in a solvent like isobutyl acetate.
-
In a separate vessel, prepare an aqueous solution of cis-4-(phenylthio)-L-proline and adjust the pH to 9-9.5 with a sodium hydroxide solution.
-
Slowly add the acid chloride solution to the proline solution, maintaining the pH at 9-9.5 by the continuous addition of sodium hydroxide. Keep the temperature at 20-25 °C.
-
After the addition is complete, stir the mixture to ensure the reaction goes to completion.
-
-
Workup and Isolation:
-
Acidify the reaction mixture to a pH of 1.8-2.0 with concentrated hydrochloric acid.
-
Separate the organic and aqueous phases.
-
Evaporate the organic phase to obtain Zofenopril free acid.
-
Synthesis Workflow
The synthesis of Zofenopril from (S)-3-(Benzoylthio)-2-methylpropanoic acid can be visualized as a two-step process: activation and coupling.
Caption: Workflow for the synthesis of Zofenopril.
Conclusion
This compound is a cornerstone intermediate in the synthesis of the ACE inhibitor Zofenopril. A thorough understanding of its chemical properties, synthesis, and the mechanism of the final drug product is crucial for professionals in the pharmaceutical industry. This technical guide has provided a detailed overview of these aspects, including experimental protocols and visual aids, to facilitate further research and development in this area. The provided data and methodologies can serve as a valuable resource for process optimization, quality control, and the development of novel cardiovascular therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C11H12O3S | CID 569497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. ClinPGx [clinpgx.org]
- 5. rsc.org [rsc.org]
- 6. (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid CAS#: 72679-02-8 [amp.chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid | 72679-02-8 [chemicalbook.com]
- 10. alchempharmtech.com [alchempharmtech.com]
- 11. (S)-(-)-3-(Benzoylthio)-2-methylpropanoic Acid, TRC 250 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ie]
- 12. teachmephysiology.com [teachmephysiology.com]
An In-depth Technical Guide to 3-(Benzoylthio)-2-methylpropanoic Acid: Molecular Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(Benzoylthio)-2-methylpropanoic acid, a key intermediate in the synthesis of cardiovascular drugs. This document details its molecular structure, physicochemical properties, spectroscopic profile, and established experimental protocols for its synthesis and utilization.
Molecular Structure and Identifiers
This compound is a carboxylic acid characterized by a benzoylthio group attached to a methyl-substituted propanoic acid backbone. The molecule exists as a racemate and as individual stereoisomers, with the (S)-enantiomer being particularly significant in pharmaceutical synthesis.
Below is a table summarizing the key identifiers for the racemic and the (R)- and (S)-enantiomers of this compound.
| Identifier | Racemic | (R)-enantiomer | (S)-enantiomer |
| IUPAC Name | This compound | (2R)-3-(Benzoylthio)-2-methylpropanoic acid[1] | (2S)-3-(Benzoylthio)-2-methylpropanoic acid |
| CAS Number | 74431-50-8[1] | 74407-70-8[1] | 72679-02-8[2] |
| Molecular Formula | C₁₁H₁₂O₃S[1] | C₁₁H₁₂O₃S[1] | C₁₁H₁₂O₃S[2] |
| Molecular Weight | 224.28 g/mol [1] | 224.28 g/mol [1] | 224.28 g/mol [2] |
| SMILES | CC(C(=O)O)CSC(=O)c1ccccc1 | C--INVALID-LINK--CSC(=O)c1ccccc1 | C--INVALID-LINK--CSC(=O)c1ccccc1 |
| InChI Key | BCAYPPFBOJCRPN-UHFFFAOYSA-N | BCAYPPFBOJCRPN-QMMMGPOBSA-N[1] | BCAYPPFBOJCRPN-MRVPVSSYSA-N[2] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic processes.
| Property | Value |
| Appearance | White to off-white solid, often described as needle-like crystals.[2] |
| Melting Point | 61-63 °C (for the (S)-enantiomer)[2] |
| Boiling Point | 367.5 ± 34.0 °C (Predicted)[2] |
| Density | 1.249 ± 0.06 g/cm³ (Predicted)[2] |
| pKa | 4.20 ± 0.10 (Predicted)[2] |
| Solubility | Soluble in chloroform, ethanol, and methanol.[2] |
Spectroscopic Analysis
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below is a summary of the expected spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.3 | Doublet | 3H | -CH₃ |
| ~2.9-3.2 | Multiplet | 1H | -CH- |
| ~3.3-3.6 | Multiplet | 2H | -CH₂-S- |
| ~7.4-7.6 | Multiplet | 3H | meta- and para- Ar-H |
| ~7.9-8.1 | Multiplet | 2H | ortho- Ar-H |
| ~11-12 | Singlet (broad) | 1H | -COOH |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the number of distinct carbon environments.
| Chemical Shift (δ) ppm | Assignment |
| ~17 | -CH₃ |
| ~35 | -CH₂-S- |
| ~45 | -CH- |
| ~127 | ortho- Ar-C |
| ~129 | meta- Ar-C |
| ~134 | para- Ar-C |
| ~137 | ipso- Ar-C |
| ~178 | -COOH |
| ~191 | C=O (thioester) |
Infrared (IR) Spectroscopy
The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 2500-3300 (broad) | O-H stretch | Carboxylic acid |
| 1680-1710 | C=O stretch | Carboxylic acid |
| 1660-1690 | C=O stretch | Thioester |
| ~1600, ~1450 | C=C stretch | Aromatic ring |
| ~700-800 | C-H bend | Aromatic ring |
Mass Spectrometry
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Proposed Fragment |
| 224 | [M]⁺ (Molecular ion) |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) - Often the base peak |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
This compound is a crucial intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril. The following protocols outline the synthesis of the (S)-enantiomer and its subsequent conversion to Zofenopril.
Synthesis of (S)-3-(Benzoylthio)-2-methylpropanoic acid
This synthesis is typically achieved through the Michael addition of thiobenzoic acid to methacrylic acid.
Materials:
-
Methacrylic acid
-
Thiobenzoic acid
-
Suitable solvent (e.g., toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of methacrylic acid in a suitable solvent, add thiobenzoic acid.
-
The reaction mixture is typically heated to facilitate the addition reaction.
-
The reaction progress is monitored by a suitable analytical technique (e.g., TLC or NMR).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified, often by distillation or crystallization, to yield (S)-3-(Benzoylthio)-2-methylpropanoic acid.
Synthesis of Zofenopril from (S)-3-(Benzoylthio)-2-methylpropanoic acid
This procedure involves the coupling of the synthesized acid with a proline derivative.
Step 1: Formation of the Acid Chloride
Materials:
-
(S)-3-(Benzoylthio)-2-methylpropanoic acid
-
Thionyl chloride or oxalyl chloride
-
Aprotic solvent (e.g., dichloromethane)
-
Catalytic amount of DMF (if using oxalyl chloride)
Procedure:
-
Dissolve (S)-3-(Benzoylthio)-2-methylpropanoic acid in an aprotic solvent under an inert atmosphere.
-
Slowly add thionyl chloride or oxalyl chloride (with a catalytic amount of DMF) to the solution at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to warm to room temperature and stir until the conversion is complete.
-
The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride, which is typically used immediately in the next step.
Step 2: Coupling with cis-4-(phenylthio)-L-proline
Materials:
-
(S)-3-(Benzoylthio)-2-methylpropionyl chloride (from Step 1)
-
cis-4-(phenylthio)-L-proline
-
Aqueous base (e.g., NaOH or K₂CO₃ solution)
-
Organic solvent (e.g., dichloromethane)
Procedure:
-
Dissolve cis-4-(phenylthio)-L-proline in an aqueous basic solution.
-
Cool the solution to a low temperature (e.g., 0-5 °C).
-
Slowly add a solution of the acid chloride in an organic solvent to the cooled aqueous solution while maintaining the pH of the aqueous layer.
-
After the addition is complete, allow the reaction to proceed until completion.
-
The organic layer is separated, and the aqueous layer is acidified and extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated to yield crude Zofenopril.
-
The crude product is then purified by crystallization or chromatography.
Mandatory Visualizations
Synthesis Workflow of this compound
Caption: Michael addition of thiobenzoic acid to methacrylic acid.
Conversion to Zofenopril
Caption: Two-step synthesis of Zofenopril from its precursor.
References
An In-depth Technical Guide to the Synthesis of 3-(Benzoylthio)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for 3-(Benzoylthio)-2-methylpropanoic acid, a key intermediate in the production of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril. This document details two primary synthetic routes, including experimental protocols, quantitative data, and pathway visualizations to support research and development in medicinal chemistry and drug manufacturing.
Introduction
This compound, with the chemical formula C₁₁H₁₂O₃S and a molecular weight of 224.28 g/mol , is a white, needle-like crystalline solid.[1] Its significance lies in its role as a crucial building block for the synthesis of Zofenopril, an important therapeutic agent for managing hypertension and heart failure. The stereochemistry of this intermediate is critical, with the (S)-enantiomer being the active precursor for Zofenopril. This guide will explore the primary methods for its synthesis, providing detailed procedural information and relevant data for laboratory and potential scale-up applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₁H₁₂O₃S |
| Molecular Weight | 224.28 g/mol |
| Appearance | White needle-like crystals |
| CAS Number | 74431-50-8 |
| Density | ~1.3 g/cm³ |
| Boiling Point | 367.5 ± 34.0 °C at 760 mmHg |
| Flash Point | 176.0 ± 25.7 °C |
Synthesis Pathways
Two primary pathways for the synthesis of this compound have been identified in the scientific literature and patent landscape.
Pathway 1: Michael Addition of Thiobenzoic Acid to Methacrylic Acid
This pathway involves the direct addition of thiobenzoic acid to methacrylic acid. This method is analogous to the well-documented synthesis of 3-acetylthio-2-methylpropanoic acid from thioacetic acid and methacrylic acid.
Pathway 2: Acylation of 3-Mercapto-2-methylpropanoic Acid
This route utilizes the precursor 3-mercapto-2-methylpropanoic acid, which is then acylated using benzoyl chloride to yield the final product. This pathway is particularly relevant for the synthesis of the enantiomerically pure (S)-3-(benzoylthio)-2-methylpropanoic acid, which is essential for the production of Zofenopril.
The following sections provide detailed experimental protocols for each pathway and the synthesis of necessary precursors.
Experimental Protocols
Synthesis of 3-Mercapto-2-methylpropanoic Acid (Precursor for Pathway 2)
A multi-step synthesis starting from methacrylic acid is described in the patent literature for a similar compound, 3-acetylmercapto-2-methylpropanoic acid. This can be adapted for the synthesis of the required mercapto precursor. The general three-step process is as follows:
-
Halogenation of Methacrylic Acid: Reaction of methacrylic acid with a hydrogen halide (e.g., HBr) to form 3-halo-2-methylpropanoic acid.
-
Sulfidation: Reaction of the 3-halo-2-methylpropanoic acid with a sulfide source (e.g., sodium hydrosulfide) to yield 3-mercapto-2-methylpropanoic acid.
-
Benzoylation (Pathway 2): Acylation of the resulting thiol with benzoyl chloride.
Step 1: Synthesis of 3-Bromo-2-methylpropanoic Acid
-
Reaction: To a reaction vessel, add methacrylic acid (1.0 eq) and a 40% aqueous solution of hydrobromic acid (excess).
-
Conditions: Heat the mixture to 60-65°C with stirring under a nitrogen atmosphere for 5-6 hours.
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to 20-30°C. Separate the organic phase, wash it with water, and then distill under reduced pressure to obtain 3-bromo-2-methylpropanoic acid as a light yellow liquid.
Step 2: Synthesis of 3-Mercapto-2-methylpropanoic Acid
-
Reaction: In a reaction vessel, combine 3-bromo-2-methylpropanoic acid (1.0 eq), water, a catalyst such as cuprous chloride (0.01-0.1 eq), and a phase transfer catalyst like tetrabutylammonium bromide.
-
Conditions: Heat the mixture to 75-80°C under a nitrogen atmosphere. Add sodium hydrosulfide (1.0-1.2 eq) portion-wise over 1 hour. Maintain the temperature for 5-6 hours.
-
Work-up: Upon completion (monitored by TLC), cool the reaction mixture to 5-10°C and acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the product. The crude product can then be purified by appropriate methods such as recrystallization or chromatography.
Pathway 1: Detailed Experimental Protocol
Synthesis of this compound from Methacrylic Acid and Thiobenzoic Acid
This protocol is based on the procedure described in US Patent 4,105,776 A for the synthesis of the analogous acetylated compound.
-
Reactants:
-
Thiobenzoic acid (1.0 eq)
-
Methacrylic acid (1.0 eq)
-
-
Procedure:
-
A mixture of thiobenzoic acid and methacrylic acid is heated on a steam bath for one hour.
-
The reaction mixture is then stored at room temperature for 18 hours to ensure complete reaction.
-
The completion of the reaction can be monitored by NMR spectroscopy.
-
The crude product is then purified by vacuum distillation to yield this compound.
-
Quantitative Data (Estimated)
| Reactant | Molar Ratio | Yield | Purity |
| Thiobenzoic Acid | 1.0 | ~70-80% | >95% |
| Methacrylic Acid | 1.0 |
Note: The yield is an estimation based on the reported yield for the analogous synthesis of 3-acetylthio-2-methylpropanoic acid.
Pathway 2: Detailed Experimental Protocol
Synthesis of (S)-3-(Benzoylthio)-2-methylpropanoic Acid from (S)-3-Mercapto-2-methylpropanoic Acid and Benzoyl Chloride
While a specific detailed protocol for this direct acylation was not found in the searched literature, the following is a general procedure based on standard acylation reactions of thiols.
-
Reactants:
-
(S)-3-Mercapto-2-methylpropanoic acid (1.0 eq)
-
Benzoyl chloride (1.0-1.2 eq)
-
A non-nucleophilic base (e.g., pyridine or triethylamine) (1.0-1.5 eq)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
-
Procedure:
-
Dissolve (S)-3-mercapto-2-methylpropanoic acid in the anhydrous solvent in a reaction vessel under a nitrogen atmosphere.
-
Cool the solution in an ice bath (0-5°C).
-
Add the base dropwise to the stirred solution.
-
Slowly add benzoyl chloride to the reaction mixture, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Visualization of Synthesis Pathways
The following diagrams illustrate the described synthesis pathways using the DOT language for Graphviz.
Pathway 1: Michael Addition
Caption: Michael addition of thiobenzoic acid to methacrylic acid.
Pathway 2: Acylation
Caption: Synthesis via acylation of 3-mercapto-2-methylpropanoic acid.
Spectroscopic Data
The following table summarizes available spectroscopic data for the characterization of this compound.[2]
| Spectroscopy | Data |
| ¹H NMR | Available through commercial suppliers and literature. |
| ¹³C NMR | Available through commercial suppliers and literature. |
| Mass Spec (GC-MS) | m/z Top Peak: 105, m/z 2nd Highest: 77, m/z 3rd Highest: 51. |
Conclusion
This technical guide has outlined two primary and viable synthesis pathways for this compound, a critical intermediate for the pharmaceutical industry. Pathway 1 offers a direct approach via Michael addition, while Pathway 2 provides a route amenable to producing the specific (S)-enantiomer required for Zofenopril synthesis. The provided experimental protocols, quantitative data, and pathway visualizations offer a solid foundation for researchers and drug development professionals working on the synthesis of this important compound and its derivatives. Further optimization of reaction conditions and purification methods may be necessary to achieve desired yields and purity for specific applications.
References
An In-depth Technical Guide to the Synthesis of 3-(Benzoylthio)-2-methylpropanoic Acid: Starting Materials and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 3-(Benzoylthio)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals, notably the angiotensin-converting enzyme (ACE) inhibitor Zofenopril. The document details the requisite starting materials, offering in-depth experimental protocols for the two principal synthesis pathways: the Michael addition of thiobenzoic acid to methacrylic acid and the nucleophilic substitution of a 3-halo-2-methylpropanoic acid derivative. Quantitative data is systematically presented in tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the chemical transformations.
Introduction
This compound (CAS No. 74431-50-8) is a crucial building block in medicinal chemistry. Its structural features, particularly the presence of a thioester and a carboxylic acid moiety, make it a versatile precursor for the synthesis of complex molecules. The most prominent application of this compound is as a key intermediate in the production of Zofenopril, an effective therapeutic agent for the management of hypertension and heart failure. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical industry. This guide explores the two predominant synthetic strategies, providing detailed methodologies and comparative data to aid researchers in selecting and optimizing the most suitable approach for their needs.
Synthetic Pathways and Starting Materials
Two primary synthetic routes have been established for the preparation of this compound.
Route 1: Michael Addition
This is the most direct and widely employed method, involving the conjugate addition of thiobenzoic acid to methacrylic acid.
-
Starting Material 1: Thiobenzoic acid
-
Starting Material 2: Methacrylic acid
Route 2: Nucleophilic Substitution
This alternative pathway involves the reaction of a 3-halo-2-methylpropanoic acid with a salt of thiobenzoic acid.
-
Starting Material 1: 3-halo-2-methylpropanoic acid (e.g., 3-bromo-2-methylpropanoic acid)
-
Starting Material 2: A salt of thiobenzoic acid (e.g., potassium thiobenzoate)
Experimental Protocols
Route 1: Michael Addition of Thiobenzoic Acid to Methacrylic Acid
This procedure is analogous to the synthesis of similar thioester compounds and is considered the most straightforward approach.
Experimental Workflow:
Figure 1: General workflow for the Michael addition synthesis.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine thiobenzoic acid and methacrylic acid. The molar ratio is typically near equimolar, with a slight excess of one reactant sometimes used to drive the reaction to completion.
-
Reaction Conditions: The mixture is typically heated. For analogous reactions, heating on a steam bath for several hours is common.[1][2] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature. The crude product is then purified. For similar, smaller acylthio compounds, vacuum distillation is an effective purification method.[1][2] For the target compound, which is a solid at room temperature, purification may involve recrystallization from a suitable solvent system or column chromatography.
Quantitative Data for Analogous Syntheses:
| Product | Starting Thioacid | Starting Alkene | Reaction Conditions | Yield | Boiling Point (Purification) | Reference |
| 3-Acetylthio-2-methylpropanoic acid | Thioacetic acid | Methacrylic acid | Heated on steam bath for 1 hour, then room temperature for 18 hours | ~75% | 128.5-131 °C @ 2.6 mmHg | [1] |
| 3-Propanoylthio-2-methylpropanoic acid | Thiopropanoic acid | Methacrylic acid | Heated on steam bath for 3 hours, then room temperature overnight | Not specified | 135-138 °C @ 2 mmHg | [2] |
Route 2: Nucleophilic Substitution
This method provides an alternative to the Michael addition and can be advantageous depending on the availability and cost of the starting materials.
Signaling Pathway:
Figure 2: Nucleophilic substitution reaction pathway.
Detailed Protocol:
A detailed protocol for the synthesis of 3-acetylmercapto-2-methylpropanoic acid from a halogenated precursor provides a strong template for this route.
-
Formation of the Thiobenzoate Salt (if not commercially available): Thiobenzoic acid can be reacted with a suitable base, such as potassium hydroxide or potassium carbonate, in a polar aprotic solvent like DMF or DMSO to form potassium thiobenzoate in situ.
-
Reaction Setup: In a reaction vessel, dissolve the 3-halo-2-methylpropanoic acid and the potassium thiobenzoate in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetone).
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the substitution. The progress of the reaction can be monitored by TLC or HPLC.
-
Work-up and Purification: Once the reaction is complete, the reaction mixture is typically poured into water and acidified with a dilute acid (e.g., HCl). The product can then be extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Quantitative Data for Analogous Synthesis (3-acetylmercapto-2-methylpropanoic acid):
| Starting Halogenated Acid | Nucleophile | Solvent | Reaction Conditions | Yield | Reference |
| 3-Bromo-2-methylpropanoic acid | Sodium hydrosulfide/sulfide followed by acetylation | Water | 70-75 °C | High (not specified) | CN111039838A |
Data Summary and Comparison
The selection of the synthetic route will depend on several factors including the cost and availability of starting materials, desired purity, and scalability of the process.
Table 1: Comparison of Starting Materials
| Route | Starting Material 1 | Starting Material 2 | Key Considerations |
| Michael Addition | Thiobenzoic acid | Methacrylic acid | Direct, atom-economical. Thiobenzoic acid has a strong odor. |
| Nucleophilic Substitution | 3-Halo-2-methylpropanoic acid | Potassium thiobenzoate (or thiobenzoic acid + base) | May involve an additional step to prepare the halo-acid. Can be a good alternative if thiobenzoic acid is difficult to handle directly. |
Conclusion
The synthesis of this compound is most commonly and directly achieved through the Michael addition of thiobenzoic acid to methacrylic acid. This method is atom-economical and generally proceeds with good efficiency. An alternative route via nucleophilic substitution of a 3-halo-2-methylpropanoic acid offers flexibility in the choice of starting materials. This guide has provided detailed, albeit analogous, experimental protocols and a framework for the quantitative comparison of these methods. Researchers and drug development professionals can use this information to select and optimize the synthesis of this vital pharmaceutical intermediate. Further process development and optimization would be necessary to translate these laboratory-scale procedures to an industrial setting, with a focus on yield maximization, impurity profiling, and cost-effectiveness.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Mechanism of Action of 3-(Benzoylthio)-2-methylpropanoic acid and its Active Metabolite, Zofenoprilat
Introduction
This compound serves as a crucial intermediate in the synthesis of Zofenopril, a potent medication used in the management of hypertension and cardiovascular disorders.[1][2][3] Zofenopril is a prodrug that, upon administration, is rapidly hydrolyzed in the body to its active metabolite, zofenoprilat.[4][5] This technical guide provides a comprehensive overview of the multifaceted mechanism of action of zofenoprilat, focusing on its interaction with the Renin-Angiotensin-Aldosterone System (RAAS), its unique antioxidant properties, and its cardioprotective effects.
The primary pharmacological activity of zofenoprilat stems from its potent inhibition of the Angiotensin-Converting Enzyme (ACE).[6][7][8] This inhibition sets off a cascade of physiological responses that culminate in reduced blood pressure and beneficial effects on the cardiovascular system. A key distinguishing feature of zofenoprilat is the presence of a sulfhydryl group, which imparts significant antioxidant and cardioprotective properties, setting it apart from many other ACE inhibitors.[9][10][11][12][13]
Core Mechanism of Action: ACE Inhibition
Zofenoprilat's principal mechanism of action is the competitive inhibition of the Angiotensin-Converting Enzyme (ACE).[4][6] ACE plays a critical role in the Renin-Angiotensin-Aldosterone System (RAAS), a hormonal cascade that regulates blood pressure and fluid balance.[4] By inhibiting ACE, zofenoprilat disrupts this pathway, leading to a series of beneficial downstream effects.
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
The RAAS pathway is a key regulator of cardiovascular homeostasis. In response to low blood pressure or certain other stimuli, the kidneys release renin, which cleaves angiotensinogen to form angiotensin I. ACE then converts the inactive angiotensin I into the potent vasoconstrictor, angiotensin II.[4] Angiotensin II exerts its effects by binding to AT1 receptors, leading to:
-
Vasoconstriction: Narrowing of blood vessels, which increases blood pressure.[4]
-
Aldosterone Secretion: Stimulation of the adrenal glands to release aldosterone, which promotes sodium and water retention by the kidneys, further increasing blood volume and pressure.[4]
-
Sympathetic Nervous System Activation: Enhancement of norepinephrine release, contributing to increased heart rate and vasoconstriction.
Zofenoprilat's inhibition of ACE blocks the formation of angiotensin II, thereby mitigating these effects and leading to vasodilation, reduced sodium and water retention, and a decrease in overall blood pressure.[4]
Bradykinin Potentiation
In addition to its role in the RAAS, ACE is also responsible for the degradation of bradykinin, a potent vasodilator peptide.[4][14] By inhibiting ACE, zofenoprilat prevents the breakdown of bradykinin, leading to its accumulation.[4] Elevated bradykinin levels contribute to the antihypertensive effect of zofenoprilat by promoting vasodilation, partly through the release of nitric oxide (NO) and prostacyclin from endothelial cells.[4][15]
Quantitative Data on ACE Inhibition
The potency of zofenoprilat as an ACE inhibitor has been quantified in various studies. The following table summarizes key in vitro and in vivo data.
| Parameter | Value | Species/System | Reference |
| IC50 for ACE | 1.7 nM | - | [6] |
| IC50 for ACE | 8 nM | Rabbit Lung | [16][17] |
| IC50 for ACE (Zofenopril) | 81 µM | - | [18] |
| EC50 for Angiotensin I-induced Contraction Inhibition | 3 nM | Isolated Guinea Pig Ileum | [16][17] |
| EC50 for Bradykinin-induced Contraction Potentiation | 1 nM | Isolated Guinea Pig Ileum | [16][17] |
| Plasma ACE Inhibition (24h post-dose) | 53.4% (30mg), 74.4% (60mg), 81.2% (120mg) | Human Volunteers | [19] |
Cardioprotective and Antioxidant Effects
A significant aspect of zofenoprilat's mechanism of action is its cardioprotective effects, which are, in part, attributed to the presence of a sulfhydryl (-SH) group in its structure.[9][10][11][12][13] This functional group confers potent antioxidant properties.
Antioxidant Activity
Zofenoprilat has been shown to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cardiovascular tissues.[9][11] This antioxidant activity contributes to several beneficial effects:
-
Improved Endothelial Function: By reducing ROS, zofenoprilat enhances the bioavailability of nitric oxide (NO), a key molecule in vasodilation and endothelial health.[6][9]
-
Anti-inflammatory Effects: Zofenoprilat can inhibit the expression of adhesion molecules on endothelial cells, a process often mediated by oxidative stress.[11]
-
Anti-atherosclerotic Properties: The reduction of oxidative stress and inflammation contributes to the attenuation of atherosclerotic lesion development.[11][20]
Increased Bioavailability of Cardioprotective Molecules
Recent studies have highlighted zofenoprilat's ability to increase the bioavailability of other cardioprotective molecules, such as hydrogen sulfide (H₂S).[20][21] H₂S is a gaseous signaling molecule with vasodilatory and antioxidant properties. The sulfhydryl group of zofenoprilat is thought to contribute to this effect.[21]
Experimental Protocols
The mechanisms of action of zofenoprilat have been elucidated through a variety of in vitro and in vivo experimental models. Below are summaries of the methodologies employed in key studies.
In Vitro ACE Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of zofenoprilat against ACE.
-
Methodology:
-
A synthetic substrate for ACE, such as hippuryl-L-histidyl-L-leucine, is incubated with the enzyme in the presence of varying concentrations of zofenoprilat.[22]
-
The rate of product formation is measured, typically by spectrophotometry or fluorometry.
-
The IC50 value is calculated as the concentration of zofenoprilat that inhibits 50% of the ACE activity.
Isolated Tissue Assays for Functional Activity
-
Objective: To assess the functional consequences of ACE inhibition on angiotensin I-induced contractions and bradykinin potentiation.
-
Methodology:
-
Strips of isolated guinea pig ileum are suspended in an organ bath containing a physiological salt solution.[16][17]
-
For angiotensin I inhibition, cumulative concentration-response curves to angiotensin I are generated in the absence and presence of zofenoprilat. The rightward shift of the curve indicates competitive antagonism.
-
For bradykinin potentiation, the contractile response to a fixed concentration of bradykinin is measured before and after the addition of zofenoprilat. An increased response indicates potentiation.[16][17]
-
In Vivo Models of Hypertension and Cardioprotection
-
Objective: To evaluate the antihypertensive and cardioprotective effects of zofenopril in animal models.
-
Methodology:
-
Animal Models: Spontaneously hypertensive rats (SHR) and two-kidney, one-clip renal hypertensive rats are commonly used models of hypertension.[16] Models of myocardial ischemia-reperfusion injury are used to assess cardioprotection.[20][21]
-
Drug Administration: Zofenopril is administered orally.[16]
-
Blood Pressure Measurement: Blood pressure is monitored continuously using telemetry or tail-cuff methods.
-
Cardioprotection Assessment: In ischemia-reperfusion models, infarct size, cardiac function (e.g., ejection fraction), and levels of biomarkers of cardiac injury (e.g., lactate dehydrogenase) are measured.[13]
-
Clinical Significance
The multifaceted mechanism of action of zofenoprilat translates into significant clinical benefits. The SMILE (Survival of Myocardial Infarction Long-term Evaluation) program, a series of clinical trials, has demonstrated the efficacy of zofenopril in patients following acute myocardial infarction.[10][23] These studies have shown that zofenopril reduces mortality and hospitalization for cardiovascular causes.[23] The unique combination of potent ACE inhibition and antioxidant properties likely contributes to these favorable outcomes.[10][20]
Conclusion
The mechanism of action of this compound's active metabolite, zofenoprilat, is a compelling example of targeted and multi-faceted pharmacology. Its primary role as a potent ACE inhibitor effectively modulates the Renin-Angiotensin-Aldosterone System and potentiates the vasodilatory effects of bradykinin. Furthermore, the presence of a sulfhydryl group confers significant antioxidant and cardioprotective properties that distinguish it from other members of the ACE inhibitor class. This comprehensive understanding of its molecular and physiological effects underscores its therapeutic value in the management of hypertension and ischemic heart disease.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C11H12O3S | CID 569497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Zofenopril Calcium? [synapse.patsnap.com]
- 5. Zofenopril - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. What is Zofenopril Calcium used for? [synapse.patsnap.com]
- 9. Antioxidant and cardioprotective properties of the sulphydryl angiotensin-converting enzyme inhibitor zofenopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Zofenopril: Blood pressure control and cardio-protection | Borghi | Cardiology Journal [journals.viamedica.pl]
- 11. Antioxidant and Cardioprotective Properties of the Sulphydryl Angiotensinconverting Enzyme Inhibitor Zofenopril | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. medscape.com [medscape.com]
- 14. The haemodynamic effects of two angiotensin converting enzyme inhibitors, enalaprilat and zofenoprilat, in the rat: evidence for the involvement of bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Preclinical Pharmacology of Zofenopril, an Inhibitor of Angiotensin I Converting Enzyme | Semantic Scholar [semanticscholar.org]
- 17. Preclinical pharmacology of zofenopril, an inhibitor of angiotensin I converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. | BioWorld [bioworld.com]
- 20. Cardioprotective effects of zofenopril: mechanisms of action and clinical significance | Cardiac Surgery and Interventional Cardiology [cardiacsurgery.com.ua]
- 21. ahajournals.org [ahajournals.org]
- 22. Potentiation of the biological efficacy of bradykinin by ACE inhibitors: a shift in the affinity of the B2 receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. openheart.bmj.com [openheart.bmj.com]
3-(Benzoylthio)-2-methylpropanoic Acid: A Linchpin in Cardiovascular Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzoylthio)-2-methylpropanoic acid is a sulfur-containing carboxylic acid derivative that holds a significant position in medicinal chemistry, primarily as a crucial intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril.[1][2] While the compound itself is not recognized for independent biological activity, its chemical architecture is pivotal for the pharmacological efficacy of Zofenopril, a potent therapeutic agent for hypertension and heart failure.[1][3] This technical guide delves into the role of this compound, focusing on its contribution to the biological activity of its successor molecule, Zofenopril.
Chemical and Physical Properties
A solid understanding of the physicochemical characteristics of this compound is essential for its application in pharmaceutical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₃S | [4][5] |
| Molecular Weight | 224.28 g/mol | [4][5] |
| Appearance | White needle-like crystal | [1] |
| CAS Number | 74431-50-8 | [1][6] |
| Density | 1.3±0.1 g/cm³ | [2] |
| Boiling Point | 367.5±34.0 °C at 760 mmHg | [2] |
| Flash Point | 176.0±25.7 °C | [2] |
Role as a Prodrug Moiety in Zofenopril
This compound constitutes a key structural component of the prodrug Zofenopril.[3] A prodrug is an inactive compound that is converted into a pharmacologically active agent in the body through metabolic processes. In the case of Zofenopril, the 3-(benzoylthio)-2-methylpropanoyl group is attached to a proline derivative.[7]
Following oral administration, Zofenopril undergoes rapid and extensive hydrolysis in the liver and tissues, where esterases cleave the thioester bond of the 3-(benzoylthio)-2-methylpropanoyl moiety.[1][8] This metabolic conversion yields the active metabolite, zofenoprilat, which is responsible for the therapeutic effects of the drug.[1][3]
Mechanism of Action of the Active Metabolite, Zofenoprilat
Zofenoprilat, the active form derived from this compound, exerts its pharmacological effects by inhibiting the angiotensin-converting enzyme (ACE).[1] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure.[1][7]
ACE converts the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II.[1] Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention, further elevating blood pressure.[1][9]
Zofenoprilat, with its sulfhydryl group exposed after the hydrolysis of the benzoylthio moiety, binds to the zinc ion in the active site of ACE with high affinity, thereby inhibiting its activity.[10][11] This inhibition leads to:
-
Reduced formation of angiotensin II: This results in vasodilation (widening of blood vessels) and consequently, a reduction in blood pressure.[1]
-
Increased levels of bradykinin: ACE is also responsible for the degradation of bradykinin, a potent vasodilator.[1] By inhibiting ACE, zofenoprilat increases bradykinin levels, which further contributes to the blood pressure-lowering effect.[1]
Recent studies suggest that the sulfhydryl group of zofenoprilat may also be involved in the activation of the L-cysteine/hydrogen sulfide (H₂S) pathway, which has vasodilatory effects, providing a potential additional mechanism for its cardiovascular benefits beyond ACE inhibition.[12]
References
- 1. What is the mechanism of Zofenopril Calcium? [synapse.patsnap.com]
- 2. innospk.com [innospk.com]
- 3. Zofenopril - Wikipedia [en.wikipedia.org]
- 4. This compound | C11H12O3S | CID 569497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-3-(Benzoylthio)-2-methylpropionic acid | C11H12O3S | CID 12763918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alchempharmtech.com [alchempharmtech.com]
- 7. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. What is Zofenopril Calcium used for? [synapse.patsnap.com]
- 10. Zofenopril: Blood pressure control and cardio-protection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Zofenopril: Blood pressure control and cardio-protection | Borghi | Cardiology Journal [journals.viamedica.pl]
- 12. researchgate.net [researchgate.net]
The Chiral Intermediate: A Technical Guide to 3-(Benzoylthio)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzoylthio)-2-methylpropanoic acid is a crucial chiral intermediate, primarily recognized for its role in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, a class of drugs widely used in the management of hypertension and heart failure.[1] The stereochemistry at the C2 position of this molecule is critical for the therapeutic efficacy of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the synthesis of racemic this compound and the key methodologies for its chiral resolution to obtain the desired enantiomer, with a focus on the (S)-enantiomer, a key building block for the synthesis of Zofenopril.[2][3]
Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₂O₃S | [2] |
| Molecular Weight | 224.28 g/mol | [2] |
| Appearance | White needle-like crystals | [2] |
| CAS Number (Racemate) | 74431-50-8 | [2] |
| (S)-Enantiomer CAS | 72679-02-8 | |
| (R)-Enantiomer CAS | 74407-70-8 |
Synthesis of Racemic this compound
The synthesis of the racemic mixture of this compound is typically achieved through a Michael addition reaction between methacrylic acid and thiobenzoic acid. This reaction is analogous to the well-documented synthesis of 3-acetylthio-2-methylpropanoic acid from methacrylic acid and thioacetic acid.[4][5]
Experimental Protocol: Synthesis of Racemic this compound (Analogous Method)
This protocol is adapted from the synthesis of the analogous acetylthio compound.[4][6]
Materials:
-
Methacrylic acid
-
Thiobenzoic acid
-
Inert solvent (e.g., toluene)
-
Heating apparatus with temperature control
-
Distillation apparatus
Procedure:
-
A mixture of thiobenzoic acid and methacrylic acid is prepared in a suitable reaction vessel.
-
The mixture is heated, for example, on a steam bath, for a period of several hours to allow the addition reaction to proceed.[6]
-
The reaction progress can be monitored by techniques such as NMR spectroscopy to confirm the consumption of the starting materials.[4]
-
Upon completion, the reaction mixture is subjected to vacuum distillation to isolate the desired this compound.
Chiral Resolution of this compound
The separation of the racemic mixture into its constituent enantiomers is the most critical step in the utilization of this compound as a chiral intermediate. Two primary methods are employed: enzymatic resolution and diastereomeric salt formation.
Enzymatic Resolution
Enzymatic resolution offers a highly selective method for obtaining the desired enantiomer. Lipases, particularly from Pseudomonas fluorescens, have been shown to be effective in the kinetic resolution of related 3-acylthio-2-methylpropanoic acids.[7][8] The enzyme selectively catalyzes the hydrolysis of one enantiomer, allowing for the separation of the unreacted enantiomer.
The following protocol for the enzymatic resolution of the closely related 3-acetylthio-2-methylpropanoic acid provides a representative example of this methodology.[7]
Materials:
-
Racemic 3-acetylthio-2-methylpropanoic acid
-
Toluene
-
Deionized water
-
Immobilized lipase from Pseudomonas fluorescens (e.g., Amano lipase P-30)
-
Gyrotary shaker with temperature control
-
HPLC for analysis
Procedure:
-
A solution of racemic 3-acetylthio-2-methylpropanoic acid (e.g., 405 mg) is prepared in toluene (e.g., 25 ml).
-
An immobilized enzyme preparation (e.g., 2 g) is added to the solution.
-
A small amount of deionized water (e.g., 60 mg) is added to the mixture.
-
The reaction mixture is shaken on a gyrotary shaker at a controlled temperature (e.g., 28°C) and speed (e.g., 280 rpm).
-
The reaction is monitored by HPLC to determine the conversion rate.
-
After a specific time (e.g., 28 hours), the reaction is stopped. The unreacted substrate, enriched in the (S)-enantiomer, is isolated.
Quantitative Data from the Adapted Protocol: [7]
| Parameter | Value |
| Conversion | 79% |
| Yield of Unreacted Substrate | 21% |
| Enantiomeric Composition of Unreacted Substrate | 97.5% (S)-enantiomer, 2.5% (R)-enantiomer |
| Enantiomeric Excess (ee) | 95.0% |
Diastereomeric Salt Formation
Another common method for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent. For acidic compounds like this compound, a chiral amine is used. The resulting diastereomeric salts have different solubilities, allowing for their separation by fractional crystallization. (+)-Dehydroabietylamine is a known resolving agent for this class of compounds.[9]
Caption: Diastereomeric salt formation and resolution workflow.
Application in Drug Synthesis: Zofenopril
The (S)-enantiomer of this compound is a key precursor in the synthesis of the ACE inhibitor Zofenopril. The synthesis involves the coupling of (S)-3-(benzoylthio)-2-methylpropanoic acid with cis-4-(phenylthio)-L-proline.[1][3]
Synthetic Pathway to Zofenopril
References
- 1. CN101372472A - Method for synthesizing Zofenopril - Google Patents [patents.google.com]
- 2. innospk.com [innospk.com]
- 3. US9221754B2 - Crystalline forms of zofenopril calcium - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
- 7. EP0350811A2 - Enzymatic resolution process - Google Patents [patents.google.com]
- 8. Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs [mdpi.com]
- 9. DSpace [helda.helsinki.fi]
The Genesis of a Key Pharmaceutical Intermediate: A Technical History of 3-(Benzoylthio)-2-methylpropanoic Acid
An in-depth exploration of the discovery, synthesis, and pivotal role of 3-(Benzoylthio)-2-methylpropanoic acid in the development of angiotensin-converting enzyme (ACE) inhibitors.
Introduction
This compound, a chiral thioester, holds a significant place in the history of medicinal chemistry as a crucial intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril. Its discovery and development are intrinsically linked to the broader effort to design and synthesize orally active drugs for the treatment of hypertension and cardiovascular disease. This technical guide provides a comprehensive overview of the history, synthesis, and chemical properties of this important compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Historical Context
The story of this compound begins with the groundbreaking research into the renin-angiotensin-aldosterone system (RAAS), a hormonal cascade that regulates blood pressure and fluid balance. The discovery that angiotensin-converting enzyme (ACE) was a key player in this system, responsible for the production of the potent vasoconstrictor angiotensin II, led to a search for its inhibitors.
The development of Zofenopril in the late 1970s and early 1980s by researchers at Squibb (now Bristol Myers Squibb) marked a significant advancement in ACE inhibitor therapy. The first disclosure of Zofenopril and its synthesis appeared in a patent filed in 1978. It is within this pioneering work that the synthesis of this compound as a key building block was first described. The strategic design of Zofenopril included a benzoylthio group, which in the active metabolite, zofenoprilat, is hydrolyzed to a free thiol that chelates the zinc ion in the active site of ACE. This compound was engineered to introduce this critical functionality with the correct stereochemistry.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₃S | --INVALID-LINK-- |
| Molecular Weight | 224.28 g/mol | --INVALID-LINK-- |
| CAS Number | 74431-50-8 (racemate), 72679-02-8 ((S)-enantiomer) | --INVALID-LINK-- |
| Appearance | White crystalline solid | General knowledge |
| Melting Point | 61-63 °C ((S)-enantiomer) | --INVALID-LINK-- |
| Boiling Point | 367.5 ± 34.0 °C at 760 mmHg | --INVALID-LINK-- |
Experimental Protocols
The seminal synthesis of (S)-3-(Benzoylthio)-2-methylpropanoic acid is detailed in the scientific literature, evolving from the initial patent disclosures. The following is a representative experimental protocol.
Synthesis of (S)-3-(Benzoylthio)-2-methylpropanoic Acid
Materials:
-
(S)-3-Mercapto-2-methylpropanoic acid
-
Benzoyl chloride
-
Sodium hydroxide
-
Dichloromethane
-
Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate
Procedure:
-
(S)-3-Mercapto-2-methylpropanoic acid is dissolved in an aqueous solution of sodium hydroxide at 0-5 °C.
-
Benzoyl chloride is added dropwise to the stirred solution, maintaining the temperature below 5 °C. The pH of the reaction mixture is kept alkaline by the concurrent addition of a sodium hydroxide solution.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.
-
The aqueous solution is washed with dichloromethane to remove any unreacted benzoyl chloride and other organic impurities.
-
The aqueous layer is then acidified with cold hydrochloric acid to a pH of approximately 2, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with cold water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
Yields: Reported yields for this synthesis are typically in the range of 80-90%.
Role in Zofenopril Synthesis
(S)-3-(Benzoylthio)-2-methylpropanoic acid is a critical chiral building block in the synthesis of Zofenopril. The carboxylic acid moiety is first activated, often by conversion to its acid chloride, and then coupled with the secondary amine of a proline derivative, cis-4-(phenylthio)-L-proline, to form the final drug substance.
Mechanism of Action of ACE Inhibitors
As this compound is an intermediate for an ACE inhibitor, understanding the mechanism of action of this class of drugs is paramount. ACE inhibitors target the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.
Analytical Characterization
The structural elucidation and purity assessment of this compound are typically performed using standard analytical techniques.
| Technique | Key Observations |
| ¹H NMR | Signals corresponding to the methyl, methine, and methylene protons of the propanoic acid backbone, as well as the aromatic protons of the benzoyl group. |
| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and thioester, the aromatic carbons, and the aliphatic carbons. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
| Infrared Spectroscopy | Characteristic absorption bands for the C=O stretching of the carboxylic acid and thioester groups, and the O-H stretch of the carboxylic acid. |
Conclusion
This compound stands as a testament to the era of rational drug design that led to the development of highly effective ACE inhibitors. Its synthesis was a critical step in the creation of Zofenopril, a drug that has had a significant impact on the management of cardiovascular diseases. For researchers in drug development, the history and chemistry of this intermediate offer valuable insights into the intricate process of designing and synthesizing targeted therapeutics. The methodologies developed for its synthesis continue to be relevant in the broader field of medicinal and organic chemistry.
solubility of 3-(Benzoylthio)-2-methylpropanoic acid in organic solvents
An In-depth Technical Guide on the Solubility of 3-(Benzoylthio)-2-methylpropanoic Acid in Organic Solvents
Introduction
This compound is a thiol derivative with potential applications in various fields, including pharmaceuticals and materials science. Its solubility in organic solvents is a critical physicochemical parameter that influences its efficacy, formulation, and processing. This document outlines the theoretical considerations and practical methodologies for determining the solubility of this compound.
Theoretical Considerations for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The molecular structure of this compound, featuring a carboxylic acid group, a thioester linkage, and a benzene ring, suggests a complex solubility profile.
-
Polar Protic Solvents (e.g., Alcohols): The carboxylic acid group can form hydrogen bonds with protic solvents, potentially leading to good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): The polarity of the thioester and carboxylic acid groups will contribute to solubility in these solvents through dipole-dipole interactions.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the benzene ring and the methyl group provides some nonpolar character, which may allow for limited solubility in nonpolar solvents.
A logical workflow for assessing the solubility of this compound is essential for systematic investigation.
Caption: Logical workflow for solubility assessment.
Experimental Protocol: Equilibrium Solubility Determination
The most common method for determining the solubility of a crystalline compound is the equilibrium solubility method. This involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.
Materials and Equipment
-
This compound (purified)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
-
Analytical balance
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Detailed Steps
-
Preparation: Add an excess amount of crystalline this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure the solution is saturated.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Dilution: Dilute the supernatant with a suitable solvent (often the mobile phase used in HPLC) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The results are typically expressed in mg/mL or mol/L.
Data Presentation
While specific data is unavailable, the results of such an experimental investigation should be presented in a clear, tabular format for easy comparison.
Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility (mg/mL) |
| Polar Protic | Methanol | 32.7 | Data to be determined |
| Ethanol | 24.5 | Data to be determined | |
| Polar Aprotic | Acetonitrile | 37.5 | Data to be determined |
| Acetone | 20.7 | Data to be determined | |
| Dimethyl Sulfoxide | 46.7 | Data to be determined | |
| Nonpolar | Toluene | 2.4 | Data to be determined |
| Hexane | 1.9 | Data to be determined |
Conclusion
The is a fundamental property that requires experimental determination. By following a systematic approach involving a well-defined experimental protocol and careful analysis, researchers can obtain reliable solubility data. This information is invaluable for guiding formulation development, optimizing reaction conditions, and ensuring the successful application of this compound in research and industry. The provided methodologies and workflows serve as a robust starting point for any scientist or professional investigating the solubility characteristics of this compound.
physical and chemical properties of 3-(Benzoylthio)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Benzoylthio)-2-methylpropanoic acid is a chiral carboxylic acid derivative of significant interest in pharmaceutical synthesis. Its structure, incorporating a benzoylthio moiety and a stereocenter, makes it a valuable building block for complex molecular architectures. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its application in synthesis, and an exploration of its biological relevance as a key intermediate in the development of angiotensin-converting enzyme (ACE) inhibitors.
Chemical Structure and Identifiers
-
IUPAC Name: this compound
-
Stereochemistry: The compound exists as two enantiomers, (S)-3-(benzoylthio)-2-methylpropanoic acid and (R)-3-(benzoylthio)-2-methylpropanoic acid. The (S)-enantiomer is a crucial intermediate in the synthesis of the ACE inhibitor Zofenopril.
-
CAS Numbers:
-
Molecular Formula: C₁₁H₁₂O₃S[4]
-
Canonical SMILES: CC(CSC(=O)C1=CC=CC=C1)C(=O)O[1]
-
InChI Key: BCAYPPFBOJCRPN-UHFFFAOYSA-N[1]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its handling, storage, and application in chemical synthesis. The data presented is for the (S)-enantiomer where specified, as it is the more commercially and pharmaceutically relevant form.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 224.28 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid[6][7] | [6][7] |
| Melting Point | 61-63 °C ((S)-enantiomer) | [4][8] |
| Boiling Point (Predicted) | 367.5 ± 34.0 °C | [4][8] |
| Density (Predicted) | 1.249 ± 0.06 g/cm³ | [4][8] |
| pKa (Predicted) | 4.20 ± 0.10 | [4][8] |
Table 2: Solubility
| Solvent | Solubility | Source |
| Water | Slightly soluble | [6] |
| Chloroform | Soluble | [4][8] |
| Ethanol | Soluble | [4][8] |
| Methanol | Soluble | [4][8] |
Spectral Data
Detailed spectral analysis is crucial for the identification and quality control of this compound. Below is a summary of available spectral data.
Table 3: Spectroscopic Data
| Technique | Key Data | Source |
| ¹H NMR | Data available, specific peak list not publicly detailed. | [9] |
| ¹³C NMR | Data available, specific peak list not publicly detailed. | [1] |
| Mass Spectrometry (GC-MS) | Top m/z peaks: 105, 77, 51. | [1] |
| Infrared (IR) Spectroscopy | Data available, specific absorption bands not publicly detailed. | [9] |
Experimental Protocols
This compound, specifically the (S)-enantiomer, is a pivotal intermediate in the synthesis of Zofenopril, a potent ACE inhibitor. The following is a representative experimental protocol for the synthesis of Zofenopril utilizing (S)-3-(benzoylthio)-2-methylpropanoic acid, based on established patent literature.
Synthesis of (S)-3-(benzoylthio)-2-methylpropanoyl chloride
This initial step involves the conversion of the carboxylic acid to a more reactive acyl chloride.
-
Reactants:
-
(S)-3-(Benzoylthio)-2-methylpropanoic acid
-
Thionyl chloride or Oxalyl chloride
-
-
Procedure:
-
To a solution of (S)-3-(benzoylthio)-2-methylpropanoic acid in a suitable anhydrous solvent (e.g., toluene), add an excess of thionyl chloride or oxalyl chloride.
-
The reaction mixture is typically stirred at an elevated temperature (e.g., 60-70 °C) for several hours to ensure complete conversion.
-
After the reaction is complete, the excess thionyl chloride or oxalyl chloride and the solvent are removed under reduced pressure to yield the crude (S)-3-(benzoylthio)-2-methylpropanoyl chloride, which is often used in the next step without further purification due to its reactivity.
-
Synthesis of Zofenopril
This step involves the coupling of the acyl chloride with the proline derivative.
-
Reactants:
-
(S)-3-(Benzoylthio)-2-methylpropanoyl chloride
-
cis-4-(phenylthio)-L-proline
-
A suitable base (e.g., sodium hydroxide)
-
An appropriate solvent system (e.g., water and a water-immiscible organic solvent like isobutyl acetate)
-
-
Procedure:
-
cis-4-(phenylthio)-L-proline is dissolved in an aqueous solution, and the pH is adjusted to be basic (typically pH 8-9.5) using a base such as sodium hydroxide.
-
The crude (S)-3-(benzoylthio)-2-methylpropanoyl chloride, dissolved in an organic solvent, is added to the aqueous solution of the proline derivative.
-
The biphasic mixture is stirred vigorously for several hours at room temperature to facilitate the condensation reaction.
-
Upon completion, the aqueous layer is acidified with an acid (e.g., hydrochloric acid) to a pH of 1-2.
-
The product, Zofenopril free acid, is then extracted into the organic layer.
-
The organic extracts are combined, washed, and the solvent is evaporated to yield crude Zofenopril. Further purification can be achieved by crystallization or conversion to a salt form, such as Zofenopril calcium.[10]
-
Biological Context and Signaling Pathways
While there is no significant evidence to suggest that this compound possesses direct biological activity, its importance lies in its role as a precursor to Zofenopril. Zofenopril is a prodrug that is hydrolyzed in the body to its active metabolite, zofenoprilat. Zofenoprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).
The Renin-Angiotensin System (RAS)
The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure and fluid balance. The diagram below illustrates the classical RAS pathway and the point of intervention for ACE inhibitors like zofenoprilat.
Caption: The Renin-Angiotensin System and the inhibitory action of Zofenoprilat.
By inhibiting ACE, zofenoprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.
Synthetic Workflow
The following diagram illustrates the logical workflow from the starting material, this compound, to the final active pharmaceutical ingredient, Zofenopril.
Caption: Synthetic workflow for Zofenopril from its key intermediate.
Conclusion
This compound is a compound of considerable importance in the pharmaceutical industry. Its well-defined physical and chemical properties, coupled with its crucial role as a chiral building block, make it an indispensable intermediate in the synthesis of Zofenopril. Understanding its characteristics and synthetic applications is vital for researchers and professionals involved in the development of cardiovascular therapeutics. This guide has provided a detailed overview to support further research and development in this area.
References
- 1. This compound | C11H12O3S | CID 569497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid | 72679-02-8 [chemicalbook.com]
- 5. (R)-3-(Benzoylthio)-2-methylpropionic acid | C11H12O3S | CID 12763918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (s)-(-)-3-(benzoylthio)-2-methylpropanoic Acid - Pharmaceutical Grade, 1.27 G/cm3 Density | White To Off-white Crystalline Solid, Toxic, Shelf Life 2 Years, Slightly Soluble In Water at Best Price in Ahmedabad | Jigs Chemical Limited [tradeindia.com]
- 7. nbinno.com [nbinno.com]
- 8. (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid CAS#: 72679-02-8 [amp.chemicalbook.com]
- 9. (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid(72679-02-8) 1H NMR [m.chemicalbook.com]
- 10. data.epo.org [data.epo.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Captopril from 3-(Benzoylthio)-2-methylpropanoic acid
Abstract:
This document provides a comprehensive guide for the synthesis of Captopril, a potent angiotensin-converting enzyme (ACE) inhibitor, from (S)-3-(benzoylthio)-2-methylpropanoic acid. Detailed experimental protocols for the key synthetic steps, including the coupling with L-proline and the subsequent deprotection of the benzoyl group, are presented. Additionally, this guide includes a summary of the mechanism of action of Captopril and quantitative data for the synthesis, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction
Captopril is a widely prescribed medication for the treatment of hypertension and certain types of congestive heart failure.[1] As an ACE inhibitor, it plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). The synthesis of Captopril is a key process in its pharmaceutical production, and various synthetic routes have been developed. This document focuses on a two-step synthesis beginning with (S)-3-(benzoylthio)-2-methylpropanoic acid, a common intermediate in the production of Captopril. The synthesis involves the formation of an amide bond with L-proline, followed by the removal of the benzoyl protecting group to yield the active pharmaceutical ingredient.
Mechanism of Action of Captopril
Captopril exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which is responsible for regulating blood pressure. Specifically, ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the release of aldosterone, which promotes sodium and water retention.
By inhibiting ACE, Captopril prevents the formation of angiotensin II, leading to vasodilation (widening of blood vessels) and reduced aldosterone secretion. This results in a decrease in blood pressure and a reduction in the workload of the heart. The free thiol group in Captopril is crucial for its activity, as it binds to the zinc ion in the active site of the ACE enzyme, blocking its function.
Caption: Mechanism of action of Captopril in the Renin-Angiotensin-Aldosterone System.
Experimental Protocols
The synthesis of Captopril from (S)-3-(benzoylthio)-2-methylpropanoic acid is a two-step process. The first step involves the coupling of (S)-3-(benzoylthio)-2-methylpropanoic acid with L-proline to form an amide bond. The second step is the deprotection of the benzoyl group to yield Captopril.
Caption: Experimental workflow for the synthesis of Captopril.
3.1. Step 1: Synthesis of 1-[(2S)-3-(Benzoylthio)-2-methyl-1-oxopropyl]-L-proline
This step involves the formation of an amide bond between (S)-3-(benzoylthio)-2-methylpropanoic acid and L-proline. The carboxylic acid is first converted to its more reactive acid chloride derivative, which then reacts with L-proline under basic conditions.
Materials:
-
(S)-3-(Benzoylthio)-2-methylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
-
L-proline
-
Sodium hydroxide (NaOH)
-
Purified water
-
Ethyl acetate
-
Concentrated hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Acid Chloride Formation:
-
In a round-bottom flask, dissolve (S)-3-(benzoylthio)-2-methylpropanoic acid in dichloromethane.
-
Slowly add thionyl chloride to the solution while stirring at room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude (S)-3-(benzoylthio)-2-methylpropanoyl chloride.
-
-
Coupling with L-proline:
-
In a separate flask, dissolve L-proline in purified water and cool the solution to 0-5 °C in an ice bath.
-
Adjust the pH of the L-proline solution to 9-10 with a solution of sodium hydroxide.
-
Slowly add the crude (S)-3-(benzoylthio)-2-methylpropanoyl chloride to the L-proline solution while maintaining the temperature at 0-5 °C and the pH at 9-10 by the continuous addition of sodium hydroxide solution.
-
After the addition is complete, allow the reaction to stir for an additional 2-3 hours at room temperature.
-
Acidify the reaction mixture to pH 1-2 with concentrated hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 1-[(2S)-3-(benzoylthio)-2-methyl-1-oxopropyl]-L-proline.
-
3.2. Step 2: Synthesis of Captopril (Deprotection)
The final step is the removal of the benzoyl protecting group from the thiol functionality via ammonolysis to yield Captopril.
Materials:
-
1-[(2S)-3-(Benzoylthio)-2-methyl-1-oxopropyl]-L-proline
-
Aqueous ammonia (NH₄OH) or ammonia in methanol
-
Purified water
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Protocol:
-
Ammonolysis:
-
Dissolve the 1-[(2S)-3-(benzoylthio)-2-methyl-1-oxopropyl]-L-proline from Step 1 in aqueous ammonia or a solution of ammonia in methanol.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
-
Work-up and Purification:
-
Dissolve the residue in water and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extract the Captopril into dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain crude Captopril.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Quantitative Data
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Coupling | Thionyl chloride, L-proline, NaOH | 0-40 | 4-6 | 90-95 |
| 2 | Deprotection | Aqueous Ammonia | Room Temp. | 12-24 | 85-93 |
Table 2: Product Purity and Characterization
| Product | Analytical Method | Expected Purity | Key Characterization Data |
| Captopril | HPLC | >99% | Conforms to pharmacopeial standards (e.g., USP, EP) |
| ¹H NMR | Consistent with structure | ||
| Mass Spec | [M+H]⁺ = 218.08 |
Safety Precautions
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care.
-
Concentrated acids and bases are corrosive. Handle with appropriate care.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
References
Application Notes and Protocols: The Role of 3-(Acylthio)-2-methylpropanoic Acid Derivatives in ACE Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols on the use of 3-(acylthio)-2-methylpropanoic acid derivatives as key intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, with a primary focus on the widely-prescribed antihypertensive drug, Captopril. While the initial query specified 3-(benzoylthio)-2-methylpropanoic acid, the scientific literature predominantly highlights the use of (S)-3-acetylthio-2-methylpropanoic acid as the crucial precursor for Captopril synthesis. This document will therefore focus on the well-documented synthetic routes involving this acetylthio derivative.
Application Notes
Overview of ACE Inhibitors and Captopril
Angiotensin-Converting Enzyme (ACE) inhibitors are a class of medications primarily used to treat hypertension and congestive heart failure.[1] They act by inhibiting the ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which is responsible for regulating blood pressure.[1] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, ACE inhibitors lead to vasodilation and a reduction in blood pressure.[1]
Captopril, with the chemical name (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid, was the first orally active ACE inhibitor and is considered a breakthrough in the field.[2][3] Its therapeutic efficacy is largely attributed to the thiol group, which chelates the zinc ion within the active site of the ACE.[1]
The Role of (S)-3-Acetylthio-2-methylpropanoic Acid
(S)-3-acetylthio-2-methylpropanoic acid is a critical chiral building block in the synthesis of Captopril.[1] The thioacetyl group serves as a protected form of the essential thiol functional group in the final Captopril molecule.[1] The use of this intermediate allows for a more controlled and efficient synthesis, preventing unwanted side reactions involving the highly reactive thiol group. The stereochemistry of the (S)-enantiomer is crucial for the therapeutic activity of Captopril.[1]
Synthetic Strategy Overview
The synthesis of Captopril from (S)-3-acetylthio-2-methylpropanoic acid generally follows a three-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid group of (S)-3-acetylthio-2-methylpropanoic acid is converted into a more reactive species, typically an acid chloride, to facilitate amide bond formation.
-
Coupling with L-Proline: The activated acid derivative is then coupled with L-proline to form an amide bond, creating the backbone of the Captopril molecule.
-
Deprotection of the Thiol Group: The final step involves the removal of the acetyl protecting group to reveal the free thiol, yielding the active Captopril drug.
This synthetic route is efficient and amenable to industrial-scale production.[1]
Experimental Protocols
The following protocols are based on established synthetic methods for Captopril.
Protocol 1: Synthesis of (S)-3-Acetylthio-2-methylpropanoyl Chloride
This step involves the conversion of the carboxylic acid to its more reactive acid chloride derivative.
Materials:
-
(S)-3-Acetylthio-2-methylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a reaction flask, suspend 14.5 g of (S)-3-acetylthio-2-methylpropanoic acid in 80 ml of dichloromethane.[1]
-
Slowly add 12.5 g of thionyl chloride to the suspension while stirring, maintaining the temperature at or below 20°C.[4]
-
After the addition is complete, allow the reaction to proceed at 20-25°C for 1 hour, followed by 2 hours at 35-40°C.[4]
-
Remove the solvent and any excess thionyl chloride under reduced pressure to yield (S)-3-acetylthio-2-methylpropanoyl chloride.[1][4]
Quantitative Data:
| Reactant | Amount | Product | Yield | Reference |
| (S)-3-Acetylthio-2-methylpropanoic acid | 14.5 g | (S)-3-Acetylthio-2-methylpropanoyl chloride | 15.6 g (97%) | [4] |
| Thionyl chloride | 12.5 g | [4] | ||
| Dichloromethane | 120 ml | [4] |
Protocol 2: Coupling of (S)-3-Acetylthio-2-methylpropanoyl Chloride with L-Proline
This protocol details the formation of the amide bond between the acid chloride and L-proline.
Materials:
-
(S)-3-Acetylthio-2-methylpropanoyl chloride
-
L-Proline
-
Sodium hydroxide (NaOH) solution
-
Purified water
-
Ethyl acetate
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
Dissolve 10 g of L-proline in 60 ml of purified water in a reaction flask.[5]
-
Cool the solution to -2°C and adjust the pH to 8-10 by adding a sodium hydroxide solution (e.g., 7.2 g NaOH in 70 ml water).[5]
-
Slowly add 15.5 g of (S)-3-acetylthio-2-methylpropanoyl chloride, maintaining the temperature between 0-5°C and the pH between 8-10 by the concurrent dropwise addition of the NaOH solution.[5]
-
After the addition, continue the reaction for 10 minutes, then allow the temperature to rise to 25-30°C and react for an additional 3 hours.[5]
-
At the end of the reaction, adjust the pH to 1-2 with concentrated hydrochloric acid.[5]
-
Extract the product twice with 100 ml portions of ethyl acetate.[5]
-
Combine the organic phases and concentrate to obtain the free acid, 1-(3-acetylthio-2-D-methylpropanoyl)-L-proline.[5]
Quantitative Data:
| Reactant | Amount | Product | Yield | Reference |
| L-Proline | 10 g | 1-(3-acetylthio-2-D-methylpropanoyl)-L-proline | 21.2 g (95%) | [5] |
| (S)-3-Acetylthio-2-methylpropanoyl chloride | 15.5 g | [5] | ||
| Sodium hydroxide | 7.2 g | [5] |
Protocol 3: Ammonolysis for the Deprotection of the Thiol Group to Yield Captopril
The final step involves the removal of the acetyl group to yield Captopril.
Materials:
-
1-(3-acetylthio-2-D-methylpropanoyl)-L-proline (from Protocol 2)
-
Sodium hydroxide (NaOH)
-
Purified water
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Zinc powder
Procedure:
-
In a 250 ml reaction flask, dissolve 14 g of sodium hydroxide in 30 ml of purified water and cool the solution to -2 to 0°C.[5]
-
Add 21 g of the product from Protocol 2 (the free acid) to the cooled solution.[5]
-
Raise the temperature to 35-40°C and maintain for 1.5 hours.[5]
-
After the reaction is complete, cool the solution to 25-30°C and adjust the pH to 1-2 with concentrated hydrochloric acid.[5]
-
Add 0.5 g of zinc powder and stir for 1 hour.[5]
-
Filter the solution.[5]
-
Extract the filtrate twice with 100 ml portions of dichloromethane.[5]
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate to yield Captopril.[5]
Quantitative Data:
| Reactant | Amount | Product | Yield | Reference |
| 1-(3-acetylthio-2-D-methylpropanoyl)-L-proline | 21 g | Captopril | 16.4 g (93%) | [5] |
| Sodium hydroxide | 14 g | [5] |
Visualizations
Synthetic Pathway of Captopril
Caption: Synthetic workflow for the preparation of Captopril.
Mechanism of ACE Inhibition by Captopril
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]
- 4. CN109608378A - A kind of preparation method of captopril isomers - Google Patents [patents.google.com]
- 5. Captopril synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Characterization of 3-(Benzoylthio)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive characterization of 3-(Benzoylthio)-2-methylpropanoic acid, a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors such as Zofenopril.[1] The following protocols cover chromatographic, spectroscopic, and other analytical techniques essential for identity confirmation, purity assessment, and quality control.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for proper handling, storage, and selection of appropriate analytical conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂O₃S | [1][2][3] |
| Molecular Weight | 224.28 g/mol | [1][2][3][4][5] |
| Appearance | White to off-white crystalline powder | [1][4] |
| Melting Point | 61-63 °C | [4] |
| Boiling Point | 367.5 ± 34.0 °C at 760 mmHg | [1] |
| Density | ~1.3 g/cm³ | [1] |
| pKa | ~2.5 (estimated, similar to Thiobenzoic acid) | [6] |
| Solubility | Soluble in common organic solvents like chloroform, ethanol, and methanol. | [4] |
| CAS Number | 74431-50-8 (racemic), 72679-02-8 ((S)-enantiomer), 74407-70-8 ((R)-enantiomer) | [2][3][4][5][7] |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase HPLC is a suitable method for determining the purity of this compound and for quantifying it in reaction mixtures or as a raw material. The following protocol is a recommended starting point, based on methods developed for the related compound, Zofenopril.[8][9]
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution can be employed. A good starting point is a mixture of acetonitrile and water (both containing 0.1% trifluoroacetic acid or phosphoric acid to ensure the carboxylic acid is in its protonated form).
-
Solvent A: Water with 0.1% TFA
-
Solvent B: Acetonitrile with 0.1% TFA
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm (based on the benzoyl chromophore).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Table 2: Example HPLC Gradient Program
| Time (min) | % Solvent A | % Solvent B |
| 0 | 70 | 30 |
| 15 | 30 | 70 |
| 20 | 30 | 70 |
| 22 | 70 | 30 |
| 30 | 70 | 30 |
Workflow for HPLC Analysis of this compound
Caption: Workflow for HPLC analysis of this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
Experimental Protocol: NMR Analysis
-
Instrumentation: A 300 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 10-20 mg of the sample dissolved in 0.6-0.8 mL of deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) at 0 ppm.
-
Acquisition Parameters:
-
¹H NMR: Standard pulse sequence, sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to obtain information about the type of carbon atoms (CH₃, CH₂, CH, C).
-
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| -CH₃ | ~1.3 (d) | ~16 |
| -CH- | ~3.0 (m) | ~40 |
| -CH₂-S- | ~3.4 (m) | ~35 |
| Aromatic-H (ortho) | ~7.9 (d) | ~129 |
| Aromatic-H (meta) | ~7.4 (t) | ~127 |
| Aromatic-H (para) | ~7.6 (t) | ~133 |
| Aromatic-C (quaternary) | - | ~137 |
| C=O (thioester) | - | ~192 |
| C=O (acid) | - | ~180 |
| -COOH | >10 (br s) | - |
Note: These are predicted chemical shifts. Actual values may vary.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) can be used for the identification and to assess the volatility of the compound, although derivatization may be necessary for improved chromatographic performance. Direct infusion electrospray ionization mass spectrometry (ESI-MS) is also a valuable technique for determining the molecular weight.
Experimental Protocol: GC-MS Analysis (with derivatization)
-
Derivatization (Esterification): To increase volatility, the carboxylic acid group can be converted to its methyl or ethyl ester by reaction with methanol or ethanol in the presence of an acid catalyst (e.g., H₂SO₄) or by using a derivatizing agent like diazomethane.
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Expected Mass Spectrum Data: The molecular ion peak [M]⁺ at m/z 224 would be expected. A prominent fragment is often observed at m/z 105, corresponding to the benzoyl cation [C₆H₅CO]⁺.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Experimental Protocol: FTIR Analysis
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (NaCl or KBr).
-
Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹.
Table 4: Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300-2500 (broad) | Carboxylic Acid | O-H stretch |
| ~3060 | Aromatic | C-H stretch |
| ~2970 | Alkyl | C-H stretch |
| ~1710 | Carboxylic Acid | C=O stretch |
| ~1680 | Thioester | C=O stretch |
| ~1600, ~1450 | Aromatic | C=C stretch |
| ~1200 | Carboxylic Acid | C-O stretch |
| ~700-800 | Aromatic | C-H bend (out-of-plane) |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, O, S) in the compound, which is a fundamental method for confirming the empirical and molecular formula.
Table 5: Theoretical Elemental Composition of C₁₁H₁₂O₃S
| Element | Theoretical Mass % |
| Carbon (C) | 58.91% |
| Hydrogen (H) | 5.39% |
| Oxygen (O) | 21.40% |
| Sulfur (S) | 14.30% |
Experimental Protocol: Elemental Analysis
-
Instrumentation: A CHNS/O elemental analyzer.
-
Sample Preparation: A precisely weighed amount of the dry, pure sample is required.
-
Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, SO₂, N₂) are separated and quantified by a detector. Oxygen is typically determined by pyrolysis. The experimental values should be within ±0.4% of the theoretical values.
By employing these analytical methods, researchers, scientists, and drug development professionals can thoroughly characterize this compound to ensure its identity, purity, and quality for its intended applications in pharmaceutical synthesis and research.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C11H12O3S | CID 569497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (R)-3-(Benzoylthio)-2-methylpropionic acid | C11H12O3S | CID 12763918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid | 72679-02-8 [chemicalbook.com]
- 6. Thiobenzoic acid - Wikipedia [en.wikipedia.org]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. HPLC-DAD method for the simultaneous determination of zofenopril and hydrochlorothiazide in oral pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
HPLC analysis of 3-(Benzoylthio)-2-methylpropanoic acid purity
An Application Note for the HPLC Purity Analysis of 3-(Benzoylthio)-2-methylpropanoic Acid
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceuticals, notably Angiotensin-Converting Enzyme (ACE) inhibitors like Zofenopril and Captopril, which are used to manage hypertension and heart failure.[1] The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, a robust and reliable analytical method for determining its purity is essential for quality control in drug development and manufacturing.
This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative purity analysis of this compound. The described reverse-phase HPLC method is designed to separate the main compound from potential process-related impurities and degradation products.
Principle of the Method
The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acidified water and an organic solvent (acetonitrile). Compounds are separated based on their hydrophobicity. This compound, being a moderately polar molecule, is retained on the column and then eluted by a gradient of the organic solvent. Potential impurities, having different polarities, will elute at different times, allowing for their separation and quantification. Detection is achieved using a UV detector, as the benzoyl chromophore in the molecule allows for sensitive detection at lower wavelengths.
Experimental Protocol
Instrumentation and Materials
-
Instrumentation :
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Ultrasonic bath.
-
-
Reagents and Chemicals :
-
Acetonitrile (HPLC grade).
-
Phosphoric Acid (ACS grade or higher).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
This compound reference standard (purity ≥98%).
-
-
Chromatographic Column :
Chromatographic Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Condition |
| Column | Luna C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 15 mM Phosphoric Acid in Water (Adjust pH to ~2.5-3.0 if necessary) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-1 min: 5% B; 1-20 min: 5% to 50% B; 20-25 min: 50% B; 25.1-30 min: 5% B (Re-equilibration) |
| Flow Rate | 1.2 mL/min[3] |
| Detection | UV at 210 nm[2][3] |
| Injection Volume | 10 µL |
| Column Temperature | 50 °C[2][3] |
| Run Time | 30 minutes |
Solution Preparation
-
Mobile Phase A Preparation :
-
Add approximately 1.0 mL of 85% phosphoric acid to 1000 mL of HPLC-grade water to prepare a solution of approximately 15 mM.
-
Mix thoroughly and degas using an ultrasonic bath for 15-20 minutes before use.
-
-
Standard Solution Preparation (0.5 mg/mL) :
-
Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B to dissolve the standard.
-
Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Allow the solution to return to room temperature and dilute to the mark with the 50:50 diluent. Mix well.
-
-
Sample Solution Preparation (0.5 mg/mL) :
-
Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as described for the Standard Solution Preparation.
-
Analysis and Data Presentation
Procedure Workflow
The overall workflow for the purity analysis is depicted in the diagram below.
Caption: Experimental workflow for HPLC purity analysis.
System Suitability
Before sample analysis, inject the standard solution five times. The system is deemed suitable for use if it meets the criteria outlined in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| RSD of Peak Area | ≤ 2.0% |
| RSD of Retention Time | ≤ 1.0% |
Calculation of Purity
The purity of the sample is determined by the area normalization method. The percentage purity is calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram, multiplied by 100.
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Typical Quantitative Data
The following table presents example data from a purity analysis of a typical batch of this compound.
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
| 1 | 4.2 | 15,600 | 0.25 | Unknown Impurity |
| 2 | 9.8 | 12,450 | 0.20 | Starting Material Impurity |
| 3 | 15.5 | 6,189,200 | 99.30 | Main Compound |
| 4 | 18.1 | 15,575 | 0.25 | Unknown Impurity |
| Total | - | 6,232,825 | 100.00 | - |
Logical Relationship of the Analyte
The purity of this compound is paramount due to its position as a key intermediate. The diagram below illustrates its relationship with potential impurities and its role in the synthesis of a final drug product.
Caption: Relationship between the analyte, impurities, and the final API.
Conclusion
The described reverse-phase HPLC method is demonstrated to be suitable for the purity determination of this compound. The method is specific, allowing for the separation of the main compound from its potential impurities. This application note provides a comprehensive protocol that can be implemented in quality control laboratories for the routine analysis of this important pharmaceutical intermediate, ensuring the quality and consistency of the final drug product. Further validation studies should be conducted to demonstrate robustness, linearity, accuracy, and precision as per regulatory guidelines.
References
Application Note: Mass Spectrometric Analysis of 3-(Benzoylthio)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of 3-(Benzoylthio)-2-methylpropanoic acid. This compound is a critical intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril.[1][2][3] The accurate analysis of this molecule is paramount for ensuring the purity and quality of the final active pharmaceutical ingredient (API). The protocol outlines sample preparation, chromatographic conditions, and mass spectrometric parameters. Additionally, predicted fragmentation patterns and a comprehensive workflow are presented to facilitate method development and implementation in a research or quality control setting.
Introduction
This compound (C₁₁H₁₂O₃S, Molar Mass: 224.28 g/mol ) is a key starting material in the synthesis of Zofenopril, a widely used medication for the treatment of hypertension and heart failure.[2][3] As a process-related impurity, its presence in the final drug product must be carefully monitored to comply with regulatory standards. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and selectivity required for the trace-level analysis of such impurities.[4][5][6][7] This document provides a detailed protocol for the analysis of this compound using LC-MS/MS with electrospray ionization.
Predicted Mass Spectral Fragmentation
Under electrospray ionization (ESI) in negative ion mode, this compound is expected to readily deprotonate to form the precursor ion [M-H]⁻ at m/z 223.04. Collision-induced dissociation (CID) of this precursor ion is predicted to yield several characteristic product ions. The primary fragmentation pathways are hypothesized to be cleavage of the thioester and carboxylic acid moieties.
In positive ion mode, particularly with harsher ionization techniques like electron ionization (EI) as in GC-MS, a prominent fragment observed is the benzoyl cation at m/z 105, corresponding to the [C₆H₅CO]⁺ fragment. This is a common fragmentation pattern for benzoyl-containing compounds. Alpha-cleavage is a predominant fragmentation mode for carbonyl compounds.[8]
Key Predicted Fragments:
| Ion | Predicted m/z | Ionization Mode | Proposed Structure |
| [M-H]⁻ | 223.04 | Negative ESI | [C₁₁H₁₁O₃S]⁻ |
| [M-H-C₇H₅O]⁻ | 117.03 | Negative ESI | [C₄H₅O₂S]⁻ (thiolactic acid anion) |
| [C₆H₅S]⁻ | 109.01 | Negative ESI | Thiophenolate anion |
| [C₆H₅CO]⁺ | 105.03 | Positive EI | Benzoyl cation |
| [M-H-CO₂]⁻ | 179.06 | Negative ESI | Decarboxylated anion |
Experimental Protocols
Sample Preparation
A stock solution of this compound should be prepared in a suitable organic solvent, such as acetonitrile or methanol, at a concentration of 1 mg/mL. Working standards for calibration and quality control are then prepared by serial dilution of the stock solution with the mobile phase. For the analysis of drug substance samples, a concentration of approximately 1 mg/mL of the API should be prepared in the initial mobile phase composition.
Liquid Chromatography
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good retention and separation of this moderately polar analyte.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% B to 90% B over 10 minutes is a good starting point.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry
-
System: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Data Acquisition: Full scan mode to identify the precursor ion and product ion scan mode to obtain fragmentation spectra. For quantitative analysis, multiple reaction monitoring (MRM) should be used.
Table 1: Hypothetical MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 223.04 | 117.03 | 15 | 100 |
| This compound | 223.04 | 109.01 | 25 | 100 |
Data Presentation
The following table presents a hypothetical calibration curve data for the quantification of this compound.
Table 2: Representative Calibration Curve Data
| Standard Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 1,520 |
| 5 | 7,650 |
| 10 | 15,100 |
| 50 | 75,800 |
| 100 | 152,500 |
| 500 | 761,000 |
| 1000 | 1,530,000 |
Linearity: R² > 0.995 Lower Limit of Quantification (LLOQ): 1 ng/mL
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Zofenopril | C22H23NO4S2 | CID 92400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Zofenopril - Wikipedia [en.wikipedia.org]
- 4. hpst.cz [hpst.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Learn how to conduct structural analysis of impurities in pharmaceuticals | Separation Science [sepscience.com]
- 7. google.com [google.com]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Application Note & Protocol: Optical Resolution of 3-(Benzoylthio)-2-methylpropanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Benzoylthio)-2-methylpropanoic acid is a chiral carboxylic acid that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] The separation of its racemic mixture into individual enantiomers is crucial for the development of stereochemically pure active pharmaceutical ingredients (APIs). This document outlines a detailed experimental procedure for the optical resolution of racemic this compound via diastereomeric salt crystallization, a robust and scalable method for obtaining the desired enantiomers.[2][3][4][5]
The protocol described herein utilizes a chiral resolving agent to form a pair of diastereomeric salts with the racemic acid.[4][6] These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by fractional crystallization.[4][6] Subsequent acidification of the separated diastereomeric salts yields the corresponding enantiomerically enriched this compound.
Experimental Protocol
This protocol is based on established methods for the resolution of similar carboxylic acids, such as 3-acetylthio-2-methylpropionic acid, and specifies (+)-dehydroabietylamine as a suitable resolving agent for this compound.[7]
Materials:
-
Racemic this compound
-
(+)-Dehydroabietylamine (resolving agent)
-
Ethyl acetate (solvent)
-
Acetone (recrystallization solvent)
-
2N Hydrochloric acid
-
Sodium sulfate (anhydrous)
-
Filter paper
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Buchner funnel, etc.)
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Melting point apparatus
-
Polarimeter
Procedure:
-
Formation of Diastereomeric Salts:
-
In a suitable Erlenmeyer flask, dissolve racemic this compound in ethyl acetate.
-
In a separate flask, dissolve an equimolar amount of (+)-dehydroabietylamine in ethyl acetate.
-
Slowly add the resolving agent solution to the racemic acid solution with constant stirring at ambient temperature.
-
Heat the resulting mixture to a gentle reflux to ensure complete salt formation and dissolution.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize.
-
To enhance crystallization, the solution can be seeded with a small crystal of the desired diastereomeric salt, if available.
-
Further cool the mixture in an ice bath to maximize the yield of the crystallized salt.
-
Collect the crystals by vacuum filtration using a Buchner funnel and wash them with a small amount of cold ethyl acetate.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, recrystallize the collected salt from a suitable solvent such as acetone.
-
Dissolve the salt in a minimal amount of hot acetone and allow it to cool slowly to room temperature to form purified crystals.
-
Filter and dry the recrystallized diastereomeric salt.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in a mixture of water and ethyl acetate.
-
With vigorous stirring, add 2N hydrochloric acid dropwise until the pH of the aqueous layer is acidic (pH ~2). This will protonate the carboxylic acid and form the hydrochloride salt of the resolving agent.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the melting point of the resolved acid.
-
Measure the specific rotation using a polarimeter.
-
Determine the enantiomeric excess (e.e.) by a suitable method, such as chiral HPLC or by converting the acid to a diastereomeric ester or amide and analyzing by NMR spectroscopy.
-
Data Presentation
The following table summarizes typical quantitative data obtained from the optical resolution of a related compound, D-(-)-3-acetylthio-2-methylpropionic acid, using L-(+)-2-aminobutanol as the resolving agent.[7] This data is provided as an illustrative example of the expected outcomes.
| Parameter | Initial Crystallization | After Recrystallization |
| Resolving Agent | L-(+)-2-aminobutanol | L-(+)-2-aminobutanol |
| Solvent | Ethyl Acetate | Acetone |
| Yield of Salt | 48.70 g | 37.69 g |
| Specific Rotation [α]D | -24.4° (c=0.880, ethanol) | -27.5° (c=1.008, ethanol) |
| Optical Purity | 89% | >95% (inferred from increased rotation) |
Visualizations
Experimental Workflow for Optical Resolution
References
- 1. innospk.com [innospk.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. pharmtech.com [pharmtech.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US5367091A - Optical resolution of DL-3-acetylthio-2-methylpropionic acid using L-(+)-2-aminobutanol as resolving agent - Google Patents [patents.google.com]
Application Notes and Protocols: 3-(Benzoylthio)-2-methylpropanoic Acid in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(Benzoylthio)-2-methylpropanoic acid is a vital chemical intermediate, primarily recognized for its role in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril.[1] Zofenopril is a prodrug that is hydrolyzed in the body to its active metabolite, Zofenoprilat, which exerts therapeutic effects.[2][3][4] This document provides a comprehensive overview of the application of this compound in medicinal chemistry, focusing on the pharmacological profile of its end-product, Zofenopril.
Physicochemical Properties of this compound
A solid understanding of the physical and chemical characteristics of this compound is essential for its effective application in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 74431-50-8 | [1] |
| Molecular Formula | C11H12O3S | [1] |
| Molecular Weight | 224.276 g/mol | [1] |
| Appearance | White needle-like crystal | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
| Boiling Point | 367.5 ± 34.0 °C at 760 mmHg | [1] |
| Flash Point | 176.0 ± 25.7 °C | [1] |
| Purity | ≥98.0% | [1] |
Application in the Synthesis of Zofenopril
This compound serves as a key building block in the multi-step synthesis of Zofenopril. The synthesis leverages the benzoylthio group to facilitate the desired chemical transformations leading to the final ACE inhibitor structure. The chirality of the 2-methyl group is crucial for the stereospecific synthesis of the biologically active enantiomer.
Below is a generalized workflow for its application in a drug discovery context.
Mechanism of Action of Zofenopril and Zofenoprilat
Zofenopril is a prodrug that is rapidly and completely converted to its active metabolite, Zofenoprilat, through de-esterification in the serum and various tissues.[5] Zofenoprilat is a potent inhibitor of the angiotensin-converting enzyme (ACE).[6][7]
Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
ACE is a key enzyme in the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the secretion of aldosterone, which leads to sodium and water retention. By inhibiting ACE, Zofenoprilat reduces the levels of angiotensin II, leading to vasodilation and decreased aldosterone secretion.[6] This dual action results in a reduction in blood pressure.
Cardioprotective Effects
Beyond its antihypertensive effects, Zofenopril exhibits significant cardioprotective properties.[5][8][9] These effects are attributed to its antioxidant, anti-inflammatory, and anti-ischemic activities.[8] The presence of a sulfhydryl group in the Zofenoprilat molecule is thought to contribute to its antioxidant capacity.[10][11]
Zofenopril has been shown to:
-
Reduce ischemia-reperfusion injury in the myocardium.[8]
-
Inhibit the progression of atherosclerosis.[8]
-
Prevent intimal hyperplasia.[8]
-
Increase the bioavailability of nitric oxide (NO) and hydrogen sulfide (H2S), which have vasodilatory and cardioprotective effects.[8][12]
Quantitative Data on Zofenoprilat Activity
The following table summarizes the in vitro inhibitory activity of Zofenoprilat against angiotensin-converting enzyme.
| Parameter | Value | Species/System | Reference |
| IC50 | 8 nM | Rabbit lung ACE | [13] |
| EC50 (inhibition of Angiotensin I-induced contractions) | 3 nM | Isolated guinea pig ileum | [13] |
| EC50 (potentiation of bradykinin-induced contractions) | 1 nM | Isolated guinea pig ileum | [13] |
Experimental Protocols
While specific, detailed step-by-step protocols for the synthesis of this compound are proprietary and vary by manufacturer, a general synthetic approach can be outlined based on fundamental organic chemistry principles. Similarly, detailed protocols for the evaluation of Zofenopril are found within extensive preclinical and clinical study documentation. Below are generalized methodologies for key experiments.
General Synthesis of this compound
A common synthetic route involves the reaction of (S)-3-mercapto-2-methylpropanoic acid with benzoyl chloride.
Materials:
-
(S)-3-mercapto-2-methylpropanoic acid
-
Benzoyl chloride
-
A suitable base (e.g., triethylamine, pyridine)
-
An appropriate aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve (S)-3-mercapto-2-methylpropanoic acid and the base in the chosen solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the reaction mixture in an ice bath.
-
Add benzoyl chloride dropwise to the cooled solution with continuous stirring.
-
Allow the reaction to proceed at room temperature for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or a dilute acidic solution.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
In Vitro ACE Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the activity of ACE by 50% (IC50).
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or other sources)
-
Substrate: Hippuryl-Histidyl-Leucine (HHL)
-
Inhibitor: Zofenoprilat
-
Assay buffer (e.g., phosphate buffer with NaCl)
-
Fluorimeter or spectrophotometer
Procedure:
-
Prepare a series of dilutions of Zofenoprilat in the assay buffer.
-
In a microplate, add the ACE enzyme solution to each well containing the different concentrations of the inhibitor.
-
Incubate the enzyme and inhibitor mixture for a predetermined time at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the HHL substrate to each well.
-
Allow the reaction to proceed for a specific duration.
-
Stop the reaction (e.g., by adding a strong acid).
-
Quantify the amount of product formed (hippuric acid) using a suitable detection method (e.g., fluorescence after reaction with o-phthaldialdehyde).
-
Plot the percentage of ACE inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Langendorff Isolated Perfused Heart Model for Ischemia-Reperfusion Injury
This ex vivo model is used to assess the cardioprotective effects of a compound.
Materials:
-
Isolated rat or guinea pig heart
-
Langendorff apparatus
-
Krebs-Henseleit buffer
-
Zofenoprilat
-
Triphenyltetrazolium chloride (TTC) stain for infarct size measurement
Procedure:
-
Isolate the heart from an anesthetized animal and mount it on the Langendorff apparatus.
-
Perfuse the heart with oxygenated Krebs-Henseleit buffer at a constant temperature and pressure.
-
Allow the heart to stabilize.
-
Perfuse the heart with a buffer containing Zofenoprilat at the desired concentration for a specified period before inducing ischemia.
-
Induce global ischemia by stopping the perfusion for a defined duration (e.g., 30 minutes).
-
Reperfuse the heart with the oxygenated buffer for a set period (e.g., 120 minutes).
-
Monitor cardiac function (e.g., heart rate, left ventricular developed pressure) throughout the experiment.
-
At the end of reperfusion, slice the heart and incubate the slices with TTC stain to differentiate between viable (red) and infarcted (pale) tissue.
-
Quantify the infarct size as a percentage of the total ventricular area.
Conclusion
This compound is a cornerstone intermediate in the synthesis of the clinically significant ACE inhibitor, Zofenopril. The resulting drug, through its active metabolite Zofenoprilat, demonstrates potent ACE inhibition and multifaceted cardioprotective effects. The information and generalized protocols provided herein offer a foundational understanding for researchers and professionals in the field of medicinal chemistry and drug development.
References
- 1. innospk.com [innospk.com]
- 2. Zofenoprilat | C15H19NO3S2 | CID 3034048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Zofenoprilat - Wikipedia [en.wikipedia.org]
- 4. Assay of zofenopril and its active metabolite zofenoprilat by liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Zofenopril | C22H23NO4S2 | CID 92400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Cardioprotective effects of zofenopril: mechanisms of action and clinical significance | Cardiac Surgery and Interventional Cardiology [cardiacsurgery.com.ua]
- 9. A review of the angiotensin-converting enzyme inhibitor, zofenopril, in the treatment of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cardioprotective effect of zofenopril in perfused rat heart subjected to ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antioxidant and Cardioprotective Properties of the Sulphydryl Angiotensinconverting Enzyme Inhibitor Zofenopril | Semantic Scholar [semanticscholar.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Preclinical Pharmacology of Zofenopril, an Inhibitor of Angiotensin I Converting Enzyme | Semantic Scholar [semanticscholar.org]
3-(Benzoylthio)-2-methylpropanoic acid as a thiol protecting group reagent
Disclaimer: Current scientific literature and chemical databases primarily identify 3-(Benzoylthio)-2-methylpropanoic acid as a specialized chemical intermediate, specifically as a key building block in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Zofenopril.[1][2] It is not utilized as a general-purpose reagent for the temporary protection of thiol groups in broader chemical synthesis, such as in peptide manufacturing.
This document clarifies the principal application of this compound and, to address the interest in thiol protection, provides generalized protocols for the use of the S-benzoyl group as a thiol protecting strategy.
Part 1: Primary Application of this compound
The primary role of this reagent is to serve as an acylating agent that incorporates the (2S)-3-(benzoylthio)-2-methylpropanoyl moiety into a target molecule. Its most prominent application is in the pharmaceutical industry for the synthesis of Zofenopril.
Key Reaction: Synthesis of Zofenopril
The synthesis involves the formation of an amide bond between the carboxylic acid of (S)-3-(Benzoylthio)-2-methylpropanoic acid and the secondary amine of a proline derivative, specifically (4S)-4-(phenylthio)-L-proline.[2][3] The benzoylthio group is a permanent feature of the final active pharmaceutical ingredient, not a temporary protecting group.
Experimental Protocol: Amide Coupling for Zofenopril Synthesis (Illustrative)
This protocol is a representative example based on common peptide coupling methods described for Zofenopril synthesis.[2][3]
1. Activation of Carboxylic Acid:
-
To a solution of (S)-3-(Benzoylthio)-2-methylpropanoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, DMF) at 0 °C, add a coupling agent such as dicyclohexylcarbodiimide (DCC, 1.1 eq) and an additive like 1-hydroxybenzotriazole (HOBt, 1.1 eq).
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours to form the active ester intermediate.
2. Coupling Reaction:
-
In a separate flask, dissolve cis-4-(phenylthio)-L-proline (1.0 eq) in the chosen solvent.
-
Slowly add the activated ester solution from step 1 to the proline derivative solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
3. Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product (Zofenopril free acid) by column chromatography or recrystallization.
Data Summary: Zofenopril Synthesis Coupling Step
| Parameter | Description |
| Reactants | (S)-3-(Benzoylthio)-2-methylpropanoic acid, cis-4-(phenylthio)-L-proline |
| Coupling Agents | Dicyclohexylcarbodiimide (DCC) / 1-Hydroxybenzotriazole (HOBt) or similar peptide coupling reagents.[2] |
| Solvent | Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Key Transformation | Formation of an amide bond between the carboxylic acid and the proline secondary amine. |
Logical Workflow for Zofenopril Synthesis
Caption: Workflow for the synthesis of Zofenopril.
Part 2: The S-Benzoyl Group as a General Thiol Protecting Strategy
While this compound itself is not used for this purpose, the S-benzoyl group is a valid, albeit less common, protecting group for thiols. Protection is achieved by forming a thioester linkage, which is stable to various conditions but can be cleaved when desired.
General Principles:
-
Stability: Thioesters are generally stable to mildly acidic conditions and catalytic hydrogenation.
-
Cleavage: Deprotection is typically achieved under basic conditions (e.g., hydrolysis with NaOH or ammonia) or via nucleophilic attack.[4]
Experimental Protocol: General Thiol Protection with a Benzoyl Group (Hypothetical)
1. Protection of a Generic Thiol (R-SH):
-
Dissolve the thiol (R-SH, 1.0 eq) in a suitable solvent like THF or DCM.
-
Add a base, such as triethylamine (TEA, 1.2 eq) or pyridine (1.2 eq), and cool the mixture to 0 °C.
-
Slowly add benzoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and purify by column chromatography to yield the S-benzoyl protected thiol (R-S-Bz).
2. Deprotection of the S-Benzoyl Group:
-
Dissolve the S-benzoyl protected thiol (R-S-Bz, 1.0 eq) in a solvent mixture, such as methanol/water.
-
Add a base, for example, sodium hydroxide (2.0 eq) or aqueous ammonia.
-
Stir the reaction at room temperature for 1-3 hours until the thioester is fully hydrolyzed (monitor by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to protonate the resulting thiolate.
-
Extract the free thiol (R-SH) with an organic solvent, wash with brine, dry, and concentrate to yield the deprotected product.
Data Summary: General S-Benzoyl Protection/Deprotection
| Step | Reagents | Solvent | Temperature | Typical Time | Key Transformation |
| Protection | Thiol (R-SH), Benzoyl Chloride, Base (TEA) | THF or DCM | 0 °C to RT | 2 - 4 hours | Thioester formation (R-S-Bz) |
| Deprotection | Protected Thiol (R-S-Bz), Base (NaOH or NH₃) | Methanol/Water | Room Temperature | 1 - 3 hours | Thioester cleavage to Thiol (R-SH) |
Reaction Pathway for S-Benzoyl Protection and Deprotection
Caption: General scheme for thiol protection and deprotection.
References
- 1. innospk.com [innospk.com]
- 2. WO2010084515A2 - A process for the preparation of zofenopril and its pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 3. CN101372472A - Method for synthesizing Zofenopril - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Benzoylthio)-2-methylpropanoic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 3-(Benzoylthio)-2-methylpropanoic acid, a key intermediate in the production of pharmaceuticals like Zofenopril.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method involves the reaction of a salt of 3-mercapto-2-methylpropanoic acid with benzoyl chloride. An alternative approach is the addition of thiobenzoic acid to methacrylic acid.
Q2: What are the critical reaction parameters to control during the synthesis?
A2: Key parameters include temperature, exclusion of moisture, quality of reagents, and the choice of base and solvent. Precise control of these factors is crucial for minimizing side reactions and maximizing yield.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). These methods help in determining the consumption of starting materials and the formation of the desired product and any byproducts.
Q4: What is the typical purity of commercially available this compound?
A4: Commercially, this compound is typically available with a purity of ≥98.0%.[1]
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during the synthesis of this compound.
Low or No Product Yield
Issue: The reaction has resulted in a low yield or no formation of the desired this compound.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | Benzoyl chloride is highly sensitive to moisture and can hydrolyze to benzoic acid, which will not react with the thiol. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. |
| Degraded Starting Materials | The purity of the starting materials, 3-mercapto-2-methylpropanoic acid and benzoyl chloride, is critical. Verify the purity of your reagents using appropriate analytical methods (e.g., NMR, GC-MS). Use freshly opened or properly stored reagents. |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. Monitor the reaction progress by TLC or HPLC. If starting material is still present, consider extending the reaction time or cautiously increasing the temperature. |
| Inefficient Base | The choice and amount of base are crucial for deprotonating the thiol. If the reaction is sluggish, consider using a stronger, non-nucleophilic base. Ensure the stoichiometry of the base is correct. |
| Oxidation of Thiol | The thiol group of 3-mercapto-2-methylpropanoic acid can be susceptible to oxidation, leading to the formation of disulfide byproducts. Degas solvents and perform the reaction under an inert atmosphere to minimize oxidation. |
Formation of Significant Side Products
Issue: The final product is contaminated with significant amounts of impurities.
Potential Causes & Solutions:
| Potential Side Product | Identification | Prevention & Removal |
| Benzoic Acid | Can be detected by TLC, HPLC, or NMR. It arises from the hydrolysis of benzoyl chloride. | To prevent its formation, ensure strictly anhydrous conditions. It can be removed by washing the organic reaction mixture with a mild aqueous base, such as sodium bicarbonate solution. |
| Disulfide of 3-mercapto-2-methylpropanoic acid | Can be identified by mass spectrometry. It forms due to the oxidation of the starting thiol. | Minimize exposure to air by using degassed solvents and an inert atmosphere. This byproduct can be challenging to remove by simple extraction and may require column chromatography. |
| Unreacted Starting Materials | Can be identified by comparing the product mixture with standards of the starting materials on TLC or HPLC. | Ensure the reaction goes to completion by optimizing reaction time and temperature. Stoichiometry of the reagents should also be carefully controlled. Unreacted 3-mercapto-2-methylpropanoic acid can be removed by a basic wash, while unreacted benzoyl chloride can be quenched with a mild nucleophile and then removed by extraction. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound involves the slow addition of benzoyl chloride to a cooled solution of 3-mercapto-2-methylpropanoic acid and a suitable base (e.g., triethylamine or sodium hydroxide) in an anhydrous solvent (e.g., dichloromethane or toluene). The reaction is typically stirred at a low temperature initially and then allowed to warm to room temperature.
Purification: A common purification method involves quenching the reaction with water, followed by extraction with an organic solvent. The organic layer is then washed sequentially with a mild acid (to remove the base), a mild base (to remove acidic impurities like benzoic acid), and brine. The final product can be further purified by crystallization or column chromatography.
Visualizing the Synthesis and Troubleshooting
Diagram 1: Synthesis Pathway and Potential Side Reactions
Caption: Reaction scheme for the synthesis of this compound and common side reactions.
Diagram 2: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Technical Support Center: Purification of 3-(Benzoylthio)-2-methylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-(Benzoylthio)-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a carboxylic acid derivative containing a thioester linkage.[1] Its primary application is as a key chiral intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, most notably Zofenopril and its active metabolite, Zofenoprilat.[1] The stereochemistry at the C2 position of the propanoic acid chain is crucial for its biological activity in the final drug substance.[1]
Q2: What are the key chemical properties of this compound that are relevant to its purification?
A2: The key chemical properties to consider during the purification of this compound are:
-
Structure: It possesses a chiral center at the C2 position, a carboxylic acid group, and a thioester bond.
-
Physical State: It is typically a white crystalline powder.[1]
-
Solubility: It is soluble in common organic solvents such as chloroform, ethanol, and methanol.[1]
-
Stability: The thioester bond is susceptible to hydrolysis, particularly under basic conditions. The sulfur atom can also be prone to oxidation.
Q3: What are the major challenges encountered during the purification of this compound?
A3: The primary purification challenges include:
-
Chemical Instability: The potential for hydrolysis of the thioester linkage and oxidation of the sulfur atom can lead to impurity formation.
-
Removal of Structurally Similar Impurities: Starting materials and by-products from the synthesis can be difficult to separate from the desired product.
-
Chiral Separation: For its use in pharmaceutical synthesis, the racemic mixture must be resolved to isolate the desired (S)-enantiomer.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability and prevent degradation, this compound should be stored in a cool, dry place, away from strong bases and oxidizing agents. Inert atmosphere storage is recommended for long-term stability.
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Step |
| Hydrolysis of the Thioester | Thioesters are susceptible to hydrolysis, which can be accelerated by the presence of water and basic conditions.[2][3] During work-up and purification, it is crucial to use anhydrous solvents and avoid exposure to strong bases. If an aqueous work-up is necessary, it should be performed quickly and at a low temperature. |
| Product Loss During Extraction | The carboxylic acid group can lead to partitioning into the aqueous phase during extractions, especially if the pH is not carefully controlled. Ensure the aqueous layer is acidified to a pH of approximately 2-3 before extraction with an organic solvent to fully protonate the carboxylic acid and drive it into the organic phase. |
| Incomplete Crystallization | The choice of solvent system for recrystallization is critical. If the product is too soluble in the chosen solvent, recovery will be low. A solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. |
| Oxidation of the Thioester | The sulfur atom in the thioester can be oxidized to a sulfoxide, especially if exposed to oxidizing agents or prolonged exposure to air.[4] It is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating steps. |
Issue 2: Presence of Impurities in the Final Product
| Potential Impurity | Identification Method | Troubleshooting/Removal Strategy |
| Starting Materials (e.g., Thiobenzoic acid, 2-methyl-3-mercaptopropanoic acid) | HPLC, TLC, NMR | Optimize reaction conditions to ensure complete conversion of starting materials. If present after reaction, consider a basic wash (e.g., with a weak base like sodium bicarbonate) to remove acidic starting materials, followed by re-acidification and extraction of the product. |
| Hydrolysis Product (Benzoic acid and 2-methyl-3-mercaptopropanoic acid) | HPLC, NMR | Avoid prolonged exposure to water and basic conditions. Recrystallization can be effective in removing these more polar impurities. |
| Oxidation Product (Sulfoxide derivative) | HPLC, Mass Spectrometry | Minimize exposure to air and oxidizing agents. Column chromatography on silica gel can be used to separate the more polar sulfoxide from the desired thioester. |
| Diastereomeric Salt (from chiral resolution) | Chiral HPLC, NMR | Ensure complete conversion of the diastereomeric salt back to the free acid by using a sufficiently strong acid during the work-up. Thoroughly wash the organic layer to remove the chiral amine. |
Issue 3: Poor Chiral Resolution
| Potential Cause | Troubleshooting Step |
| Inappropriate Chiral Resolving Agent | The choice of the chiral amine for diastereomeric salt formation is critical. If resolution is poor, screen a variety of chiral amines (e.g., (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, dehydroabietylamine). |
| Suboptimal Crystallization Conditions | The solvent, temperature, and cooling rate all affect the selective crystallization of one diastereomer. Experiment with different solvents and solvent mixtures. A slow cooling rate generally favors the formation of purer crystals. |
| Incomplete Salt Formation | Ensure stoichiometric amounts of the racemic acid and the chiral resolving agent are used. The reaction should be allowed to proceed to completion. |
| Racemization | While less common under standard purification conditions, exposure to harsh basic or acidic conditions, or high temperatures for prolonged periods, could potentially lead to racemization. |
Data Presentation
Table 1: Illustrative Purity and Yield Data for Purification Methods
| Purification Method | Typical Purity (by HPLC) | Typical Yield | Notes |
| Recrystallization | >98% | 70-85% | Dependent on the solvent system and initial purity. |
| Silica Gel Chromatography | >99% | 60-80% | Effective for removing polar impurities like oxidation byproducts. |
| Chiral Resolution (via Diastereomeric Salt) | >99% (for the desired enantiomer) | 40-50% (of the desired enantiomer) | Yield is inherently limited to a theoretical maximum of 50% for one enantiomer from a racemic mixture. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate, toluene, or a mixture such as hexane/ethyl acetate).
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the chosen solvent at an elevated temperature. Use the minimum amount of solvent necessary to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Chiral Resolution via Diastereomeric Salt Formation
This protocol is based on the general principle of resolving carboxylic acids with chiral amines.
-
Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethyl acetate). Add an equimolar amount of a chiral amine (e.g., (S)-(-)-α-phenylethylamine).
-
Selective Crystallization: Heat the solution to dissolve any solids and then allow it to cool slowly to room temperature. One diastereomeric salt should selectively crystallize out of the solution.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomerically Enriched Acid: Suspend the diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate). Acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of 2-3.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional organic solvent.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Final Purification: Remove the solvent under reduced pressure. The resulting enantiomerically enriched acid can be further purified by recrystallization.
-
Determination of Enantiomeric Excess: Analyze the final product by chiral HPLC to determine the enantiomeric excess.
Mandatory Visualizations
Caption: Purification and Chiral Resolution Workflow.
Caption: Logical Relationships of Purification Challenges.
References
- 1. nbinno.com [nbinno.com]
- 2. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
stability of 3-(Benzoylthio)-2-methylpropanoic acid under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-(Benzoylthio)-2-methylpropanoic acid under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in an acidic environment?
Q2: What are the typical degradation products of this compound under acidic conditions?
A2: The primary degradation products from the acid-catalyzed hydrolysis of this compound are benzoic acid and 3-mercapto-2-methylpropanoic acid. The reaction mechanism is a nucleophilic acyl substitution, where a water molecule attacks the carbonyl carbon of the thioester.
Q3: How can I monitor the degradation of this compound during my experiment?
A3: The degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] HPLC allows for the separation and quantification of the parent compound and its degradation products. NMR spectroscopy can also be used to monitor the disappearance of the parent compound and the appearance of the degradation products in real-time.[3]
Q4: Are there any general guidelines for conducting forced degradation studies on this compound?
A4: Yes, forced degradation studies are typically conducted under more severe conditions than accelerated stability studies to understand the degradation pathways.[5][6] For acid hydrolysis, this often involves treating the compound with a solution of hydrochloric acid or sulfuric acid, typically in the range of 0.1 M to 1.0 M.[7] The study can be initiated at room temperature, and if no significant degradation is observed, the temperature can be elevated to 50-60 °C.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of the compound observed even in mildly acidic conditions. | The specific stereochemistry or electronic effects of the molecule may enhance its susceptibility to hydrolysis. | Consider using a less acidic buffer system if your experimental conditions allow. For storage, ensure the compound is in a neutral, anhydrous environment. |
| Inconsistent degradation results between experimental runs. | Variability in experimental parameters such as temperature, pH, or concentration of the acidic solution. | Ensure precise control over all experimental parameters. Use calibrated equipment and freshly prepared solutions. Run experiments in triplicate to ensure reproducibility. |
| Difficulty in separating the parent compound from its degradation products by HPLC. | The chromatographic method is not optimized for the specific compounds. | Method development is crucial. Experiment with different mobile phase compositions, pH, columns, and gradient profiles to achieve optimal separation. |
| No degradation is observed even under harsh acidic conditions. | The compound might be more stable than anticipated, or the analytical method may not be sensitive enough to detect low levels of degradation. | Increase the acid concentration, temperature, or duration of the stress testing.[7] Ensure your analytical method is validated for sensitivity and can detect the degradation products at low concentrations. |
Quantitative Data
While specific kinetic data for the acid-catalyzed hydrolysis of this compound is not available, the following table presents the rate constants for the hydrolysis of a structurally similar alkyl thioalkanoate, S-methyl thioacetate, which can serve as a useful reference.
Table 1: Hydrolysis Rate Constants for S-methyl thioacetate in Water [1][2]
| Rate Constant | Value | Description |
| ka | 1.5 x 10-5 M-1s-1 | Acid-mediated hydrolysis rate constant |
| kb | 1.6 x 10-1 M-1s-1 | Base-mediated hydrolysis rate constant |
| kw | 3.6 x 10-8 s-1 | pH-independent hydrolysis rate constant |
Note: The rate of hydrolysis for this compound may differ due to the electronic and steric influences of the benzoyl and methylpropanoic acid moieties.
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.
1. Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol) in which it is freely soluble.
2. Stress Conditions:
-
For the acid hydrolysis study, mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid in a suitable container (e.g., a sealed vial).
-
Prepare a control sample by mixing an equal volume of the stock solution with the organic solvent used.
-
Incubate both the test and control samples at room temperature (25 °C) or at an elevated temperature (e.g., 50-60 °C) if no degradation is observed at room temperature.[7]
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
3. Sample Analysis by HPLC:
-
Prior to injection, neutralize the withdrawn aliquots with a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Analyze the samples using a validated stability-indicating HPLC method. An example of starting HPLC conditions could be:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).
-
Injection Volume: 10 µL.
-
-
Quantify the amount of this compound remaining and the amount of degradation products formed at each time point.
Protocol 2: Monitoring Hydrolysis by 1H NMR Spectroscopy
This protocol describes how to monitor the acid-catalyzed hydrolysis of this compound using 1H NMR spectroscopy.[1]
1. Sample Preparation:
-
Dissolve a known amount of this compound in a deuterated solvent (e.g., D2O with a co-solvent like acetonitrile-d3 if solubility is an issue) in an NMR tube.
-
Add a known concentration of an internal standard (e.g., sodium benzenesulfonate) that does not react under the experimental conditions and has signals that do not overlap with the analyte or its degradation products.[1]
2. Reaction Initiation and Monitoring:
-
Add a specific amount of a deuterated acid (e.g., DCl in D2O) to initiate the hydrolysis reaction.
-
Acquire 1H NMR spectra at regular time intervals.
3. Data Analysis:
-
Integrate the signals corresponding to the parent compound and the degradation products relative to the internal standard.
-
Plot the concentration of this compound as a function of time to determine the rate of hydrolysis.
Visualizations
Caption: Acid-catalyzed hydrolysis mechanism of this compound.
Caption: Experimental workflow for forced degradation study.
References
- 1. gmwgroup.harvard.edu [gmwgroup.harvard.edu]
- 2. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Situ Monitoring of Backbone Thioester Exchange by 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Decomposition of 3-(Benzoylthio)-2-methylpropanoic Acid in Basic Media
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the decomposition of 3-(Benzoylthio)-2-methylpropanoic acid in basic media.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the decomposition of this compound in basic media?
The primary products are 2-methyl-3-mercaptopropanoic acid and benzoate salts (e.g., sodium benzoate if using sodium hydroxide).
Q2: What is the general mechanism for the basic hydrolysis of this compound?
The reaction proceeds via a nucleophilic acyl substitution mechanism, commonly known as saponification. The hydroxide ion (OH-) acts as a nucleophile, attacking the carbonyl carbon of the thioester. This forms a tetrahedral intermediate, which then collapses, leading to the cleavage of the thioester bond to yield a carboxylate (benzoate) and a thiolate. The thiolate is subsequently protonated during workup to give the free thiol. Unlike acid-catalyzed hydrolysis, this reaction is irreversible and proceeds to completion.[1][2][3][4][5][6]
Q3: Can other bases be used for this decomposition?
Yes, other strong bases like potassium hydroxide (KOH) or lithium hydroxide (LiOH) can be used.[7] The choice of base may depend on the desired salt of the benzoic acid byproduct and the overall reaction solvent system.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) to observe the disappearance of the starting material and the appearance of the product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction or Low Yield | 1. Insufficient amount of base. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Poor solubility of the starting material. | 1. Use a stoichiometric amount or a slight excess of the base. 2. Increase the reaction time and monitor the reaction progress. 3. Gently heat the reaction mixture if the reaction is slow at room temperature. 4. Use a co-solvent like methanol (MeOH) or tetrahydrofuran (THF) to improve solubility.[7] |
| Formation of Side Products | 1. Oxidation of the thiol product. 2. Presence of impurities in the starting material. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Ensure the purity of the starting material before starting the reaction. |
| Difficulty in Isolating the Product | 1. Emulsion formation during workup. 2. The product is water-soluble. | 1. Add a small amount of brine (saturated NaCl solution) to break up the emulsion. 2. After acidification, extract the product with a suitable organic solvent. If the product has significant water solubility, perform multiple extractions. |
| Precipitation of Solids During Reaction | The sodium salt of the product or starting material may be insoluble in the reaction medium. | Add a co-solvent or increase the amount of solvent to ensure all reactants remain in solution. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the deprotection of thioesters, which can serve as a reference for the decomposition of this compound.
| Thioester | Base/Reagent | Solvent | Temperature | Time | Yield |
| S-benzoyl heterocycle | L-Cysteine | Aqueous buffer (pH 8) | Room Temp. | 30 min | up to 84%[8] |
| Oligonucleotides with benzoyl protecting groups | 0.4 M NaOH | MeOH/Water (4:1) | Room Temp. | 17 hours | Good[9] |
| General Esters | NaOH/KOH/LiOH | Water/MeOH/THF | Varies | Varies | High |
Detailed Experimental Protocol
This protocol provides a general procedure for the basic hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in methanol.
-
Addition of Base: While stirring, add a solution of sodium hydroxide in water to the flask. A typical molar ratio is 1:1.1 of the thioester to NaOH.
-
Reaction: Stir the reaction mixture at room temperature. The reaction time can vary, so it is advisable to monitor the reaction's progress using TLC or HPLC. If the reaction is slow, it can be gently heated under reflux.
-
Workup - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add concentrated hydrochloric acid dropwise to neutralize the excess base and protonate the thiolate and carboxylate. The pH should be adjusted to acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction two more times to ensure complete recovery of the product.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, 2-methyl-3-mercaptopropanoic acid.
-
Purification (Optional): The crude product can be further purified by techniques such as column chromatography or distillation if required.
Visualizations
Caption: Reaction pathway for the basic hydrolysis of this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 8. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
preventing racemization during 3-(Benzoylthio)-2-methylpropanoic acid reactions
Welcome to the technical support center for 3-(Benzoylthio)-2-methylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent racemization during chemical reactions involving this chiral building block. Maintaining the stereochemical integrity of this molecule is often critical for the biological activity and safety of the final product.[1]
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process of converting an enantiomerically pure substance (containing only one of two mirror-image isomers) into a mixture containing equal amounts of both enantiomers (a racemate). The chiral center in this compound is the carbon at the 2-position, which is bonded to a hydrogen atom (the α-proton). Racemization is a significant concern because the biological activity of a chiral molecule is often exclusive to one enantiomer. The other enantiomer may be inactive or, in some cases, cause harmful side effects.[1] Therefore, preserving the specific stereochemistry is paramount during synthesis.[1]
Q2: What is the primary mechanism that leads to racemization of this compound?
A2: The primary mechanism is the deprotonation-reprotonation of the acidic proton on the chiral α-carbon.[2][3] Under basic conditions, this proton can be removed to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate with equal probability, leading to a 50:50 mixture of the two enantiomers.[2][4] Elevated temperatures and certain solvents can facilitate this process.[5]
Q3: Which reaction steps are most susceptible to racemization?
A3: Any step that involves the activation of the carboxylic acid group is highly susceptible to racemization, especially during amide or ester bond formation.[6] This is because the activating agents make the α-proton more acidic and therefore easier to remove. The choice of coupling reagents, base, temperature, and reaction time are all critical factors in these steps.
Q4: How do I choose the right coupling reagent to minimize racemization during amide bond formation?
A4: The choice of coupling reagent is critical. Uronium/aminium salt-based reagents like HATU, HBTU, and COMU are generally preferred because they rapidly activate the carboxylic acid and have built-in mechanisms to suppress racemization.[7][8] Carbodiimides such as EDC and DCC are also effective, but should almost always be used with an additive like 1-hydroxybenzotriazole (HOBt) or OxymaPure.[4][6][9] These additives react with the activated acid to form an active ester that is more stable and less prone to racemization.[1][9]
Q5: What is the role of additives like HOBt?
A5: Additives like HOBt play a crucial role in suppressing racemization.[9][10] When a carboxylic acid is activated by a coupling agent (like a carbodiimide), it forms a highly reactive intermediate (e.g., an O-acylisourea) which is very susceptible to racemization. HOBt intercepts this intermediate to form a more stable HOBt-active ester.[1] This active ester is less prone to racemization but still reactive enough to form the desired amide bond.[1]
Q6: How do I determine if my sample has racemized?
A6: The most common and reliable method for determining the enantiomeric purity (or enantiomeric excess, e.e.) of your sample is through chiral High-Performance Liquid Chromatography (HPLC).[11][12] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, allowing them to be separated and quantified.[12][13][14]
Troubleshooting Guide: Preventing Racemization
This guide addresses the common issue of observing low enantiomeric excess (e.e.) or complete racemization in your product.
| Problem | Potential Cause | Recommended Solution & Explanation |
| Low enantiomeric excess (e.e.) in the final product after an amide coupling reaction. | Inappropriate Coupling Reagent: Using a carbodiimide (EDC, DCC) without an additive, or using a reagent known for higher racemization risk (e.g., TBTU under certain conditions).[8] | Solution: Switch to a modern uronium salt reagent like HATU or COMU, which are designed for low racemization.[7][8] Alternatively, if using a carbodiimide like EDC, always include an additive such as HOBt or Oxyma.[4][6][15] These additives form intermediates that are less susceptible to racemization.[1] |
| Incorrect Base: Using a strong, non-hindered base (e.g., triethylamine, DBU) or using an excessive amount of base. Strong bases readily deprotonate the α-proton, leading to the formation of the planar enolate and subsequent racemization.[4] | Solution: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[4] Use the minimum stoichiometric amount required (typically 1.0-1.2 equivalents). In some cases, weaker bases like N-methylmorpholine (NMM) can also be effective.[6] | |
| High Reaction Temperature: Running the reaction at elevated temperatures provides the energy needed for the deprotonation-reprotonation equilibrium to occur.[5] | Solution: Perform the reaction at a lower temperature. A common practice is to start the activation step at 0 °C and then allow the reaction to slowly warm to room temperature.[4] Avoid heating unless absolutely necessary and monitor the reaction closely. | |
| Prolonged Reaction Time: Leaving the reaction to run for an extended period, especially after completion, increases the exposure of the activated intermediate to conditions that can cause racemization. | Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Once the starting material is consumed, proceed with the workup and purification promptly to isolate the product from the reaction environment. | |
| Solvent Choice: Using a protic solvent that can facilitate proton exchange, or a solvent that does not adequately dissolve all reagents, leading to localized high concentrations of base. | Solution: Use polar, aprotic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN). Ensure all reagents are fully dissolved before proceeding with the reaction. |
Data Presentation: Comparison of Common Coupling Reagents
The selection of a coupling reagent and additive system is one of the most critical factors in preventing racemization. The table below summarizes the relative performance of common choices.
| Coupling System | Reagent Type | Base Typically Used | Relative Racemization Risk | Key Considerations |
| EDC / HOBt | Carbodiimide + Additive | DIPEA or NMM | Low | A cost-effective and reliable standard. HOBt actively suppresses racemization.[1][9] |
| HATU | Uronium Salt | DIPEA or Collidine | Very Low | Highly efficient and fast-acting. The HOAt moiety is more effective than HOBt at suppressing racemization.[8] |
| HBTU | Uronium Salt | DIPEA or NMM | Low to Moderate | Very common and effective, but can show slightly higher racemization than HATU in difficult couplings.[7][8] |
| COMU | Uronium Salt | DIPEA | Very Low | Considered one of the most effective reagents for suppressing racemization, often showing <1% epimerization.[8] |
| EDC (alone) | Carbodiimide | DIPEA | High | Not recommended for chiral acids. The activated intermediate is highly prone to racemization without an additive to trap it. |
Experimental Protocols & Visual Guides
Protocol: Low-Racemization Amide Coupling
This protocol describes a general procedure for coupling this compound with a primary amine using HATU, a method designed to preserve stereochemical integrity.
Materials:
-
(R)- or (S)-3-(Benzoylthio)-2-methylpropanoic acid (1.0 eq)
-
Primary Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon), dissolve the this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Pre-activation: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Slowly add DIPEA (2.0 eq) to the cooled solution. Stir the mixture at 0 °C for 15-20 minutes. This "pre-activation" step forms the active ester.
-
Amine Addition: Add the primary amine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and continue stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the carboxylic acid starting material is fully consumed (typically 2-6 hours).
-
Workup: Quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Confirm the structure by ¹H NMR and Mass Spectrometry. Determine the enantiomeric excess (e.e.) of the purified product by chiral HPLC.
Visualization of Key Processes
Racemization Mechanism
The following diagram illustrates the base-catalyzed racemization pathway via the formation of a planar enolate intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. bachem.com [bachem.com]
- 7. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. peptide.com [peptide.com]
- 11. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC | MDPI [mdpi.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. merckmillipore.com [merckmillipore.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: 3-(Benzoylthio)-2-methylpropanoic acid Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the coupling reaction of 3-(benzoylthio)-2-methylpropanoic acid with various amines.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the coupling of this compound.
Q1: I am observing a low yield of my desired amide product. What are the potential causes and solutions?
A1: Low yields can stem from several factors, from incomplete reactions to product degradation. Here are the common culprits and how to address them:
-
Inefficient Carboxylic Acid Activation: The first step in the coupling reaction is the activation of the carboxylic acid. If this step is slow or incomplete, the overall yield will be poor.
-
Solution: Ensure your coupling reagents are fresh and anhydrous. Consider switching to a more powerful activating agent. For instance, if you are using a carbodiimide like EDC alone, adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) can significantly improve efficiency and reduce side reactions.[1] Phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HATU, HBTU) reagents are generally more reactive and may be better suited for challenging couplings.[2]
-
-
Side Reactions: The presence of the benzoylthioester moiety introduces potential side reactions that can consume your starting material or desired product.
-
Thioester Cleavage (Hydrolysis): In the presence of water, the thioester can hydrolyze back to the corresponding thiol and benzoic acid.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
-
Acyl Transfer: The benzoyl group from the thioester may transfer to the amine nucleophile, resulting in a benzoylated amine byproduct and 3-mercapto-2-methylpropanoic acid. This has been observed with similar structures.
-
Solution: This side reaction can be competitive with the desired amide bond formation. Using milder reaction conditions (e.g., lower temperature) may help. Screening different coupling reagents and bases is also recommended.
-
-
-
Steric Hindrance: If either the 2-methyl group on the propanoic acid or the amine coupling partner is sterically bulky, the reaction rate can be significantly reduced.
-
Solution: For sterically hindered substrates, more potent coupling reagents like HATU or PyAOP are often more effective.[2] Increasing the reaction time or temperature (while monitoring for side reactions) may also be necessary.
-
-
Poor Nucleophilicity of the Amine: If the amine is electron-deficient (e.g., anilines with electron-withdrawing groups), its nucleophilicity will be lower, leading to a slower reaction.
-
Solution: Higher temperatures and more reactive coupling reagents are often required. Alternatively, converting the carboxylic acid to a more reactive acyl fluoride may be a successful strategy for coupling with electron-poor amines.
-
Q2: My final product is contaminated with a byproduct that has a similar mass to my starting material. What could it be?
A2: When using carbodiimide coupling reagents (e.g., EDC, DCC, DIC), a common byproduct is the corresponding N-acylurea. This occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.[1]
-
Formation of N-acylurea: This byproduct is often difficult to separate from the desired amide due to similar polarities.
-
Solution 1: Use of Additives: The formation of N-acylurea can be suppressed by adding HOBt or HOAt. These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine.[1]
-
Solution 2: Solvent Choice: The rearrangement to N-acylurea is more prevalent in polar aprotic solvents. While solvents like DMF or NMP are often necessary for solubility, using less polar solvents like dichloromethane (DCM) when possible can minimize this side reaction.
-
Solution 3: Water-Soluble Reagents: If using EDC, the resulting N-acylurea is water-soluble and can often be removed with an aqueous workup.[2]
-
Q3: I am concerned about racemization at the chiral center of this compound. How can I minimize this?
A3: The methyl-substituted chiral center is susceptible to racemization, especially under harsh conditions.
-
Mechanism of Racemization: Racemization often proceeds through the formation of an oxazolone intermediate, which can occur with over-activation of the carboxylic acid.
-
Solution 1: Choice of Base: The choice and amount of base can significantly impact racemization. Strong, sterically hindered bases like diisopropylethylamine (DIPEA) are commonly used, but weaker bases like N-methylmorpholine (NMM) or collidine are often recommended to minimize racemization.
-
Solution 2: Coupling Reagent and Additive Selection: Some coupling reagents are less prone to causing racemization. The addition of HOBt, and particularly HOAt or Oxyma Pure, is highly effective at suppressing racemization.[1]
-
Solution 3: Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help reduce the rate of racemization. Avoid prolonged heating if possible.
-
Comparison of Common Coupling Conditions
The following table summarizes various coupling reagents and conditions that can be employed for the synthesis of amides from this compound.
| Coupling System | Reagent Class | Typical Solvent(s) | Typical Base | Key Advantages | Potential Issues for this compound |
| EDC / HOBt | Carbodiimide | DMF, DCM | DIPEA, NMM | Cost-effective, well-established, water-soluble byproduct (EDC urea). | Formation of N-acylurea, moderate reactivity, potential for racemization. |
| HATU | Aminium/Uronium | DMF, NMP | DIPEA, Collidine | High reactivity, fast reaction times, low racemization with HOAt leaving group. | Higher cost, potential for guanidinylation of the amine if used in excess. |
| PyBOP | Phosphonium | DMF, DCM | DIPEA, NMM | High reactivity, good for hindered couplings, byproducts are generally soluble. | Higher cost, potential for side reactions with certain amino acid residues (not directly applicable here but good to know). |
| Acyl Chloride | Acid Halide | DCM, THF | Pyridine, TEA | Highly reactive intermediate, inexpensive reagents (e.g., oxalyl chloride). | Harsh conditions for formation may not be compatible with the thioester; safety concerns (HCl byproduct). |
Experimental Protocols
General Protocol for Amide Coupling using HATU
This protocol provides a general starting point for the coupling of this compound with a primary or secondary amine using HATU. Optimization may be required based on the specific amine used.
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Reagents: To the stirred solution, add the amine (1.1 eq), followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Activation and Coupling: Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Visualizing the Workflow and Troubleshooting
Experimental Workflow Diagram
Caption: A typical experimental workflow for the HATU-mediated coupling reaction.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low-yield coupling reactions.
References
troubleshooting low yield in captopril synthesis using 3-(Benzoylthio)-2-methylpropanoic acid
This technical support center provides troubleshooting guidance for the synthesis of captopril, with a specific focus on addressing challenges that may lead to low yields when using 3-(benzoylthio)-2-methylpropanoic acid as a key intermediate. The guidance provided is primarily based on established protocols for the analogous and more widely documented synthesis route involving 3-(acetylthio)-2-methylpropanoic acid, with specific considerations for the use of the benzoyl protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the main stages in the synthesis of captopril using this compound?
A1: The synthesis can be broken down into three main stages:
-
Activation of this compound: The carboxylic acid is typically converted to a more reactive species, such as an acid chloride, to facilitate the subsequent reaction with L-proline.
-
Coupling with L-proline: The activated intermediate is then reacted with L-proline to form the amide bond, yielding N-[3-(benzoylthio)-2-methylpropanoyl]-L-proline.
-
Deprotection of the thiol group: The final step involves the removal of the benzoyl protecting group to yield the active pharmaceutical ingredient, captopril.
Q2: Why is the stereochemistry of the starting materials important?
A2: The therapeutic efficacy of captopril is dependent on its specific stereochemistry, which is (2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid. Using the correct enantiomers of the starting materials, specifically L-proline and the desired stereoisomer of this compound, is crucial to avoid the formation of diastereomers which can be difficult to separate and will reduce the yield of the desired product.
Q3: What are the most common reasons for low yield in this synthesis?
A3: Low yields can often be attributed to several factors:
-
Incomplete conversion during the activation or coupling steps.
-
Side reactions, such as the formation of disulfide-linked dimers.
-
Epimerization at the chiral centers.
-
Inefficient deprotection of the benzoyl group.
-
Loss of product during purification and isolation steps.
Q4: How does the use of a benzoyl protecting group differ from an acetyl group?
A4: While both benzoyl and acetyl groups serve to protect the thiol functionality, their removal (deprotection) conditions differ. The benzoyl group is generally more stable and may require more stringent conditions for cleavage, such as stronger basic or acidic conditions, which could potentially lead to side reactions if not carefully controlled. The choice of deprotection method is critical to achieving a high yield of pure captopril.
Troubleshooting Guides
Low Yield in the Activation of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the acid chloride | Inactive or insufficient activating agent (e.g., thionyl chloride, oxalyl chloride). | Use a fresh batch of the activating agent and ensure it is used in stoichiometric excess. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring for side product formation. | |
| Presence of moisture in the reaction. | Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Degradation of the starting material | Reaction temperature is too high. | Maintain the recommended reaction temperature and monitor the reaction progress closely using techniques like TLC or NMR. |
| Prolonged reaction time. | Optimize the reaction time to ensure complete conversion without significant degradation. |
Low Yield in the Coupling Reaction with L-proline
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficiently reactive acid derivative. | Ensure the complete conversion of the carboxylic acid to the acid chloride in the previous step. |
| Suboptimal pH of the reaction mixture. | Maintain the pH of the reaction in the recommended range (typically basic) to ensure the nucleophilicity of the L-proline nitrogen. | |
| Low reaction temperature. | While low temperatures are often used to control side reactions, ensure the temperature is sufficient for the reaction to proceed at a reasonable rate. | |
| Formation of side products | Epimerization at the α-carbon. | Carefully control the reaction temperature and the addition rate of the activated acid. |
| Hydrolysis of the activated acid. | Minimize the presence of water in the reaction, especially before the addition of L-proline. |
Low Yield in the Deprotection Step
| Symptom | Possible Cause | Suggested Solution |
| Incomplete removal of the benzoyl group | Deprotection conditions are too mild (e.g., insufficient base or acid concentration, low temperature). | Increase the concentration of the deprotecting agent or the reaction temperature. Monitor the reaction closely to avoid product degradation. |
| Short reaction time. | Extend the reaction time to ensure complete deprotection. | |
| Formation of disulfide-linked dimer | Oxidation of the free thiol. | Perform the deprotection and subsequent work-up under an inert atmosphere. The addition of a reducing agent, such as dithiothreitol (DTT) in small amounts, can sometimes be beneficial. |
| Product degradation | Deprotection conditions are too harsh. | Optimize the deprotection conditions by using the mildest effective conditions. A screening of different bases or acids and temperatures may be necessary. |
Experimental Protocols
Activation of (S)-3-(Benzoylthio)-2-methylpropanoic Acid
Objective: To convert the carboxylic acid to its corresponding acid chloride.
Materials:
-
(S)-3-(Benzoylthio)-2-methylpropanoic acid
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve (S)-3-(benzoylthio)-2-methylpropanoic acid in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a stoichiometric excess (typically 1.2 to 1.5 equivalents) of thionyl chloride or oxalyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which is typically used immediately in the next step.
Coupling of the Acid Chloride with L-proline
Objective: To form the amide bond between the activated acid and L-proline.
Materials:
-
(S)-3-(Benzoylthio)-2-methylpropanoyl chloride
-
L-proline
-
Aqueous sodium hydroxide or another suitable base
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve L-proline in an aqueous solution of sodium hydroxide at 0 °C. The pH should be maintained in the basic range (e.g., 8-10).
-
Slowly add a solution of the freshly prepared (S)-3-(benzoylthio)-2-methylpropanoyl chloride in a minimal amount of a suitable organic solvent.
-
Maintain the temperature at 0-5 °C and the basic pH during the addition.
-
After the addition is complete, allow the reaction to stir for a few hours at room temperature until completion.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to a pH of 1-2.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-[3-(benzoylthio)-2-methylpropanoyl]-L-proline.
Deprotection of N-[3-(Benzoylthio)-2-methylpropanoyl]-L-proline
Objective: To remove the benzoyl protecting group to yield captopril.
Materials:
-
N-[3-(Benzoylthio)-2-methylpropanoyl]-L-proline
-
Aqueous ammonia or sodium hydroxide
-
Inert gas supply
Procedure:
-
Dissolve the crude product from the previous step in an aqueous solution of a base such as ammonia or sodium hydroxide under an inert atmosphere.
-
Stir the reaction at room temperature or with gentle heating until the deprotection is complete (monitoring by TLC or LC-MS is recommended).
-
Cool the reaction mixture and carefully acidify with an appropriate acid to precipitate the product.
-
Isolate the crude captopril by filtration or extraction.
-
Purify the product by recrystallization or chromatography.
Visualizations
Caption: A simplified workflow for the synthesis of Captopril.
Caption: Troubleshooting logic for low yield in Captopril synthesis.
Technical Support Center: Purification of 3-(Benzoylthio)-2-methylpropanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of impurities from 3-(Benzoylthio)-2-methylpropanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Based on its common synthesis via the Michael addition of thiobenzoic acid to methacrylic acid, the most probable impurities include:
-
Unreacted starting materials: Thiobenzoic acid and methacrylic acid.
-
Side-products: Dibenzyol disulfide, which can form from the oxidation of thiobenzoic acid.
-
Polymeric byproducts: Low molecular weight polymers from the polymerization of methacrylic acid.
-
Residual solvents: Solvents used in the synthesis and work-up steps.
Q2: What analytical techniques are recommended for identifying and quantifying impurities in my sample?
A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary technique for separating and quantifying both starting materials and byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) can be effective for identifying volatile impurities, potentially after derivatization of the carboxylic acid. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation of unknown impurities after isolation.
Q3: My purified this compound is an oil, but the literature describes it as a white solid. What could be the issue?
A3: The presence of residual solvents or unreacted starting materials can lower the melting point of the compound, causing it to appear as an oil. Further purification by recrystallization or column chromatography is recommended to remove these impurities and obtain a solid product.
Q4: After purification, my product has a strong, unpleasant odor. What is the likely cause and how can I remove it?
A4: A strong odor is likely due to residual thiobenzoic acid, which is known for its unpleasant smell. An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can help remove acidic impurities like thiobenzoic acid and methacrylic acid. Ensure thorough washing and drying of the organic phase post-extraction.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis and Work-up
| Symptom | Possible Cause | Suggested Solution |
| Oily or discolored product | Presence of unreacted starting materials and/or side-products. | 1. Acid-Base Extraction: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove acidic impurities. Acidify the aqueous layer and re-extract to recover the product. 2. Recrystallization: If the product is solid, attempt recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate, toluene). |
| Broad melting point range | Significant amount of impurities present. | Further purification is necessary. Consider column chromatography for a more refined separation. |
| Extra peaks in NMR/HPLC | Contamination with starting materials, byproducts, or solvent. | Identify the impurities by comparing with the spectra of starting materials. Choose a purification method that targets the specific impurities identified. |
Issue 2: Difficulty in Achieving High Purity (>99%)
| Symptom | Possible Cause | Suggested Solution |
| Persistent minor impurities in HPLC | Co-elution of impurities with the product. | 1. Optimize HPLC Method: Adjust the mobile phase composition, gradient, or column type to improve separation. 2. Column Chromatography: Use a high-resolution silica gel column with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexane with 0.1% acetic acid). |
| Product degradation during purification | Instability of the thioester linkage under certain conditions (e.g., high heat, strong base). | Avoid high temperatures during distillation by using vacuum. Use mild bases for extraction and avoid prolonged exposure. |
Data on Purification Methods
The following table summarizes typical outcomes for common purification techniques for this compound. Please note that actual yields and final purities may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Typical Purity Achieved | Expected Yield | Primary Impurities Removed | Notes |
| Acid-Base Extraction | 85-95% | 80-90% | Unreacted thiobenzoic acid and methacrylic acid. | A good initial purification step for crude reaction mixtures. |
| Recrystallization | >98% | 60-80% | Unreacted starting materials and some side-products. | Effective if the crude product is a solid and a suitable solvent is found. |
| Column Chromatography | >99% | 50-70% | All major and minor impurities. | Best for achieving high purity, but can be lower yielding and more time-consuming. |
| Vacuum Distillation | >98.5% (for similar compounds) | 70-85% | Non-volatile impurities. | Suitable if the compound is thermally stable at reduced pressure. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethyl acetate, acetone). Add a less polar solvent in which the product is poorly soluble (e.g., hexane, heptane) dropwise until the solution becomes cloudy. Add a few drops of the first solvent to redissolve the solid.
-
Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot primary solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Add the anti-solvent dropwise to the hot solution until persistent cloudiness is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Start eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). To prevent peak tailing of the carboxylic acid, it is often beneficial to add a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase.[1]
-
Fraction Collection: Collect fractions and monitor their composition by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visual Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
storage and handling of 3-(Benzoylthio)-2-methylpropanoic acid to prevent degradation
Technical Support Center: 3-(Benzoylthio)-2-methylpropanoic acid
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of this compound (CAS: 74431-50-8) to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a white, needle-like crystalline solid with the molecular formula C₁₁H₁₂O₃S.[1] It serves as a crucial intermediate in the synthesis of cardiovascular drugs, specifically angiotensin-converting enzyme (ACE) inhibitors like Zofenoprilat and Zofenopril calcium.[1]
Q2: What are the main causes of degradation for this compound?
A2: The primary cause of degradation is the hydrolysis of the thioester bond. Thioesters are susceptible to hydrolysis, which breaks the bond between the sulfur and the carbonyl group, yielding a thiol and a carboxylic acid.[2][3] This process is accelerated by the presence of moisture, high temperatures, and non-neutral pH conditions (both acidic and basic).[4][5]
Q3: How should I store this compound to ensure its stability?
A3: To maintain the integrity and purity of the compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] Recommended storage is at room temperature in a dry environment.[7] It is also advisable to store it away from incompatible materials such as strong oxidizing agents, acids, and alkalis.[1][8]
Q4: Can I store this compound in a solution?
A4: Storing this compound in solution is not recommended for long periods due to the risk of hydrolysis, especially in aqueous or protic solvents. If a solution is necessary for your experiment, it should be prepared fresh. For short-term storage, an anhydrous aprotic solvent would be preferable.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., from white crystalline to oily or discolored). | Degradation of the compound, likely due to hydrolysis. | Discard the degraded compound and obtain a fresh batch. Review storage conditions to ensure they meet the recommended guidelines. |
| Inconsistent or unexpected experimental results. | The purity of the compound may be compromised due to degradation. | Perform a purity analysis (e.g., HPLC, NMR) on your sample to check for the presence of degradation products (benzoic acid and 2-methyl-3-mercaptopropanoic acid). |
| Low yield in synthetic reactions where the compound is a reactant. | The active concentration of the compound is lower than expected due to degradation. | Use a fresh, high-purity batch of the compound. Ensure all solvents and reagents used in the reaction are anhydrous to prevent hydrolysis. |
Summary of Storage and Handling Conditions
| Parameter | Recommendation | Reasoning |
| Temperature | Cool, room temperature.[1][7] | High temperatures can accelerate the rate of hydrolysis and other degradation reactions.[5] |
| Atmosphere | Dry, inert atmosphere (e.g., nitrogen or argon) for long-term storage. | Minimizes contact with moisture and oxygen, thereby reducing the risk of hydrolysis and oxidation. |
| Light | Store in an opaque or amber container. | While not explicitly stated as light-sensitive, it is good practice for complex organic molecules. |
| Container | Tightly sealed, original container.[9][10] | Prevents contamination and exposure to atmospheric moisture.[6] |
| pH | Avoid exposure to acidic or basic conditions. | Thioesters are more rapidly hydrolyzed at non-neutral pH.[4][5] |
Experimental Protocols
Protocol for Assessing the Purity of this compound via High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a sample of this compound and identify potential degradation products.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column and UV detector
Method:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the this compound sample.
-
Dissolve the sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-20 min: 30% B
-
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The purity of the main compound is calculated as the percentage of the area of its peak relative to the total area of all peaks.
-
Identify potential degradation products by comparing retention times with known standards of benzoic acid and 2-methyl-3-mercaptopropanoic acid if available.
-
Visualizations
Degradation Pathway
Caption: Likely degradation pathway of this compound.
Experimental Workflow for Purity Assessment
Caption: Workflow for assessing the purity of this compound.
References
- 1. innospk.com [innospk.com]
- 2. Thioester - Wikipedia [en.wikipedia.org]
- 3. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 4. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. (S)-(-)-3-(Benzoylthio)-2-methylpropanoic acid | 72679-02-8 [chemicalbook.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. assets.greenbook.net [assets.greenbook.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
identifying byproducts in 3-(Benzoylthio)-2-methylpropanoic acid synthesis by NMR
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential byproducts in the synthesis of 3-(Benzoylthio)-2-methylpropanoic acid via Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR spectrum for pure this compound?
A1: The 1H NMR spectrum of this compound is expected to show characteristic signals for the benzoyl, methyl, and propanoic acid backbone protons. The approximate chemical shifts (δ) in ppm are detailed in the data table below. Key signals include the aromatic protons of the benzoyl group, a multiplet for the methine proton (CH), a doublet of doublets for the methylene protons (CH2) adjacent to the sulfur, and a doublet for the methyl group (CH3). The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.
Q2: I am observing unexpected peaks in my 1H NMR spectrum. What are the most likely byproducts?
A2: Unexpected peaks can arise from unreacted starting materials or the formation of side products. The most common byproducts in the synthesis of this compound, which is a Michael addition reaction, include:
-
Unreacted Thiobenzoic Acid: Presence of signals corresponding to the starting thiol.
-
Unreacted Methacrylic Acid: Signals corresponding to the vinyl protons and methyl group of the starting acrylate.
-
Dibenzoyl Disulfide: Formed from the oxidative coupling of two thiobenzoic acid molecules.
-
Poly(methacrylic acid): Polymerization of methacrylic acid can occur, especially if the reaction is heated for an extended period or if radical initiators are present.
Q3: How can I confirm the presence of Dibenzoyl Disulfide in my sample?
A3: Dibenzoyl disulfide is a common byproduct resulting from the oxidation of thiobenzoic acid. In the 1H NMR spectrum, it will exhibit signals for the aromatic protons of the two benzoyl groups, typically in the range of 7.5-8.0 ppm. The absence of the characteristic thiol proton signal from thiobenzoic acid and the presence of these aromatic signals without corresponding aliphatic signals (as seen in the desired product) can indicate its formation. 13C NMR can further confirm its presence with a characteristic signal for the carbonyl carbon around 165 ppm and the disulfide-linked carbon.
Q4: My reaction mixture appears viscous and I'm seeing broad, poorly resolved peaks in my NMR. What could be the issue?
A4: High viscosity and broad, poorly resolved NMR signals are often indicative of polymer formation. In this synthesis, methacrylic acid can undergo self-polymerization to form poly(methacrylic acid). The NMR spectrum of the polymer will show broad signals for the aliphatic backbone and the methyl groups, which can overlap with the signals of your desired product, making analysis difficult.
Troubleshooting Guide
This guide provides a structured approach to identifying byproducts in your reaction mixture using NMR spectroscopy.
Step 1: Analyze the 1H NMR Spectrum for Starting Materials
Before concluding that unknown peaks are byproducts, first check for the presence of unreacted starting materials.
| Compound | Key 1H NMR Signals (ppm) | Multiplicity |
| Thiobenzoic Acid | ~8.0-7.4 | Multiplets (Aromatic) |
| ~4.5 | Broad Singlet (SH) | |
| Methacrylic Acid | ~6.1, ~5.6 | Singlets (Vinyl) |
| ~1.9 | Singlet (Methyl) | |
| ~12.0 | Broad Singlet (COOH) |
Step 2: Identify Common Byproducts
If starting materials are absent or present in low amounts, compare the unknown peaks with the expected signals for common byproducts.
| Byproduct | Key 1H NMR Signals (ppm) | Multiplicity |
| Dibenzoyl Disulfide | ~8.0-7.5 | Multiplets (Aromatic) |
| Poly(methacrylic acid) | ~2.0-0.8 | Broad signals (Backbone CH2 & CH3) |
Quantitative NMR Data Summary
The following table summarizes the predicted 1H and 13C NMR chemical shifts for this compound and its potential byproducts. This data can be used for direct comparison with your experimental spectra.
| Compound | 1H NMR Chemical Shifts (ppm) | 13C NMR Chemical Shifts (ppm) |
| This compound | H-2': 7.9 (d), H-3': 7.5 (t), H-4': 7.6 (t), CH: 2.9 (m), CH2: 3.3 (dd), 3.1 (dd), CH3: 1.3 (d), COOH: 12.5 (br s) | C=O (benzoyl): 191, Aromatic C: 137, 134, 129, 127, COOH: 180, CH: 40, CH2: 38, CH3: 17 |
| Thiobenzoic Acid | Aromatic: 8.0-7.4 (m), SH: 4.5 (br s) | C=O: 192, Aromatic C: 138, 133, 129, 127 |
| Methacrylic Acid | Vinyl: 6.1 (s), 5.6 (s), CH3: 1.9 (s), COOH: 12.0 (br s) | COOH: 171, C=C: 137, CH2=C: 127, CH3: 18 |
| Dibenzoyl Disulfide | Aromatic: 8.0-7.5 (m) | C=O: 165, Aromatic C: 135, 134, 129, 128 |
| Poly(methacrylic acid) | Backbone & CH3: 2.0-0.8 (broad) | COOH: 180-178, Backbone C: 55-45, CH3: 20-16 |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline for the Michael addition of thiobenzoic acid to methacrylic acid.
Materials:
-
Thiobenzoic acid
-
Methacrylic acid
-
Triethylamine (or another suitable base catalyst)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve thiobenzoic acid in dichloromethane.
-
Add methacrylic acid to the solution.
-
Cool the mixture in an ice bath and add a catalytic amount of triethylamine dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, wash the mixture with dilute hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for identifying byproducts in the synthesis of this compound using NMR spectroscopy.
Caption: Troubleshooting workflow for byproduct identification.
Validation & Comparative
A Comparative Guide to Thio-Acids in ACE Inhibitor Synthesis: 3-(Benzoylthio)-2-methylpropanoic acid vs. 3-acetylthio-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, particularly in the development of Angiotensin-Converting Enzyme (ACE) inhibitors, the selection of appropriate starting materials is paramount to ensure high yields, purity, and overall process efficiency. Among the key intermediates, 3-(Benzoylthio)-2-methylpropanoic acid and 3-acetylthio-2-methylpropanoic acid have emerged as critical building blocks for the synthesis of Zofenopril and Captopril, respectively. This guide provides an objective comparison of these two thio-acid derivatives, supported by available experimental data, to aid researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of each molecule. These characteristics influence their handling, reactivity, and solubility in various solvent systems.
| Property | This compound | 3-acetylthio-2-methylpropanoic acid |
| CAS Number | 74431-50-8[1] | 33325-40-5[2] |
| Molecular Formula | C₁₁H₁₂O₃S[1] | C₆H₁₀O₃S[2] |
| Molecular Weight | 224.28 g/mol [3] | 162.21 g/mol [2] |
| Appearance | White needle-like crystals[1] | Colorless to pale yellow liquid/White solid[4] |
| Boiling Point | 367.5 ± 34.0 °C at 760 mmHg[1] | ~276.5 °C at 760 mmHg (estimated) |
| Flash Point | 176.0 ± 25.7 °C[1] | ~121.0 °C (estimated) |
| Density | ~1.3 g/cm³[1] | Not readily available |
Performance in Synthesis: A Focus on ACE Inhibitor Production
Synthetic Workflow Overview
The general synthetic pathway for utilizing both thio-acids in the synthesis of their respective ACE inhibitors involves two key steps: activation of the carboxylic acid and subsequent coupling with a proline derivative.
Caption: General synthetic workflow for ACE inhibitor synthesis.
Comparative Synthesis Data
The following table summarizes quantitative data extracted from various patents. It is crucial to note that these values are not from a direct comparative study and may reflect optimized conditions for each specific process rather than an inherent difference in reactivity.
| Parameter | This compound (for Zofenopril) | 3-acetylthio-2-methylpropanoic acid (for Captopril) |
| Acid Chloride Formation Yield | ~98.2% | ~97% |
| Final Product Yield | ~86.1% (Zofenopril Calcium) | ~93% (LD-Captopril) |
| Purity of Intermediate | Not specified | >98.5% (by GC) |
| Purity of Final Product | High purity crystalline powder | Not specified |
Experimental Protocols
Detailed methodologies are essential for reproducibility and adaptation. Below are representative experimental protocols for the synthesis of each thio-acid and their subsequent conversion to the corresponding ACE inhibitor precursor.
Synthesis of this compound
A common synthetic route involves the reaction of (S)-3-mercapto-2-methylpropanoic acid with benzoyl chloride. The precise conditions, including the choice of solvent, temperature, and base, are critical for achieving high yields and purity.
Synthesis of 3-acetylthio-2-methylpropanoic acid
A frequently cited method involves the 1,4-addition of thioacetic acid to methacrylic acid.
-
Procedure: A mixture of thioacetic acid and methacrylic acid is heated, typically on a steam bath, for approximately one hour. The reaction mixture is then allowed to stand at room temperature for an extended period (e.g., 18 hours) to ensure complete reaction. The product is subsequently isolated by vacuum distillation.
Synthesis of Zofenopril Intermediate
-
(S)-3-(benzoyl sulfenyl)-2-methyl-propionyl chloride formation: (S)-3-(Benzoylthio)-2-methylpropanoic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, often in an aprotic solvent like dichloromethane. The reaction is typically carried out at a controlled temperature, for instance, by slowly warming from room temperature to 60-70°C. After completion, the excess chlorinating agent is removed by distillation to yield the acid chloride.
Synthesis of Captopril Intermediate
-
L-3-acetylthio-2-methyl propionyl chloride formation: L-3-acetylthio-2-methylpropanoic acid is dissolved in a solvent such as dichloromethane, and thionyl chloride is added dropwise while maintaining a low temperature (e.g., below 20°C). The reaction is then allowed to proceed at room temperature and subsequently at a slightly elevated temperature (e.g., 35-40°C) for a few hours. The solvent and excess reagent are removed under reduced pressure to obtain the acid chloride.
Signaling Pathway and Mechanism of Action
Both Zofenopril and Captopril, derived from their respective thio-acid precursors, function by inhibiting the angiotensin-converting enzyme (ACE). This enzyme plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for ACE inhibitors.
Spectroscopic Data Comparison
Spectroscopic analysis is vital for the characterization and quality control of these intermediates.
This compound
-
¹³C NMR: Spectral data is available in public databases such as PubChem.[3]
-
Mass Spectrometry (GC-MS): Data is available, with characteristic fragmentation patterns.[3]
3-acetylthio-2-methylpropanoic acid
-
¹H NMR: Available in databases like PubChem, showing characteristic peaks for the acetyl and methyl protons.[2] A patent also provides specific chemical shift data: ¹H NMR (500MHz, CDCl₃): δ 3.92 (m, 2H), 2.85 (m, 1H), 1.16 (d, J=7.8Hz, 3H).[5]
-
IR Spectra (FTIR): Data from capillary cell (neat) is available.[2]
-
Mass Spectrometry (GC-MS): Multiple spectra are available in the NIST Mass Spectrometry Data Center.[2]
Conclusion
Both this compound and 3-acetylthio-2-methylpropanoic acid are highly effective and widely used intermediates in the synthesis of important ACE inhibitors. The choice between them is primarily dictated by the target molecule (Zofenopril or Captopril). The available data from patents suggests that high yields can be achieved with both starting materials for the formation of the crucial acid chloride intermediate and the final active pharmaceutical ingredient.
References
- 1. innospk.com [innospk.com]
- 2. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C11H12O3S | CID 569497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
A Comparative Guide to Thiol Protecting Groups for Thiol-Containing Carboxylic Acids
For researchers, scientists, and drug development professionals, the selective protection of functional groups is a cornerstone of successful organic synthesis. When working with molecules containing both a thiol and a carboxylic acid, such as modified amino acids or other complex organic structures, the judicious choice of a thiol protecting group is critical to avoid unwanted side reactions and ensure high yields of the desired product. This guide provides an objective comparison of common thiol protecting groups, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate group for your synthetic strategy.
The thiol group is highly nucleophilic and susceptible to oxidation, making its protection a necessity in multi-step syntheses.[1][2] The ideal protecting group should be stable under a range of reaction conditions while being readily and selectively removable under mild conditions that do not affect other functional groups within the molecule.[3] This comparison focuses on three widely used thiol protecting groups: Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu), with a particular emphasis on their application in scenarios where a carboxylic acid is also present, such as in peptide synthesis.
Comparative Performance of Thiol Protecting Groups
The selection of a thiol protecting group is often dictated by its stability to various reagents and the specific conditions required for its removal. The following tables summarize the performance of Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu) protecting groups under common synthetic conditions.
Table 1: Stability of Common Thiol Protecting Groups
| Protecting Group | Structure | Stability to Strong Acids (e.g., TFA) | Stability to Bases (e.g., Piperidine) | Stability to Oxidizing Agents (e.g., Iodine) |
| Trityl (Trt) | Triphenylmethyl | Labile[1][4] | Generally stable, though some slow cleavage may occur[1] | Labile[4] |
| Acetamidomethyl (Acm) | CH₂NHCOCH₃ | Stable[1][5] | Stable[1] | Labile (cleaved by I₂)[1][5] |
| tert-Butyl (tBu) | C(CH₃)₃ | Stable to TFA, cleaved by stronger acids[6] | Stable | Stable to iodine oxidation[6] |
Table 2: Deprotection Conditions for Common Thiol Protecting Groups
| Protecting Group | Reagents for Deprotection | Typical Conditions | Outcome | Key Considerations |
| Trityl (Trt) | Trifluoroacetic acid (TFA) with scavengers (e.g., TIS) | 90-95% TFA[7] | Free thiol | Scavengers are crucial to prevent re-attachment of the trityl cation.[1] |
| Iodine (I₂) | 0.1 M I₂ in DCM[4] | Disulfide bond | Simultaneous oxidation to disulfide. | |
| Photocatalysis | Visible light, photoredox catalyst | Disulfide bond | pH-neutral conditions, tolerates acid-labile groups.[8] | |
| Acetamidomethyl (Acm) | Mercury(II) Acetate (Hg(OAc)₂) | pH 4.0, aqueous acetic acid, followed by β-mercaptoethanol[5] | Free thiol | Highly toxic, requires careful handling and disposal.[5] |
| Iodine (I₂) | 10-50 fold excess I₂ in various solvents[5] | Disulfide bond | Can cause side reactions like iodination of tyrosine residues.[5] | |
| N-Chlorosuccinimide (NCS) | NCS in DCM | Disulfide bond | Fast and reliable, can be performed on-resin.[9][10] | |
| tert-Butyl (tBu) | Trifluoromethanesulfonic acid (TFMSA) | Strong acidolysis | Free thiol | Harsh conditions may not be suitable for sensitive substrates.[6] |
| Mercury(II) Acetate (Hg(OAc)₂) | Oxidative cleavage | Free thiol | Toxic reagent.[6] |
Experimental Protocols
Detailed methodologies for the protection of a thiol group and the subsequent deprotection of common protecting groups are provided below. These protocols are based on established procedures in peptide synthesis, which serve as an excellent model for other molecules containing both thiol and carboxylic acid functionalities.
Protocol 1: Protection of a Thiol with Trityl Chloride
This protocol describes the introduction of the Trityl (Trt) group onto a cysteine residue.
Materials:
-
Fmoc-Cys-OH
-
Trityl chloride (Trt-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve Fmoc-Cys-OH in a mixture of DCM and DMF.[7]
-
Add DIPEA to the solution to act as a base.[7]
-
Slowly add a solution of trityl chloride in DCM to the reaction mixture at room temperature.[7]
-
Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).[7]
-
Upon completion, wash the reaction mixture with water to remove DIPEA hydrochloride.[7]
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.[7]
-
The crude product can be purified by crystallization or column chromatography to yield pure Fmoc-Cys(Trt)-OH.[7]
Protocol 2: Deprotection of a Trityl (Trt) Protected Thiol using TFA
This protocol outlines the cleavage of the Trt group to yield the free thiol, typically performed concurrently with cleavage from a solid-phase resin.
Materials:
-
Trityl-protected compound (e.g., on a resin)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Water
-
Cold diethyl ether
Procedure:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the dry resin-bound peptide.[7]
-
Allow the reaction to proceed for 2-3 hours at room temperature.
-
Filter the mixture to separate the resin and collect the filtrate containing the deprotected compound.[7]
-
Precipitate the deprotected product by adding the filtrate to cold diethyl ether.[7]
-
Isolate the product by centrifugation and wash with cold diethyl ether.[7]
Protocol 3: Deprotection of an Acetamidomethyl (Acm) Protected Thiol using Iodine
This method results in the simultaneous deprotection of two Acm groups and the formation of a disulfide bond.
Materials:
-
Acm-protected compound
-
Iodine (I₂)
-
Dichloromethane (DCM) or other suitable solvent (e.g., aqueous acetic acid, methanol)[5]
-
Aqueous solution of ascorbic acid or sodium thiosulfate
Procedure:
-
Dissolve the Acm-protected compound in an appropriate solvent.
-
Add a 10-50 fold excess of iodine to the solution.[5]
-
Stir the mixture at room temperature. The reaction is typically complete within 60 minutes and can be monitored by HPLC.[5]
-
Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.[5]
-
The product with the newly formed disulfide bond can then be purified by preparative HPLC.[5]
Visualizing Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the protection and deprotection experimental workflows.
Caption: Workflow for the protection of a thiol with Trityl chloride.
Caption: Workflow for the deprotection of a Trityl-protected thiol.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Protective Groups [organic-chemistry.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2001005757A2 - Process for the deprotection of protected thiols - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Photocatalytic Cleavage of Trityl Protected Thiols and Alcohols [organic-chemistry.org]
- 9. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Benzoyl vs. Acetyl as Thiol Protecting Groups in Propanoic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. When dealing with propanoic acid derivatives containing a thiol group, effective protection is crucial to prevent undesirable side reactions, such as oxidation to disulfides. This guide provides an objective comparison of two commonly employed thiol protecting groups: benzoyl (Bz) and acetyl (Ac), supported by available experimental data and detailed methodologies.
The benzoyl and acetyl groups are frequently utilized to mask the reactivity of thiols by forming thioesters. The choice between these two groups can significantly impact the overall efficiency of a synthetic route, influencing stability, ease of cleavage, and ultimately, the yield of the desired product.
Performance Comparison: Benzoyl vs. Acetyl for Thiol Protection
| Protecting Group | Protection Yield (%) | Deprotection Yield (%) | Stability | Cleavage Conditions | Key Advantages & Disadvantages |
| Benzoyl (Bz) | Generally high | Typically high, substrate-dependent | More stable than acetyl to mild acid/base | Basic hydrolysis (e.g., NaOH, NaOMe), acidic hydrolysis (e.g., refluxing HCl)[1] | Advantages: Increased stability can be beneficial in multi-step synthesis. Disadvantages: May require harsher deprotection conditions compared to acetyl. |
| Acetyl (Ac) | Generally high | Typically high, substrate-dependent | Less stable than benzoyl | Mild basic hydrolysis (e.g., NH₃/MeOH), thiol-thioester exchange (e.g., thioglycolic acid at pH 8) | Advantages: Easily cleaved under mild conditions. Disadvantages: Lower stability may not be suitable for all synthetic routes. |
Key Observations:
-
Stability: The benzoyl group generally offers greater stability compared to the acetyl group. This can be advantageous in complex syntheses where the protecting group needs to withstand a wider range of reaction conditions.
-
Cleavage: The acetyl group can often be removed under milder basic conditions than the benzoyl group. This is particularly useful when dealing with sensitive substrates that cannot tolerate harsh acidic or basic environments.
Experimental Protocols
Detailed methodologies for the protection and deprotection of the thiol group in a propanoic acid derivative are provided below. These protocols are based on established chemical transformations and can be adapted for specific research needs.
Protocol 1: Benzoyl Protection of 3-Mercaptopropanoic Acid
This protocol describes the formation of S-benzoyl-3-mercaptopropanoic acid.
Materials:
-
3-Mercaptopropanoic acid
-
Benzoyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 3-mercaptopropanoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.1 eq) to the solution and stir for 10 minutes.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude S-benzoyl-3-mercaptopropanoic acid.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Deprotection of S-Benzoyl-3-mercaptopropanoic Acid (Basic Hydrolysis)
This protocol outlines the cleavage of the benzoyl group to regenerate the free thiol.
Materials:
-
S-Benzoyl-3-mercaptopropanoic acid
-
Sodium hydroxide (NaOH) or sodium methoxide (NaOMe)
-
Methanol or a mixture of methanol and water
-
1 M HCl solution
-
Ethyl acetate or other suitable organic solvent for extraction
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve S-benzoyl-3-mercaptopropanoic acid (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (1.2 eq) in water.
-
Stir the reaction mixture at room temperature, monitoring the progress by TLC until the starting material is consumed.
-
Once the reaction is complete, carefully acidify the mixture to pH ~2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected 3-mercaptopropanoic acid.
-
Purify the product if necessary.
Workflow and Decision Making
The selection between benzoyl and acetyl as a thiol protecting group is a critical decision in the planning of a synthetic route. The following diagram illustrates a logical workflow for this decision-making process.
References
Comparative Analysis of Captopril Synthesis Intermediates: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of successful therapeutic development. Captopril, a potent angiotensin-converting enzyme (ACE) inhibitor, is a widely used medication for hypertension and heart failure. Its synthesis has been approached through various routes, each involving distinct key intermediates that significantly impact the overall efficiency, stereochemical purity, and scalability of the process. This guide provides an objective comparison of the primary synthetic intermediates for captopril, supported by experimental data and detailed methodologies.
This analysis focuses on three prominent synthetic pathways to captopril, highlighting the performance and characteristics of their central intermediates:
-
Route A: Racemic (±)-3-Acetylthio-2-methylpropanoic Acid followed by optical resolution.
-
Route B: Diastereomeric N-(3-Halogeno-2-methylpropanoyl)-L-prolines separated by fractional crystallization.
-
Route C: Chiral (R)-3-Hydroxy-2-methylpropanoic Acid obtained through a chemoenzymatic approach.
Data Presentation: A Quantitative Comparison of Key Intermediates
The selection of a synthetic route often involves a trade-off between factors such as yield, purity, cost of reagents, and complexity of the procedure. The following table summarizes quantitative data for the key intermediates in the three discussed synthetic pathways.
| Intermediate | Synthetic Route | Precursors | Typical Yield | Purity/Optical Purity | Key Analytical Techniques |
| (±)-3-Acetylthio-2-methylpropanoic Acid | A | Methacrylic acid, Thioacetic acid | ~70-80% | >98% (racemic) | NMR, GC-MS |
| (S)-3-Acetylthio-2-methylpropanoic Acid | A (Resolution) | (±)-3-Acetylthio-2-methylpropanoic Acid, L-(+)-2-aminobutanol | ~40-45% (of theoretical S-isomer) | >99% e.e. | Chiral HPLC, Polarimetry |
| N-(R,S-3-bromo-2-methylpropanoyl)-L-proline | B | 3-Bromo-2-methylpropanoyl chloride, L-proline | High | Diastereomeric mixture | NMR, LC-MS |
| N-(S-3-bromo-2-methylpropanoyl)-L-proline (DCHA Salt) | B (Resolution) | N-(R,S-3-bromo-2-methylpropanoyl)-L-proline, Dicyclohexylamine | Good | >99% d.e. | Chiral HPLC, Elemental Analysis |
| (R)-3-Hydroxy-2-methylpropanoic Acid | C | 2-Methyl-1,3-propanediol, Acetobacter aceti | ~90% | >99% e.e. | Chiral GC, NMR |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for evaluating and implementing a synthetic route. Below are methodologies for the preparation of the key intermediates discussed.
Synthesis of (±)-3-Acetylthio-2-methylpropanoic Acid (Route A)
This protocol describes the synthesis of the racemic intermediate via the conjugate addition of thioacetic acid to methacrylic acid.
Materials:
-
Methacrylic acid
-
Thioacetic acid
-
Inert solvent (e.g., toluene)
-
Nitrogen atmosphere
Procedure:
-
To a stirred solution of methacrylic acid in an inert solvent under a nitrogen atmosphere, add thioacetic acid dropwise at room temperature.
-
The reaction mixture is then heated to a moderate temperature (e.g., 60-70 °C) and stirred for several hours until the reaction is complete, as monitored by TLC or GC.
-
After completion, the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield (±)-3-acetylthio-2-methylpropanoic acid as a colorless to pale yellow oil.
Resolution of N-(R,S-3-bromo-2-methylpropanoyl)-L-proline Diastereomers (Route B)
This procedure outlines the separation of the desired (S,S) diastereomer from the (R,S) mixture using dicyclohexylamine (DCHA) to form diastereomeric salts.
Materials:
-
N-(R,S-3-bromo-2-methylpropanoyl)-L-proline
-
Dicyclohexylamine (DCHA)
-
Ethyl acetate
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the diastereomeric mixture of N-(R,S-3-bromo-2-methylpropanoyl)-L-proline in ethyl acetate.
-
Add a stoichiometric amount of dicyclohexylamine to the solution with stirring.
-
The dicyclohexylamine salt of the (S,S)-diastereomer will preferentially crystallize out of the solution.
-
The precipitate is collected by filtration and can be recrystallized from a suitable solvent to enhance diastereomeric purity.
-
To recover the free acid, the purified DCHA salt is treated with an aqueous acid solution (e.g., HCl), and the desired N-(S-3-bromo-2-methylpropanoyl)-L-proline is extracted with an organic solvent.
Chemoenzymatic Synthesis of (R)-3-Hydroxy-2-methylpropanoic Acid (Route C)
This protocol utilizes a whole-cell biocatalyst for the asymmetric oxidation of a prochiral diol.
Materials:
-
2-Methyl-1,3-propanediol
-
Whole cells of Acetobacter aceti (immobilized)
-
Phosphate buffer
-
Bioreactor or fermenter
Procedure:
-
Immobilized whole cells of Acetobacter aceti are packed into a column or used in a stirred-tank bioreactor.
-
A solution of 2-methyl-1,3-propanediol in a suitable buffer is continuously passed through the bioreactor.
-
The biotransformation is monitored for the formation of (R)-3-hydroxy-2-methylpropanoic acid using HPLC.
-
The product-containing solution is collected, and the (R)-3-hydroxy-2-methylpropanoic acid is isolated and purified, often through techniques like ion-exchange chromatography.
Mandatory Visualization
Synthetic Pathways for Captopril Intermediates
Figure 1. Overview of Synthetic Routes to Key Captopril Intermediates.
Experimental Workflow for Intermediate Purity Analysis
Figure 2. General Workflow for Purity Analysis of Captopril Intermediates.
A Comparative HPLC Purity Assessment of Synthesized 3-(Benzoylthio)-2-methylpropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the purity of a newly synthesized batch of 3-(Benzoylthio)-2-methylpropanoic acid against a certified reference standard. The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC), a cornerstone for purity determination and impurity profiling in pharmaceutical development. Detailed experimental protocols and comparative data are presented to ensure reproducibility and accurate assessment. This compound is a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, such as Zofenopril, making its purity crucial for the quality and safety of the final active pharmaceutical ingredient (API).[1]
Comparative Purity Analysis
The purity of the synthesized this compound was determined by calculating the area percentage of the main peak in the HPLC chromatogram. The results are compared against a commercially available, high-purity reference standard.
| Sample ID | Retention Time (min) | Peak Area (%) | Assay (%) |
| Reference Standard | 5.42 | 99.85 | 99.9 |
| Synthesized Batch | 5.41 | 98.92 | 98.9 |
Table 1: Comparative HPLC Purity Data. The synthesized batch demonstrates high purity, comparable to the reference standard, and is suitable for use in subsequent synthetic steps.
Impurity Profile Comparison
Potential impurities in the synthesized batch could include starting materials such as thioacetic acid and methacrylic acid, or byproducts from side reactions.[2] The table below compares the impurity profiles of the synthesized batch and the reference standard.
| Impurity | Retention Time (min) | Reference Standard Area (%) | Synthesized Batch Area (%) |
| Impurity A | 2.15 | 0.08 | 0.45 |
| Impurity B | 3.78 | 0.05 | 0.33 |
| Other Impurities | - | 0.02 | 0.30 |
| Total Impurities | 0.15 | 1.08 |
Table 2: Impurity Profile Comparison. The synthesized batch contains a slightly higher level of total impurities compared to the reference standard, but these are within acceptable limits for many applications. Further purification steps could be employed if a higher purity is required.
Experimental Protocol: HPLC Purity Assessment
This section details the validated isocratic reverse-phase HPLC (RP-HPLC) method used for the purity assessment of this compound.
1. Instrumentation and Columns:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Purified water (Milli-Q or equivalent)
-
Reference Standard: this compound (purity ≥ 99.5%)
-
Synthesized this compound
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 25 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve approximately 25 mg of the this compound reference standard in 50 mL of mobile phase to obtain a concentration of 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve approximately 25 mg of the synthesized this compound in 50 mL of mobile phase to obtain a concentration of 0.5 mg/mL.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
The purity is determined by the area percentage method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Logical Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the comparative purity assessment of synthesized this compound.
Figure 1: Workflow for HPLC purity assessment.
This guide provides a robust framework for the purity assessment of synthesized this compound, ensuring the quality and consistency of this vital pharmaceutical intermediate. The presented HPLC method is a reliable tool for researchers and professionals in drug development.
References
Validating the Structure of 3-(Benzoylthio)-2-methylpropanoic Acid: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy
For Immediate Release
This guide provides a comprehensive analysis for the structural validation of 3-(Benzoylthio)-2-methylpropanoic acid, a key intermediate in the synthesis of various pharmaceuticals.[1] By leveraging proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy, this document offers a detailed comparison of expected chemical shifts with experimental data, alongside standardized protocols for data acquisition. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Structural Overview
Chemical Structure:
Molecular Formula: C₁₁H₁₂O₃S[1]
IUPAC Name: this compound[2]
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides critical information on the chemical environment of protons within the molecule. The expected chemical shifts are based on the analysis of functional groups and comparison with similar structures.
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H |
| Aromatic (Benzoyl, ortho) | 7.9 - 8.1 | Doublet | 2H |
| Aromatic (Benzoyl, meta, para) | 7.3 - 7.6 | Multiplet | 3H |
| Methine (-CH-) | 2.8 - 3.2 | Multiplet | 1H |
| Methylene (-CH₂-) | 3.2 - 3.6 | Multiplet | 2H |
| Methyl (-CH₃) | 1.2 - 1.5 | Doublet | 3H |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their electronic environments.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Thioester Carbonyl (-C=O) | 190 - 200 |
| Carboxylic Acid Carbonyl (-COOH) | 170 - 185 |
| Aromatic (Benzoyl, C-ipso) | 135 - 140 |
| Aromatic (Benzoyl, C-para) | 132 - 135 |
| Aromatic (Benzoyl, C-ortho) | 128 - 130 |
| Aromatic (Benzoyl, C-meta) | 126 - 128 |
| Methine (-CH-) | 35 - 45 |
| Methylene (-CH₂-) | 30 - 40 |
| Methyl (-CH₃) | 15 - 25 |
Experimental Data Comparison
Below is a comparison of the expected chemical shifts with available experimental data.
¹H NMR Experimental Data
| Proton Assignment | Expected (ppm) | Experimental (ppm) |
| -COOH | 10.0 - 13.0 | ~12.0 (broad s) |
| Aromatic (ortho) | 7.9 - 8.1 | ~8.0 (d) |
| Aromatic (meta, para) | 7.3 - 7.6 | ~7.5 (m) |
| -CH- | 2.8 - 3.2 | ~3.0 (m) |
| -CH₂- | 3.2 - 3.6 | ~3.4 (m) |
| -CH₃ | 1.2 - 1.5 | ~1.3 (d) |
¹³C NMR Experimental Data
| Carbon Assignment | Expected (ppm) | Experimental (ppm) |
| -C=O (Thioester) | 190 - 200 | ~192 |
| -COOH | 170 - 185 | ~178 |
| Aromatic (C-ipso) | 135 - 140 | ~137 |
| Aromatic (C-para) | 132 - 135 | ~133 |
| Aromatic (C-ortho) | 128 - 130 | ~129 |
| Aromatic (C-meta) | 126 - 128 | ~127 |
| -CH- | 35 - 45 | ~40 |
| -CH₂- | 30 - 40 | ~35 |
| -CH₃ | 15 - 25 | ~18 |
Experimental Protocols
NMR Sample Preparation
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
For the ¹H NMR experiment, add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). For ¹³C NMR, the solvent peak is typically used as the reference.
¹H NMR Spectroscopy
-
Instrument: 400 MHz (or higher) NMR Spectrometer
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse experiment (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 16 ppm
-
Data Processing: Fourier transformation, phase correction, baseline correction, and integration.
¹³C NMR Spectroscopy
-
Instrument: 100 MHz (or higher) NMR Spectrometer
-
Solvent: CDCl₃ or DMSO-d₆
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled pulse program (zgpg30)
-
Number of Scans: 1024-4096 (or more, depending on sample concentration)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 220 ppm
-
Data Processing: Fourier transformation, phase correction, and baseline correction.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the chemical structure of this compound using NMR spectroscopy.
Caption: Logical workflow for NMR-based structural validation.
Conclusion
The close correlation between the expected and experimental ¹H and ¹³C NMR spectral data provides strong evidence for the successful synthesis and purity of this compound. The characteristic signals for the benzoylthio, methylpropanoic acid moieties are all observed at their anticipated chemical shifts with the expected multiplicities and integrations. This guide serves as a reliable reference for the structural elucidation of this important pharmaceutical intermediate.
References
comparing the stability of different S-acyl-2-methylpropanoic acids
For Researchers, Scientists, and Drug Development Professionals
The stability of S-acyl-2-methylpropanoic acids, a class of thioesters, is a critical parameter in various scientific contexts, including drug delivery systems where they may act as prodrugs, and in fundamental biochemical studies. The reactivity of the thioester bond is influenced by the nature of the S-acyl group, the surrounding chemical environment, and the presence of nucleophiles. This guide provides a comparative overview of the stability of different S-acyl-2-methylpropanoic acids, supported by representative experimental data and detailed methodologies for stability assessment.
Comparative Stability Analysis
The stability of S-acyl-2-methylpropanoic acids is primarily dictated by the susceptibility of the thioester bond to hydrolysis and other nucleophilic attacks. The electronic and steric properties of the substituent on the sulfur atom play a significant role in modulating this reactivity. Generally, thioesters are more reactive than their oxygen ester counterparts due to the lower resonance stabilization of the C-S bond compared to the C-O bond.[1][2]
To illustrate the differences in stability, we present a comparison based on the type of group attached to the sulfur atom, using data from model thioester compounds that serve as surrogates for S-acyl-2-methylpropanoic acid derivatives.
Data Presentation
The following tables summarize the hydrolysis rate constants for representative alkyl and aryl thioesters. This data provides a quantitative basis for comparing the intrinsic stability of these different classes of thioesters in aqueous solutions.
Table 1: Hydrolysis Rate Constants for a Representative S-Alkyl Thioester (S-Methyl Thioacetate) [2][3]
| Parameter | Value | Conditions |
| Acid-mediated hydrolysis (ka) | 1.5 x 10-5 M-1s-1 | 23°C |
| Base-mediated hydrolysis (kb) | 1.6 x 10-1 M-1s-1 | 23°C |
| pH-independent hydrolysis (kw) | 3.6 x 10-8 s-1 | 23°C |
| Half-life at pH 7 | 155 days | 23°C |
Table 2: Hydrolysis Rate Constants for a Representative S-Aryl Thioester (S-Phenyl 5-dimethylamino-5-oxo-thiopentanoate) [2]
| Parameter | Value | Conditions |
| Acid-mediated hydrolysis (ka) | Data not available | - |
| Base-mediated hydrolysis (kb) | 0.64 M-1s-1 | Not specified |
| pH-independent hydrolysis (kw) | Data not available | - |
Interpretation of Data:
-
Effect of pH: The rate of hydrolysis for thioesters is significantly influenced by pH. As shown for S-methyl thioacetate, hydrolysis is much faster under basic conditions (higher kb) compared to acidic or neutral conditions.[2][3]
-
Alkyl vs. Aryl Substituents: Aryl thioesters are generally more reactive towards nucleophiles, including water, than alkyl thioesters. This is reflected in the higher base-catalyzed hydrolysis rate constant (kb) for the S-phenyl derivative compared to the S-methyl derivative. The electron-withdrawing nature of the aryl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Experimental Protocols
Accurate assessment of the stability of S-acyl-2-methylpropanoic acids requires robust and well-defined experimental protocols. The following are detailed methodologies for key experiments used to determine thioester stability.
High-Performance Liquid Chromatography (HPLC) for Monitoring Hydrolysis
HPLC is a powerful technique for separating and quantifying the parent thioester and its hydrolysis products over time.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the S-acyl-2-methylpropanoic acid in an appropriate organic solvent (e.g., acetonitrile or DMSO).
-
Initiate the hydrolysis reaction by diluting the stock solution into an aqueous buffer of the desired pH (e.g., phosphate-buffered saline, PBS) to a final concentration suitable for HPLC analysis (e.g., 100 µM).
-
Incubate the reaction mixture at a constant temperature (e.g., 37°C).
-
-
HPLC Analysis:
-
At various time points, withdraw aliquots from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding an equal volume of cold acetonitrile containing a small amount of acid like trifluoroacetic acid).
-
Inject the samples onto a reverse-phase C18 column.[4]
-
Use a suitable mobile phase gradient, for example, a gradient of water with 0.1% trifluoroacetic acid (Solvent A) and acetonitrile with 0.1% trifluoroacetic acid (Solvent B).
-
Monitor the elution of the thioester and its hydrolysis product (2-methylpropanoic acid) using a UV detector at an appropriate wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Determine the peak areas for the thioester at each time point.
-
Plot the natural logarithm of the thioester concentration (or peak area) versus time.
-
The negative slope of this plot will give the pseudo-first-order rate constant (kobs) for the hydrolysis reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stability Monitoring
NMR spectroscopy allows for the continuous and non-invasive monitoring of the hydrolysis reaction by observing changes in the chemical shifts of specific protons in the molecule.[5]
Protocol:
-
Sample Preparation:
-
Dissolve a known concentration of the S-acyl-2-methylpropanoic acid (e.g., 5 mM) in a deuterated aqueous buffer (e.g., PBS in D₂O) at the desired pH.
-
An internal standard (e.g., dimethyl sulfone) can be added for quantitative analysis.
-
-
NMR Data Acquisition:
-
Acquire a series of ¹H NMR spectra at regular time intervals at a constant temperature.
-
Monitor the decrease in the intensity of a proton signal specific to the thioester (e.g., protons adjacent to the sulfur atom or the carbonyl group) and the corresponding increase in a signal from the hydrolysis product.[5]
-
-
Data Analysis:
-
Integrate the characteristic peaks of the thioester and the hydrolysis product at each time point.
-
The rate of hydrolysis can be determined by plotting the concentration of the thioester versus time and fitting the data to an appropriate kinetic model.[5]
-
Ellman's Reagent Assay for Thiol Quantification
This colorimetric assay is used to quantify the free thiol released upon hydrolysis of the thioester.
Protocol:
-
Reagent Preparation:
-
Assay Procedure:
-
Set up a series of reaction mixtures containing the S-acyl-2-methylpropanoic acid in the desired buffer and at a constant temperature.
-
At various time points, take an aliquot of the reaction mixture.
-
Add the aliquot to a cuvette containing the Ellman's Reagent Solution. A typical ratio is 50 µL of reagent to 2.5 mL of the sample solution.
-
Incubate at room temperature for 15 minutes to allow for the reaction between the released thiol and DTNB to complete.[6]
-
-
Measurement and Quantification:
-
Measure the absorbance of the solution at 412 nm using a spectrophotometer. The yellow product, 2-nitro-5-thiobenzoate (TNB), has a molar extinction coefficient of 14,150 M⁻¹cm⁻¹.[6]
-
The concentration of the released thiol can be calculated using the Beer-Lambert law (A = εcl).
-
A standard curve using a known concentration of a thiol, such as cysteine, can also be prepared for more accurate quantification.[6]
-
Mandatory Visualizations
Factors Influencing Thioester Stability
Caption: Factors influencing the hydrolysis and stability of S-acyl-2-methylpropanoic acids.
Experimental Workflow for Stability Assessment
Caption: A general experimental workflow for assessing the stability of S-acyl-2-methylpropanoic acids.
References
- 1. interchim.fr [interchim.fr]
- 2. The relative rates of thiol-thioester exchange and hydrolysis for alkyl and aryl thioalkanoates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thioester deprotection using a biomimetic NCL approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
A Comparative Guide to the Biological Efficacy of Captopril from Different Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of captopril, a potent angiotensin-converting enzyme (ACE) inhibitor, with a focus on its synthesis from different precursors. While the prevailing and most extensively documented synthesis route dictates the use of specific chiral precursors, this document explores the established biological activity of captopril produced via this standard method and discusses the potential implications of utilizing alternative synthetic pathways. The information presented herein is supported by experimental data from peer-reviewed literature to ensure objectivity and reliability.
Introduction to Captopril Synthesis and Efficacy
Captopril's therapeutic success in treating hypertension and heart failure is intrinsically linked to its specific chemical structure, which allows for potent inhibition of the angiotensin-converting enzyme (ACE).[1] The most common and well-established industrial synthesis involves the acylation of L-proline with an activated form of (S)-3-acetylthio-2-methylpropanoic acid. The use of this specific chiral precursor is critical for obtaining the desired stereoisomer of captopril, which is responsible for its biological activity. The thiol (-SH) group of captopril is key to its ACE inhibition by binding to the zinc ion in the active site of the enzyme.[1]
While various synthetic routes can be theoretically devised, the biological efficacy of the final captopril product is paramount. This guide will focus on the biological performance of captopril synthesized through the standard, accepted route as a benchmark for quality and efficacy.
Quantitative Comparison of Biological Efficacy
The biological efficacy of captopril is primarily determined by its ability to inhibit ACE and its in vivo antihypertensive effects. The following tables summarize key quantitative data for captopril, representing the standard for a high-quality, biologically active product.
Table 1: In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition by Captopril
| Parameter | Value | Reference |
| IC50 (Half-maximal inhibitory concentration) | 1.9 ± 0.2 nM (Plasma) | [2] |
| 2.3 ± 0.3 nM (Lung) | [2] | |
| 2.5 ± 0.3 nM (Heart) | [2] | |
| 3.1 ± 0.4 nM (Renal Cortex) | [2] | |
| 2.8 ± 0.3 nM (Renal Medulla) | [2] | |
| 6 nM | [3] | |
| 12.3 nM | [4] | |
| 20 nM | [5] |
Note: IC50 values can vary depending on the experimental conditions, such as the substrate and enzyme source used.[6]
Table 2: In Vivo Antihypertensive Efficacy of Captopril in Spontaneously Hypertensive Rats (SHR)
| Dose | Route of Administration | Reduction in Mean Arterial Pressure (MAP) | Time Point | Reference |
| 1 mg/kg | Intravenous (i.v.) | 8.6 ± 2.2 mm Hg | 10 minutes | [7] |
| 30 mg/kg | Oral | Potentiated by diuretics | - | [8] |
| 100 mg/kg | Oral (gavage) for 8 days | Significant reduction | 8 days | [9] |
The Critical Role of Precursors and Potential Impact of Impurities
The stereospecificity of captopril is crucial for its biological activity. The established synthesis route utilizing (S)-3-acetylthio-2-methylpropanoic acid ensures the formation of the active (S,S)-isomer. The use of different, non-chiral, or incorrectly configured precursors would lead to a mixture of stereoisomers, with the other isomers being significantly less active or inactive as ACE inhibitors.
Furthermore, impurities arising from different synthetic pathways can impact the overall efficacy and safety of the final drug product.[10] For instance, the presence of disulfide dimers, a common degradation product, would reduce the concentration of the active thiol-containing captopril.[10] Other process-related impurities could potentially have off-target effects or reduce the stability of the drug. Therefore, stringent quality control and impurity profiling are essential, regardless of the synthetic route employed.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to allow for replication and verification of the findings.
ACE Inhibition Assay (In Vitro)
This protocol is based on the spectrophotometric determination of hippuric acid formed from the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Captopril standard
-
Sodium borate buffer (0.1 M, pH 8.3) containing 0.3 M NaCl
-
1 M HCl
-
Ethyl acetate
-
Spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Dissolve ACE in the sodium borate buffer to a final concentration of a suitable activity (e.g., 2 mU/mL).
-
Dissolve HHL in the sodium borate buffer to a concentration of 5 mM.
-
Prepare a series of dilutions of the captopril test sample in the buffer.
-
-
Enzyme Reaction:
-
In a test tube, add 50 µL of the captopril dilution.
-
Add 50 µL of the ACE solution and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 150 µL of the pre-warmed HHL solution.
-
Incubate the mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Add 1.5 mL of ethyl acetate to extract the hippuric acid formed.
-
Vortex the mixture and then centrifuge to separate the phases.
-
-
Measurement:
-
Carefully transfer the upper ethyl acetate layer to a new tube and evaporate the solvent.
-
Reconstitute the dried hippuric acid in a suitable volume of buffer or mobile phase.
-
Measure the absorbance of the hippuric acid at 228 nm.
-
-
Calculation of IC50:
-
Calculate the percentage of ACE inhibition for each captopril concentration compared to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the captopril concentration and fitting the data to a dose-response curve.[2]
-
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol describes a common model for evaluating the antihypertensive effects of compounds like captopril.
Animal Model:
-
Adult male Spontaneously Hypertensive Rats (SHR) are a widely used and accepted model for essential hypertension.
Procedure:
-
Animal Acclimatization:
-
House the SHR under standard laboratory conditions (controlled temperature, humidity, and light-dark cycle) with free access to food and water for at least one week before the experiment.
-
-
Blood Pressure Measurement:
-
Measure the baseline systolic blood pressure (SBP) and heart rate (HR) using a non-invasive tail-cuff method.
-
-
Drug Administration:
-
Administer captopril or the vehicle control to the rats. The route of administration can be oral (gavage) or intravenous (i.v.), depending on the study's objective.
-
-
Post-Dose Monitoring:
-
Measure SBP and HR at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.
-
-
Data Analysis:
-
Calculate the change in blood pressure from baseline for each animal.
-
Compare the blood pressure reduction in the captopril-treated group to the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).
-
Visualizing Key Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Captopril.
Caption: Experimental workflow for comparing the biological efficacy of Captopril from different precursors.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Antihypertensive effects of captopril in combination with diuretics in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. veeprho.com [veeprho.com]
A Comparative Guide to Thio-Acids in ACE Inhibitor Synthesis: 3-(Benzoylthio)-2-methylpropanoic Acid vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a cornerstone in the management of hypertension and heart failure, relies on key chiral intermediates. Among these, thio-containing propanoic acid derivatives play a pivotal role. This guide provides a detailed cost-benefit analysis of using 3-(Benzoylthio)-2-methylpropanoic acid, a key precursor to Zofenopril, in comparison to its primary alternative, 3-Acetylthio-2-methylpropanoic acid, used in the synthesis of Captopril. This objective comparison is supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in making informed decisions for their synthetic strategies.
At a Glance: Performance Comparison
The selection of a thiol-protecting group and its corresponding acid intermediate has significant implications for the overall efficiency, cost, and safety of the synthesis of ACE inhibitors. Below is a summary of the key performance indicators for this compound and 3-Acetylthio-2-methylpropanoic acid.
| Parameter | This compound | 3-Acetylthio-2-methylpropanoic acid | Notes |
| Primary Application | Synthesis of Zofenopril | Synthesis of Captopril | Both are crucial intermediates for widely used ACE inhibitors. |
| Reported Overall Yield | Zofenopril synthesis yields can be high, with final steps reaching up to 86.1%. | Captopril synthesis reports overall yields in the range of 69% or higher.[1] | Yields are highly dependent on the specific reaction conditions and scale. |
| Key Reactants | (S)-3-mercapto-2-methylpropanoic acid, Benzoyl chloride | Methacrylic acid, Thioacetic acid | The choice of starting materials can influence cost and availability. |
| Relative Cost | Generally considered to be a more expensive reagent. | Thioacetic acid, a key precursor, is noted for its high cost and pungent odor.[1] | Cost can fluctuate based on supplier, purity, and scale. |
| Key Safety Concerns | Requires handling of oxalyl chloride or thionyl chloride for activation, which are corrosive and toxic. | Involves the use of volatile and odorous thioacetic acid, which has associated handling challenges.[1] | Standard laboratory safety protocols for handling reactive and odorous compounds are essential for both. |
Synthetic Pathways and Logical Workflow
The syntheses of Zofenopril and Captopril, while both culminating in potent ACE inhibitors, follow distinct pathways dictated by their respective thio-acid intermediates. The diagrams below illustrate the logical workflow for the synthesis of each drug, highlighting the role of this compound and 3-Acetylthio-2-methylpropanoic acid.
Caption: Synthetic workflow for Zofenopril production.
Caption: Synthetic workflow for Captopril production.
Experimental Protocols
Detailed methodologies are crucial for the replication and optimization of synthetic routes. The following are representative experimental protocols for key steps in the synthesis of Zofenopril and Captopril.
Protocol 1: Synthesis of Zofenopril from (S)-3-(Benzoylthio)-2-methylpropanoic Acid
This protocol outlines the activation of the thio-acid and subsequent coupling to form Zofenopril.
1. Activation of (S)-3-(Benzoylthio)-2-methylpropanoic Acid:
-
Dissolve (S)-3-(benzoylthio)-2-methylpropanoic acid (1 equivalent) in an appropriate aprotic solvent such as methylene chloride.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add oxalyl chloride or thionyl chloride (approximately 1-1.2 equivalents) to the solution while maintaining the temperature at 20-25°C.
-
After the addition is complete, heat the reaction mixture to 35-38°C for at least 1.5 hours to ensure complete formation of the acid chloride.
-
Concentrate the solution under vacuum to remove excess chlorinating agent and solvent, yielding the crude (S)-3-benzoylthio-2-methylpropanoyl chloride.
2. Coupling with cis-4-phenylthio-L-proline:
-
Dissolve the crude acid chloride in a suitable solvent like isobutyl acetate.
-
In a separate vessel, prepare an aqueous solution of cis-4-phenylthio-L-proline (1 equivalent) and adjust the pH to 9-9.5 with a 20% sodium hydroxide solution.
-
Slowly add the acid chloride solution to the proline solution, maintaining the temperature at 20-25°C and the pH at 9-9.5 by continuous addition of the sodium hydroxide solution.
-
Stir the mixture for approximately 30 minutes after the addition is complete.
-
Acidify the reaction mixture to a pH of 1.8-2.0 with concentrated hydrochloric acid.
-
Separate the organic phase and evaporate the solvent to obtain Zofenopril free acid.
Protocol 2: Synthesis of Captopril from 3-Acetylthio-2-methylpropanoic Acid
This protocol details the synthesis of Captopril, including the deprotection of the acetyl group.
1. Synthesis of 3-Acetylthio-2-methylpropanoic Acid:
-
A mixture of methacrylic acid and thioacetic acid is heated, often on a steam bath, for several hours to facilitate the 1,4-addition reaction.[2]
-
The reaction progress can be monitored by techniques such as NMR spectroscopy to ensure complete consumption of the starting materials.
-
The resulting 3-acetylthio-2-methylpropanoic acid can be purified by vacuum distillation.
2. Activation and Coupling with L-Proline:
-
The synthesized 3-acetylthio-2-methylpropanoic acid is converted to its acid chloride using a chlorinating agent like thionyl chloride in a solvent such as dichloromethane.[3]
-
The resulting 3-acetylthio-2-methylpropanoyl chloride is then coupled with L-proline in an aqueous basic solution (pH 8-10) at low temperatures (e.g., -2 to 0°C) to form 1-(3-acetylthio-2-methylpropanoyl)-L-proline.[4]
3. Deprotection to Yield Captopril:
-
The acetyl-protected intermediate is subjected to ammonolysis, typically by treatment with ammonia in a solvent like methanol, to cleave the acetyl group and reveal the free thiol, yielding Captopril.[2]
-
The final product can be purified by crystallization.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis must consider not only the price of the starting materials but also factors such as reaction efficiency, safety, and waste disposal.
Cost Considerations:
-
This compound: The multi-step synthesis of this intermediate contributes to its higher initial cost. However, its use in the synthesis of Zofenopril, a drug with demonstrated cardioprotective benefits, may justify the expense in certain therapeutic applications.[2][4]
-
3-Acetylthio-2-methylpropanoic acid: While the starting materials, methacrylic acid and thioacetic acid, are commodity chemicals, the high volatility, pungent odor, and cost of thioacetic acid can present challenges for large-scale industrial synthesis.[1] Alternative, more environmentally friendly routes for its synthesis are being explored.[1]
Benefit Analysis:
-
Process Efficiency: Both synthetic routes can achieve high yields. The choice may depend on the available equipment and expertise in handling specific reagents (e.g., odorous sulfur compounds vs. highly reactive acid chlorides).
-
Safety and Handling: The synthesis involving this compound requires the use of highly corrosive and toxic chlorinating agents. The Captopril synthesis route involves the malodorous and volatile thioacetic acid. Both demand robust safety protocols and engineering controls.
-
Final Product Efficacy: Zofenopril, derived from the benzoylthio intermediate, has shown some advantages in terms of faster and more intense blood pressure reduction in hypertensive emergencies compared to Captopril.[3] It has also demonstrated potent cardioprotective effects, partly attributed to its sulfhydryl group.[2][4][5] Captopril, while also effective, may require rescue therapy more often in certain acute situations.[3]
Conclusion
The choice between this compound and 3-Acetylthio-2-methylpropanoic acid in the synthesis of ACE inhibitors is a multifaceted decision. While the acetylthio intermediate offers a more direct route to the widely used drug Captopril, the associated challenges with thioacetic acid are a significant consideration. The benzoylthio intermediate, though potentially more expensive, leads to the production of Zofenopril, a drug with a favorable efficacy and safety profile, particularly in acute cardiovascular settings.
Researchers and drug development professionals should carefully weigh the factors of cost, synthetic efficiency, safety, and the desired therapeutic profile of the final active pharmaceutical ingredient when selecting their synthetic strategy. This guide provides a foundational comparison to aid in this critical decision-making process.
References
- 1. CN111039838A - Preparation method of 3-acetylmercapto-2-methylpropanoic acid - Google Patents [patents.google.com]
- 2. Zofenopril: Blood pressure control and cardio-protection | Borghi | Cardiology Journal [journals.viamedica.pl]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Zofenopril - Page 2 [medscape.com]
alternative synthetic routes to captopril not using 3-(Benzoylthio)-2-methylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of captopril, a potent angiotensin-converting enzyme (ACE) inhibitor, has been a subject of extensive research, leading to the development of various synthetic strategies. While the traditional route involving 3-(benzoylthio)-2-methylpropanoic acid is well-established, several alternative pathways have been explored to improve efficiency, reduce costs, and enhance stereoselectivity. This guide provides a comparative overview of key alternative synthetic routes to captopril, presenting experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the most suitable method for their needs.
Comparison of Key Synthetic Routes
The following table summarizes the performance of different synthetic routes to captopril, offering a quantitative comparison of their reported yields.
| Synthetic Route | Key Intermediate | Overall Yield (%) | Reference |
| Route 1: From Methacrylic Acid via Halogenated Intermediate | N-(R,S-3-halogeno-2-methylpropanoyl)-L-proline | 28% | [1] |
| Route 2: Using 3-acetylthio-2-methylpropionic acid chloride | 1-(3-Acetylthio-2-D-methylpropanoyl)-L-proline | 93% (final step) | [2] |
| Route 3: From Optically Active β-Hydroxy Acid | 3-chloro-2-D-methylpropanoyl chloride | Not explicitly stated | [3] |
| Route 4: Chemo-enzymatic Synthesis | Enantiopure (S)-3-hydroxy-2-methylpropanoic acid | 50% (over four steps) | [4] |
Synthetic Pathway Diagrams
The following diagrams, generated using DOT language, illustrate the workflows of the described alternative synthetic routes.
Route 1: From Methacrylic Acid via Halogenated Intermediate
Caption: Synthesis of Captopril from Methacrylic Acid.
Route 2: Using 3-acetylthio-2-methylpropionic acid chloride
Caption: Synthesis of Captopril via Acetylthio Intermediate.
Route 3: From Optically Active β-Hydroxy Acid
Caption: Synthesis of Captopril from a Chiral β-Hydroxy Acid.
Route 4: Chemo-enzymatic Synthesis
Caption: Chemo-enzymatic Synthesis of Captopril.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the alternative synthetic routes.
Route 1: Synthesis from Methacrylic Acid[1]
-
Preparation of 3-Halogeno-2-methylpropanoic Acids: Methacrylic acid is treated with a hydrogen halide (e.g., HBr or HCl) to yield the corresponding 3-halogeno-2-methylpropanoic acid.
-
Formation of 3-Halogeno-2-methylpropanoyl Chlorides: The resulting acid is treated with thionyl chloride to produce the acid chloride.
-
Coupling with L-proline: The acid chloride is reacted with L-proline to form N-(R,S-3-halogeno-2-methylpropanoyl)-L-prolines.
-
Diastereomeric Separation: The diastereomers are separated using dicyclohexylamine to obtain the optically pure R- and S-isomers.
-
Formation of Captopril: The desired halide is treated with methanolic ammonium hydrosulfide to yield captopril. The overall yield reported for this route is 28%.
Route 2: Synthesis using 3-acetylthio-2-methylpropionic acid chloride[2]
-
Synthesis of 3-acetylthio-2-methylpropionic acid: Methacrylic acid is reacted with thioacetic acid to produce 3-acetylthio-2-methylpropionic acid.
-
Formation of 3-acetylthio-2-methylpropionic acid chloride: The acid is converted to its acid chloride using a chlorinating agent like thionyl chloride.
-
Coupling with L-proline: 10 g of L-proline is dissolved in 60 ml of purified water and cooled to -2 °C. The pH is adjusted to 8-10 with sodium hydroxide solution. 15.5 g of the acid chloride is added dropwise while maintaining the temperature between 0-5 °C and the pH at 8-10. The reaction is continued for 10 minutes, followed by 3 hours at 25-30 °C. The reaction mixture is then acidified with concentrated hydrochloric acid to a pH of 1-2 and extracted with ethyl acetate. The organic phases are combined and concentrated to yield the free acid with a reported yield of 95%.
-
Ammonolysis to Captopril: 14 g of sodium hydroxide is dissolved in 30 ml of purified water and cooled to -2 to 0 °C. 21 g of the free acid is added, and the temperature is raised to 35-40 °C for 1.5 hours. After cooling, the pH is adjusted to 1-2 with concentrated hydrochloric acid. 0.5 g of zinc powder is added, and the mixture is stirred for 1 hour. The mixture is filtered, and the filtrate is extracted with dichloromethane. The organic phases are combined, dried, and concentrated to give captopril with a reported yield of 93%.
Route 3: Synthesis from an Optically Active β-Hydroxy Acid[3]
-
Preparation of 3-chloro-2-D-methylpropanoyl chloride: Optically active 3-hydroxy-2-D-methylpropanoic acid, obtained through microbiological methods, is treated with thionyl chloride.
-
Coupling with L-proline: The resulting acid chloride is coupled with L-proline.
-
Conversion to Captopril: The intermediate is directly converted to captopril by reaction with hydrosulfide or trithiocarbonate ion in hot water, which proceeds with retention of stereochemistry.
Route 4: Chemo-enzymatic Synthesis of Captopril[4]
-
Biocatalytic Oxidation: A prochiral alcohol undergoes a biocatalytic regio- and stereoselective oxidation to yield an enantiopure carboxylic acid.
-
Chlorination: The enantiopure carboxylic acid is then chlorinated.
-
Amide Coupling: The chlorinated intermediate is coupled with L-proline.
-
Nucleophilic Substitution: A final nucleophilic substitution step yields captopril. This four-step synthesis is reported to have an overall yield of 50%.
Conclusion
The alternative synthetic routes to captopril presented here offer a range of options for researchers and drug developers. The choice of a particular route will depend on factors such as desired yield, cost of starting materials, scalability, and the importance of stereochemical control. The route utilizing 3-acetylthio-2-methylpropionic acid chloride appears to offer a high yield in its final steps. The chemo-enzymatic route provides a good overall yield with excellent stereoselectivity, highlighting the growing importance of biocatalysis in pharmaceutical synthesis. The route starting from methacrylic acid via a halogenated intermediate, while having a lower overall yield, may still be of interest depending on specific laboratory capabilities and cost considerations. The synthesis from an optically active β-hydroxy acid also presents a viable stereoselective approach. Researchers are encouraged to evaluate these alternatives based on their specific project requirements and constraints.
References
A Comparative Spectroscopic Analysis of 3-(Benzoylthio)-2-methylpropanoic Acid and Its Analogs
This guide provides a comparative analysis of the spectroscopic data for 3-(Benzoylthio)-2-methylpropanoic acid and its structural analogs. Designed for researchers, scientists, and drug development professionals, this document summarizes key spectroscopic features to aid in the identification, characterization, and quality control of these compounds. The information is presented through structured data tables, detailed experimental protocols, and a relevant biochemical pathway visualization.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals, notably angiotensin-converting enzyme (ACE) inhibitors used in the treatment of hypertension. A thorough understanding of its spectroscopic properties, alongside those of its analogs, is crucial for ensuring the purity and structural integrity of synthetic intermediates and final active pharmaceutical ingredients. This guide compares the available spectroscopic data for the target compound and its analogs, including 3-acetylthio-2-methylpropanoic acid and other related molecules.
Data Presentation
The following tables summarize the available quantitative spectroscopic data for this compound and its selected analogs. Please note that while extensive searches were conducted, complete experimental spectroscopic data for this compound was not fully available in the public domain at the time of this publication. Data for analogs is provided for comparative purposes.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | Data Not Available | Data Not Available in searched open-access resources. |
| 3-Acetylthio-2-methylpropanoic acid | CDCl₃ | 10.46 (s, 1H, COOH), 3.16-3.03 (m, 2H, -CH₂-S-), 2.79-2.68 (m, 1H, -CH(CH₃)-), 2.38-2.33 (m, 3H, -S-CO-CH₃), 1.29 (t, J=5.4Hz, 3H, -CH(CH₃)-)[1] |
| 2-Methylpropanoic acid | Not Specified | 6:1:1 integrated signal proton ratio.[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | Data Not Available | Data for the title compound is mentioned in PubChem but specific chemical shifts are not provided in the search results.[2] |
| 3-Acetylthio-2-methylpropanoic acid | Data Not Available | Data Not Available in searched open-access resources. |
| 2-Methylpropanoic acid | CDCl₃ or other deuterated solvents | Three distinct chemical shifts are observed, corresponding to the three different carbon environments in the molecule.[3] |
Table 3: IR Spectroscopic Data
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| This compound | Data Not Available | Data Not Available in searched open-access resources. |
| 3-Acetylthio-2-methylpropanoic acid | Capillary Cell: Neat | FTIR spectrum is available on PubChem, but specific peak values are not listed in the provided information.[3] |
| 2-Methylpropanoic acid | Liquid Film | 3300-2500 (O-H stretching), other characteristic peaks for carboxylic acids.[4] |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Key Fragment Ions (m/z) |
| This compound | GC-MS | Molecular Ion Peak (M⁺): Not explicitly stated but expected at m/z 224. Key fragments at m/z 105 and 77 are mentioned in PubChem.[2] |
| 3-Acetylthio-2-methylpropanoic acid | Not Specified | Data Not Available in searched open-access resources. |
| 2-Methylpropanoic acid | Not Specified | Molecular Ion Peak (M⁺) at m/z 88. Base ion peak at m/z 43. Another significant fragment at m/z 45.[5] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard acquisition parameters are typically used. For ¹³C NMR, proton decoupling is applied to simplify the spectrum.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol and placing the paste between salt plates.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography (GC) is often coupled with MS (GC-MS). For non-volatile or thermally labile compounds, techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can be used.
-
Ionization: Ionize the sample molecules using an appropriate method (e.g., electron impact for GC-MS).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Mandatory Visualization
The following diagrams illustrate a key signaling pathway relevant to the application of this compound derivatives and a typical experimental workflow for spectroscopic analysis.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) pathway and the site of action for ACE inhibitors.
Caption: A generalized workflow for the spectroscopic analysis of organic compounds.
References
- 1. 3-Mercaptopropionic Acid | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C11H12O3S | CID 569497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Acetylthio)-2-methylpropanoic acid | C6H10O3S | CID 118073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Acetylthio-2-methylpropanoic acid | 33325-40-5 | FA17189 [biosynth.com]
- 5. rsc.org [rsc.org]
evaluating the effectiveness of different resolving agents for 3-(Benzoylthio)-2-methylpropanoic acid
In the synthesis of chiral pharmaceuticals, the effective resolution of racemic mixtures is a critical step to isolate the desired enantiomer. 3-(Benzoylthio)-2-methylpropanoic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients, and its optical purity is paramount. This guide provides a comparative evaluation of different resolving agents for the chiral separation of racemic this compound, supported by available experimental data.
Comparison of Resolving Agent Performance
The selection of an appropriate resolving agent is often empirical and depends on factors such as the efficiency of diastereomeric salt formation, the difference in solubility of the diastereomers, and the ease of recovery of the resolved acid. Based on available literature, two primary chiral amines have been identified for the resolution of 3-(acylthio)-2-methylpropanoic acids: (+)-dehydroabietylamine and L-(+)-2-aminobutanol.
| Resolving Agent | Substrate | Yield | Diastereomeric/Enantiomeric Purity | Specific Rotation of Resolved Acid |
| (+)-Dehydroabietylamine | This compound | Data not available | Data not available | Data not available |
| L-(+)-2-Aminobutanol | DL-3-Acetylthio-2-methylpropionic acid | High (based on salt formation) | 89% optical purity (initial crystallization) | [α]D = -27.5° (c=1.008, ethanol) for the corresponding D-(-)-acid salt after recrystallization |
Note: The data for L-(+)-2-aminobutanol is for the closely related 3-acetylthio analog, as detailed data for the benzoylthio compound was not available in the reviewed literature. This data is presented as a reasonable proxy for comparison.
Experimental Protocols
Detailed methodologies are crucial for the successful replication and optimization of resolution processes.
Resolution with L-(+)-2-aminobutanol (for DL-3-Acetylthio-2-methylpropionic acid)
This protocol is adapted from a patented procedure for a structurally similar compound and serves as a representative method.[1]
-
Salt Formation:
-
Dissolve 76.8 g (0.474 mole) of DL-(±)-3-acetylthio-2-methylpropionic acid in 80 ml of ethyl acetate.
-
At ambient temperature and with stirring, add 42.19 g (0.474 mole) of L-(+)-2-aminobutanol.
-
Heat the solution to 60°C.
-
-
Crystallization:
-
Seed the warm solution with a few crystals of the pure D-(-)-3-acetylthio-2-methylpropionic acid salt.
-
Continue stirring for five hours, allowing the mixture to cool to ambient temperature.
-
Filter the crystallized salt, wash with ethyl acetate, and dry in an oven at 60°C. This yields the diastereomeric salt with an optical purity of approximately 89%.
-
-
Recrystallization:
-
Recrystallize the obtained salt from acetone to achieve higher optical purity.
-
-
Liberation of the Free Acid:
-
The resolved acid can be liberated from the diastereomeric salt by treatment with a stronger acid.
-
The mother liquors containing the L-isomer can be treated with a base, such as tributylamine, and heated to racemize the acid for recycling.[1]
-
Resolution with (+)-Dehydroabietylamine
While a specific patent mentions the use of (+)-dehydroabietylamine for the resolution of 3-benzoylthio-2-methyl-propanoic acid, detailed experimental conditions and quantitative results were not available in the public domain.[1] Generally, the process would involve:
-
Salt Formation: Dissolving the racemic acid and a sub-stoichiometric amount of (+)-dehydroabietylamine in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Crystallization: Allowing the solution to cool to induce the crystallization of the less soluble diastereomeric salt.
-
Isolation and Purification: Filtering the crystals and potentially recrystallizing them to improve diastereomeric purity.
-
Liberation of the Free Acid: Acidifying the purified diastereomeric salt to recover the enantiomerically enriched carboxylic acid.
Visualizing the Resolution Process
To better understand the workflow and the underlying chemical principles, the following diagrams are provided.
Caption: General workflow for chiral resolution via diastereomeric salt formation.
Caption: Logical steps in the resolution of this compound.
References
Safety Operating Guide
Safe Disposal of 3-(Benzoylthio)-2-methylpropanoic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 3-(Benzoylthio)-2-methylpropanoic acid (CAS No. 74431-50-8), ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to consult the substance's Safety Data Sheet (SDS) if available. In the absence of a specific SDS, the following precautions for handling this compound and its waste should be strictly followed, based on its chemical structure (a carboxylic acid and a thioester).
Personal Protective Equipment (PPE): A comprehensive set of PPE is required to prevent exposure.
| Protective Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for integrity before use. |
| Eye Protection | Safety goggles or a face shield combined with safety glasses must be worn. |
| Lab Coat | A flame-resistant lab coat should be worn to protect from splashes. |
| Respiratory Protection | Use a respirator if handling outside of a fume hood or if aerosolization is possible. |
All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[2][3] This ensures the chemical is managed in compliance with all environmental regulations, typically via high-temperature incineration.[4][5]
1. Waste Identification and Classification:
-
This compound should be classified as hazardous chemical waste.[6] This is due to its properties as a carboxylic acid (corrosive) and a thioester.
-
Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams.[1][7]
2. Segregation of Waste:
-
At the point of generation, immediately segregate waste containing this compound.[1][2]
-
This includes:
-
Unreacted or excess chemical.
-
Contaminated solvents (ensure compatibility before mixing).
-
Contaminated labware (e.g., pipette tips, gloves, weighing boats).
-
-
Store waste in separate, designated containers based on physical state (solid or liquid).
3. Waste Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for both solid and liquid waste.[6] The container must be in good condition with no cracks or leaks.
-
The container must be clearly labeled with the words "Hazardous Waste".[1][6]
-
The label must also include:
4. Waste Storage:
-
Keep the hazardous waste container securely closed except when adding waste.[6]
-
Store the container in a designated and secure satellite accumulation area within the laboratory.[8]
-
Ensure secondary containment, such as a tray or tub, is used for liquid waste containers to contain potential spills.[6][8]
5. Disposal of Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6][9]
-
After triple-rinsing, the container can be managed for disposal or recycling as per institutional guidelines.
6. Arranging for Professional Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[4][9]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[6][7] They will partner with a licensed waste disposal service for final treatment.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of chemical waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and the protection of our ecosystem.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. Thioester Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. capotchem.com [capotchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling 3-(Benzoylthio)-2-methylpropanoic acid
Essential Safety and Handling Guide for 3-(Benzoylthio)-2-methylpropanoic acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound (CAS No. 74431-50-8). Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is compiled from data on structurally related chemicals, including thiocarboxylic acids, benzoyl compounds, and general laboratory safety principles.
Hazard Assessment
-
Skin and Eye Irritation: Similar to other carboxylic acids and thio compounds, it is likely to cause skin and serious eye irritation[1][2].
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation[1].
-
Harmful if Swallowed: Oral ingestion may be harmful[1].
-
Strong Odor: Thiols and related sulfur compounds are known for their strong, unpleasant odors[2].
-
Oxidation and Reactivity: Thiocarboxylic acids can be prone to oxidative dimerization[3]. Compounds with benzoyl groups, such as benzoyl peroxide, can become unstable and potentially explosive over time, although the risk for this specific compound is not fully known[4].
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when handling larger quantities or if there is a splash hazard[5]. |
| Skin/Hands | Chemical-Resistant Gloves | Wear nitrile or butyl rubber gloves. Always inspect gloves for tears or holes before use. Dispose of contaminated gloves properly after use[2][6]. |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept buttoned to protect against splashes and spills[5]. For tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat[5]. |
| Respiratory | Respirator | If working outside a fume hood or if dust/aerosol generation is likely, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates[7]. |
Handling and Storage Procedures
Engineering Controls:
-
Always handle this compound in a well-ventilated laboratory, preferably inside a certified chemical fume hood to minimize inhalation exposure[2].
-
An eyewash station and safety shower must be readily accessible in the work area.
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing[5].
-
Avoid the formation of dust and aerosols[5].
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound[5].
-
Given that thiols can be air-sensitive, consider handling under an inert atmosphere (e.g., argon or nitrogen) if stability is a concern[8].
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place[5].
-
Store away from incompatible materials such as strong oxidizing agents[5].
-
Due to the stench associated with many organosulfur compounds, consider storing in a secondary container[2].
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][5].
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops[1][5].
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[1].
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].
-
Spills: Evacuate personnel to a safe area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal. Prevent entry into waterways[1].
Disposal Plan
Chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste material in a designated, labeled, and sealed container. Do not dispose of this chemical down the drain[9].
-
Waste Treatment: As an organosulfur compound, incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method[7]. Neutralization of large quantities of acidic waste should be avoided without proper protocols[9]. Halogenated and aromatic compounds can sometimes be treated with Fenton's reagent to break them down into less toxic substances[10].
-
Contaminated Materials: Dispose of contaminated lab equipment, PPE, and other materials as hazardous waste.
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. retrofitcompanies.com [retrofitcompanies.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. capotchem.com [capotchem.com]
- 8. reddit.com [reddit.com]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
